molecular formula C3H11ClN2 B083324 1,3-Diaminopropane dihydrochloride CAS No. 10517-44-9

1,3-Diaminopropane dihydrochloride

Cat. No.: B083324
CAS No.: 10517-44-9
M. Wt: 110.58 g/mol
InChI Key: MFMLMKLBWODGNA-UHFFFAOYSA-N
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Description

1,3-Diaminopropane dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H11ClN2 and its molecular weight is 110.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10517-44-9

Molecular Formula

C3H11ClN2

Molecular Weight

110.58 g/mol

IUPAC Name

propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C3H10N2.ClH/c4-2-1-3-5;/h1-5H2;1H

InChI Key

MFMLMKLBWODGNA-UHFFFAOYSA-N

SMILES

C(CN)CN.Cl.Cl

Canonical SMILES

C(CN)CN.Cl

Other CAS No.

10517-44-9

Pictograms

Acute Toxic; Irritant

Related CAS

109-76-2 (Parent)

Synonyms

1,3-diaminepropane
1,3-diaminopropane
1,3-propanediamine
trimethylenediamine
trimethylenediamine dihydrochloride
trimethylenediamine hydrochloride

Origin of Product

United States

Foundational & Exploratory

1,3-Diaminopropane dihydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to 1,3-Diaminopropane Dihydrochloride. This compound serves as a crucial building block in the synthesis of various biologically active molecules and coordination complexes.

Core Chemical Properties and Structure

This compound is the hydrochloride salt of 1,3-diaminopropane, a simple aliphatic diamine. The addition of two hydrochloride moieties enhances the compound's stability and water solubility, making it a versatile reagent in aqueous reaction systems.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₃H₁₂Cl₂N₂[1]
Molecular Weight 147.05 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 246-250 °C
Solubility Soluble in water
Assay ≥97% to 98%[1]
Structural Information

The chemical structure of this compound is characterized by a central three-carbon chain with amino groups at positions 1 and 3, each protonated and associated with a chloride ion.

IdentifierString
SMILES C(CN)CN.Cl.Cl
InChI InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H
InChIKey HYOCSVGEQMCOGE-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 1,3-diaminopropane with hydrochloric acid.

Materials:

  • 1,3-Diaminopropane

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve a known amount of 1,3-diaminopropane in ethanol in a flask.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid to the stirred solution. The reaction is exothermic.

  • Continue stirring in the ice bath for 30-60 minutes to allow for complete precipitation of the salt.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Purification

Recrystallization is a standard method for the purification of this compound.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot water or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Analytical MethodExpected Results
Titration Purity can be determined by titration with a standardized base, such as sodium hydroxide.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic peaks for N-H stretching (around 3000-3300 cm⁻¹) and C-H stretching (around 2800-3000 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the carbon and proton framework of the molecule.

Visualizing the Molecular Relationship

The following diagram illustrates the simple acid-base reaction forming the dihydrochloride salt from its free base.

formation 1_3_diaminopropane 1,3-Diaminopropane (Free Base) dihydrochloride 1,3-Diaminopropane Dihydrochloride 1_3_diaminopropane->dihydrochloride + hcl 2 HCl (Hydrochloric Acid) hcl->dihydrochloride +

Caption: Formation of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Information
Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed.
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin.
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled.
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.

Data sourced from Sigma-Aldrich safety information.

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. The compound is hygroscopic.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Applications in Research and Development

1,3-Diaminopropane and its dihydrochloride salt are valuable reagents in organic synthesis and drug development. They are used in the synthesis of:

  • Heterocyclic Compounds: Serving as a key building block for various nitrogen-containing heterocycles.

  • Coordination Complexes: The diamine acts as a bidentate ligand in the formation of metal complexes.

  • Active Pharmaceutical Ingredients (APIs): It is a precursor in the synthesis of certain pharmaceutical agents. For instance, it has been used in the synthesis of cholinesterase inhibitors for potential Alzheimer's disease treatment and in the development of thrombosis inhibitors.[3]

References

An In-depth Technical Guide to 1,3-Diaminopropane Dihydrochloride (CAS: 10517-44-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diaminopropane dihydrochloride (CAS: 10517-44-9), a versatile chemical intermediate with significant applications in pharmaceutical synthesis, coordination chemistry, and materials science. This document details its physicochemical properties, safety information, and key applications, offering experimental insights and visual workflows to support research and development endeavors.

Core Physicochemical and Safety Data

Accurate and readily available data are paramount for the safe and effective use of any chemical compound. The following tables summarize the key physicochemical properties and safety information for this compound.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 10517-44-9[1][2]
Molecular Formula C₃H₁₀N₂ · 2HCl[1]
Molecular Weight 147.05 g/mol [1][2]
Appearance White to almost white powder or crystals[1]
Melting Point 246-250 °C (lit.)[1][3]
Boiling Point 135.5 °C at 760 mmHg (for free base)[3]
Solubility Soluble in water.[3]
Density 0.867 g/cm³ (for free base)[3]
Vapor Pressure 7.7 mmHg at 25°C (for free base)[3]
Flash Point 48.9 °C (for free base)[3]
Safety and Hazard Information
Hazard CategoryGHS Classification and Precautionary StatementsReference(s)
Pictograms GHS06 (Toxic)[1]
Signal Word Danger[1]
Hazard Statements H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

Applications in Research and Development

This compound serves as a stable and convenient precursor to 1,3-diaminopropane, a key building block in various synthetic applications. The dihydrochloride salt is often preferred for its ease of handling and stability compared to the hygroscopic and flammable free base.[3][5] Prior to its use in most synthetic procedures, this compound is typically neutralized with a suitable base to generate the free diamine in situ or in a separate step.

Pharmaceutical Synthesis

1,3-Diaminopropane is a crucial intermediate in the synthesis of various pharmaceutical agents.[6][7] Its bifunctional nature allows for the construction of complex molecular architectures, including heterocyclic scaffolds that are prevalent in many drug molecules.

This compound is a key intermediate in the synthesis of 7-methoxytacrine-adamantylamine heterodimers, which act as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3] It is also utilized in the synthesis of thrombosis inhibitors, which are vital in preventing the formation of blood clots.[3]

Experimental Protocol: General Synthesis of Heterocyclic Drug Scaffolds

Note: The following is a general procedure for the synthesis of tetrahydropyrimidines using 1,3-diaminopropane. To use this compound, an initial neutralization step with a suitable base (e.g., two equivalents of sodium hydroxide or triethylamine) would be required to generate the free diamine.

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add an aldehyde (1 equivalent) and a β-dicarbonyl compound (1 equivalent).

  • Catalysis: Add a catalytic amount of an acid or base catalyst, as required by the specific reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_reagents Additional Reagents cluster_product Final Product start1 1,3-Diaminopropane dihydrochloride step1 Deprotonation start1->step1 start2 Base (e.g., NaOH) start2->step1 step2 Condensation step1->step2 1,3-Diaminopropane (free base) step3 Cyclization step2->step3 product Heterocyclic Compound step3->product reagent1 Aldehyde reagent1->step2 reagent2 β-Dicarbonyl Compound reagent2->step2

General workflow for the synthesis of heterocyclic compounds.
Coordination Chemistry

1,3-Diaminopropane is a well-known bidentate ligand that forms stable chelate complexes with a variety of metal ions.[8] These complexes have applications in catalysis, materials science, and have been investigated for their biological activity.[9] The dihydrochloride salt can be used as a convenient starting material for the in situ generation of the ligand.

Experimental Protocol: General Synthesis of a Metal-Diamine Complex

Note: This protocol outlines the general synthesis of a metal complex with 1,3-diaminopropane. Neutralization of the dihydrochloride salt is a prerequisite.

  • Ligand Preparation: Dissolve this compound in water or a suitable solvent and neutralize with a stoichiometric amount of a base (e.g., NaOH) to obtain a solution of the free diamine.

  • Complexation: In a separate vessel, dissolve the metal salt (e.g., a metal chloride or nitrate) in the same solvent.

  • Reaction: Slowly add the ligand solution to the stirred metal salt solution. The formation of the complex is often indicated by a color change or precipitation.

  • Isolation and Purification: The resulting complex can be isolated by filtration if it precipitates, or by crystallization upon solvent evaporation. The product is then washed and dried.

G cluster_materials Starting Materials cluster_process Process cluster_output Output A 1,3-Diaminopropane dihydrochloride D Neutralization to form free diamine A->D B Base B->D C Metal Salt (e.g., MCl₂) E Complexation Reaction C->E D->E 1,3-Diaminopropane (Ligand) F Metal-Diaminopropane Complex E->F

Workflow for the synthesis of a metal-diaminopropane complex.
Materials Science

The bifunctional nature of 1,3-diaminopropane makes it a valuable monomer in polymer chemistry for the synthesis of polyamides and polyurethanes.[6] While less documented for the dihydrochloride salt specifically, diammonium salts are also being explored in the fabrication of perovskite solar cells, where they can act as surface passivating agents to improve efficiency and stability.

Experimental Protocol: Hypothetical Surface Treatment of Perovskite Films

Note: This is a hypothetical protocol based on the use of similar diammonium salts in perovskite solar cell fabrication. The optimal conditions for this compound would require experimental validation.

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as isopropanol.

  • Perovskite Film Deposition: Fabricate the perovskite active layer on a substrate using standard methods (e.g., spin coating).

  • Surface Treatment: Deposit the this compound solution onto the surface of the perovskite film via spin coating or dipping.

  • Annealing: Anneal the treated film at a moderate temperature to remove the solvent and promote interaction with the perovskite surface.

  • Device Completion: Proceed with the deposition of the subsequent layers of the solar cell.

G A Prepare Perovskite Film on Substrate C Surface Treatment (Spin Coating/Dipping) A->C B Prepare 1,3-Diaminopropane dihydrochloride Solution B->C D Annealing C->D E Deposition of Subsequent Layers D->E F Complete Perovskite Solar Cell E->F

Hypothetical workflow for perovskite solar cell surface treatment.

Biological Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role in a biological context is as a synthetic building block for creating pharmacologically active molecules that are designed to interact with biological targets, such as enzymes involved in neurotransmission or coagulation cascades.

Conclusion

This compound is a valuable and versatile chemical with a stable shelf-life, making it an important precursor in various fields of chemical research and development. Its utility as a building block in the synthesis of pharmaceuticals, coordination complexes, and potentially advanced materials, underscores its significance. While detailed experimental protocols often refer to its free base, the dihydrochloride salt serves as a convenient and safe starting material. Further research into its applications, particularly in materials science, may uncover new and innovative uses for this compound.

References

1,3-Diaminopropane Dihydrochloride: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane (DAP), often utilized in its more stable dihydrochloride salt form, is a simple aliphatic diamine that has garnered significant interest in biological research.[1][2][3] Its structural similarity to naturally occurring polyamines, such as spermidine and spermine, positions it as a powerful tool for investigating the intricate roles of these essential molecules in cellular processes. This technical guide provides an in-depth exploration of the core mechanisms of action of 1,3-diaminopropane dihydrochloride in biological systems, summarizing key quantitative data, outlining experimental protocols, and visualizing complex pathways.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to interfere with the tightly regulated polyamine metabolic pathway. This interference triggers a cascade of downstream events affecting cell growth, proliferation, and sensitivity to therapeutic agents.

Interference with Polyamine Metabolism

1,3-Diaminopropane acts as a potent modulator of polyamine biosynthesis and catabolism. Polyamines, including putrescine, spermidine, and spermine, are crucial for numerous cellular functions, such as DNA stabilization, gene expression, and cell cycle progression.

  • Inhibition of Spermine Synthase: One of the most well-documented effects of N-substituted derivatives of 1,3-diaminopropane, such as N-(n-butyl)-1,3-diaminopropane (BDAP), is the specific and highly effective inhibition of spermine synthase.[4] This enzyme catalyzes the conversion of spermidine to spermine. Treatment of cells with BDAP leads to a significant suppression of spermine levels.[4]

  • Induction of Spermidine/Spermine-N1-acetyltransferase (SSAT): 1,3-diaminopropane and its derivatives can act as inducers of SSAT, a key enzyme in polyamine catabolism.[4] This enzyme acetylates spermidine and spermine, marking them for export from the cell or for degradation.

  • Impact on S-adenosylmethionine Decarboxylase (AdoMetDC): The depletion of spermine levels by DAP derivatives leads to a substantial increase in the activity of S-adenosylmethionine decarboxylase (AdoMetDC).[4] This is a classic example of feedback regulation, as spermine is a known repressor of AdoMetDC synthesis. The repression by spermidine is less potent than that of spermine.[4]

  • Regulation of Ornithine Decarboxylase (ODC): 1,3-diaminopropane is a potent inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.[5] This inhibition leads to a rapid decline in ODC activity and protein levels.[6][7] The mechanism of this inhibition is linked to the induction of ODC antizyme.

Induction of Ornithine Decarboxylase Antizyme

1,3-diaminopropane induces the synthesis of a macromolecular inhibitor of ODC known as antizyme.[6][7] The antizyme binds to ODC monomers, targeting them for degradation by the 26S proteasome in an ATP-independent manner. This induction of antizyme is a key mechanism by which 1,3-diaminopropane exerts its inhibitory effect on ODC and, consequently, on polyamine biosynthesis.[6][7] It is believed that the antizyme may enhance the degradation of the ODC enzyme protein.[6][7]

Interaction with DNA

Polyamines are known to interact with nucleic acids, playing a role in stabilizing DNA structure. 1,3-diaminopropane has been shown to interact with DNA, and in some contexts, can stabilize the left-handed Z-DNA conformation.[8] The binding of 1,3-propanediamine in the minor groove of a DNA duplex can contribute to the stability of the Z-DNA conformation through electrostatic interactions and hydrogen bonding.[8] This interaction is significant as the transition from the canonical B-DNA to Z-DNA is implicated in various biological processes, including gene regulation.

Effects on Cell Growth and Proliferation

The impact of 1,3-diaminopropane on cell growth is complex and appears to be cell-type and context-dependent.

  • Short-term vs. Long-term Effects: In short-term experiments, inhibition of spermine synthesis by DAP derivatives may not immediately affect cell growth, as the concomitant increase in spermidine levels can compensate for the loss of spermine.[4] However, over longer periods (72-144 hours), a depletion of a cellular component or function critically dependent on spermine can lead to an inhibition of cell growth, which can be reversed by the addition of exogenous spermine.[4]

  • Antiproliferative Effects: As an inhibitor of ODC, 1,3-diaminopropane can exhibit antiproliferative effects. In a rat model of bladder carcinogenesis, DAP administration significantly reduced tumor size, multiplicity, and incidence, particularly of papillomas.[5] This effect was associated with a decrease in ODC activity and bromodeoxyuridine labeling indices, indicating an inhibition of cell proliferation.[5]

Enhancement of Chemotherapeutic Agents

Depletion of intracellular polyamines by agents like DAP derivatives can sensitize cancer cells to the cytotoxic effects of certain chemotherapeutic drugs. For instance, pretreatment of HT-29 human colon carcinoma cells with BDAP increased the cell killing effect of chloroethylating agents.[4] This sensitization is thought to be due to an increased interaction of the chemotherapeutic drugs with nuclear DNA in the absence of the protective effect of spermine.[4]

Other Biological Effects
  • Inhibition of Protein Synthesis: 1,3-diaminopropane has been observed to rapidly inhibit protein synthesis in BKT-1 cells.[9]

  • Modulation of Secondary Metabolite Biosynthesis: In Acremonium chrysogenum, 1,3-diaminopropane increased the yield of the antibiotic cephalosporin C.[10][11] In contrast, spermidine decreased its yield, suggesting a differential effect of polyamines on secondary metabolism.[10][11] In Penicillium chrysogenum, both 1,3-diaminopropane and spermidine act as inducers of penicillin production.[12]

  • Pharmaceutical Intermediate: 1,3-diaminopropane and its derivatives are used as intermediates in the synthesis of various pharmaceutical agents, including cholinesterase inhibitors for Alzheimer's disease and thrombosis inhibitors.[13][14]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological and toxicological properties of 1,3-diaminopropane and its derivatives.

ParameterValueSpeciesReference
LD50 (Oral) 700 mg/kgRat[1][15]
LD50 (Dermal) 200 mg/kgRabbit[15]
LD50 (Dermal) 177 mg/kgRabbit[1]
Spermine Synthesis Inhibition (BDAP) Greatly suppressed at 50 µML1210, SV-3T3, HT-29 cells[4]
Cephalosporin C Yield Increase (DAP) 12-15%Acremonium chrysogenum[10][11]
Cephalosporin C Yield Decrease (Spermidine) 14-15%Acremonium chrysogenum[10][11]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain. However, based on the methodologies described in the cited literature, the following outlines can be provided for key experiments.

Assay for Ornithine Decarboxylase (ODC) Activity

This protocol is based on the principle of measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

  • Cell or tissue lysates

  • L-[1-¹⁴C]ornithine

  • Pyridoxal-5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • Scintillation cocktail

  • Filter paper discs soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure Outline:

  • Prepare cell or tissue extracts in a suitable lysis buffer.

  • Set up reaction tubes containing the lysate, buffer, PLP, and DTT.

  • Initiate the reaction by adding L-[1-¹⁴C]ornithine.

  • Incubate the reaction mixture in a sealed vessel with a suspended filter paper disc to trap the evolved ¹⁴CO₂.

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Remove the filter paper disc and place it in a scintillation vial with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • ODC activity is expressed as pmol or nmol of CO₂ produced per unit time per mg of protein.

Analysis of Intracellular Polyamine Levels by High-Performance Liquid Chromatography (HPLC)

This protocol involves the derivatization of polyamines to make them detectable by fluorescence or UV detectors.

Materials:

  • Cell pellets

  • Perchloric acid (PCA)

  • Dansyl chloride or other derivatizing agents

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure Outline:

  • Homogenize cell pellets in cold PCA.

  • Centrifuge to precipitate proteins and other macromolecules.

  • Collect the supernatant containing the polyamines.

  • Derivatize the polyamines in the supernatant with dansyl chloride at an alkaline pH.

  • Extract the dansylated polyamines into an organic solvent (e.g., toluene).

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Separate the derivatized polyamines on a C18 column using a suitable gradient of solvents (e.g., acetonitrile and water).

  • Detect the polyamines using a fluorescence or UV detector.

  • Quantify the polyamine levels by comparing the peak areas to those of known standards.

Cell Growth and Viability Assays

These assays are used to determine the effect of 1,3-diaminopropane on cell proliferation and survival.

Materials:

  • Cell culture medium and supplements

  • The cell line of interest

  • This compound stock solution

  • Trypan blue solution or a viability assay kit (e.g., MTT, WST-1)

  • Hemocytometer or automated cell counter

  • Microplate reader (for colorimetric assays)

Procedure Outline:

  • Seed cells in multi-well plates at a predetermined density.

  • Allow the cells to attach and resume growth (typically 24 hours).

  • Treat the cells with various concentrations of this compound. Include an untreated control.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • At each time point, harvest the cells by trypsinization.

  • For cell counting, mix a small aliquot of the cell suspension with trypan blue and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • For colorimetric viability assays, add the reagent (e.g., MTT) to the wells, incubate, and then measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell number or percentage of viable cells relative to the untreated control.

Mandatory Visualizations

Polyamine_Metabolism_Inhibition Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermidine->SSAT AdoMetDC S-adenosylmethionine Decarboxylase (AdoMetDC) Spermine->AdoMetDC Inhibits Spermine->SSAT DAP 1,3-Diaminopropane dihydrochloride ODC Ornithine Decarboxylase (ODC) DAP->ODC Inhibits (via Antizyme) Spermine_Synthase Spermine Synthase DAP->Spermine_Synthase Inhibits (derivatives) DAP->SSAT Induces Antizyme Antizyme DAP->Antizyme Induces Spermidine_Synthase Spermidine Synthase N_acetylspermidine N1-acetylspermidine SSAT->N_acetylspermidine N_acetylspermine N1-acetylspermine SSAT->N_acetylspermine Decarboxylated_AdoMet Decarboxylated S-adenosylmethionine Decarboxylated_AdoMet->Spermidine_Synthase Decarboxylated_AdoMet->Spermine_Synthase AdoMet S-adenosyl- methionine AdoMet->Decarboxylated_AdoMet AdoMetDC Antizyme->ODC Inhibits & Promotes Degradation

Caption: Inhibition of Polyamine Metabolism by 1,3-Diaminopropane.

ODC_Degradation_Pathway DAP 1,3-Diaminopropane Antizyme_mRNA Antizyme mRNA DAP->Antizyme_mRNA Induces Transcription Translation Translation Antizyme_mRNA->Translation Antizyme_Protein Antizyme Protein ODC_Antizyme_Complex ODC-Antizyme Complex Antizyme_Protein->ODC_Antizyme_Complex ODC_Monomer ODC Monomer ODC_Monomer->ODC_Antizyme_Complex Proteasome 26S Proteasome ODC_Antizyme_Complex->Proteasome Targeting Degradation_Products Degraded ODC Proteasome->Degradation_Products Degradation Translation->Antizyme_Protein

Caption: ODC Degradation via Antizyme Induction by 1,3-Diaminopropane.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with 1,3-Diaminopropane Start->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analysis Harvest->Analysis Cell_Count Cell Growth/ Viability Assay Analysis->Cell_Count Polyamine_Analysis Polyamine Level Analysis (HPLC) Analysis->Polyamine_Analysis Enzyme_Assay Enzyme Activity Assay (e.g., ODC) Analysis->Enzyme_Assay End End: Data Interpretation Cell_Count->End Polyamine_Analysis->End Enzyme_Assay->End

Caption: Experimental Workflow for Assessing DAP Effects.

Conclusion

This compound is a valuable research tool for elucidating the critical roles of polyamines in cellular physiology and pathophysiology. Its primary mechanism of action involves the disruption of polyamine metabolism through the inhibition of key biosynthetic enzymes and the induction of catabolic enzymes. This leads to profound effects on cell growth, proliferation, and survival. Furthermore, its ability to interact with DNA and sensitize cells to chemotherapy highlights its potential relevance in drug development. The information and protocols provided in this guide serve as a comprehensive resource for scientists investigating the multifaceted biological activities of this compound.

References

The Role of 1,3-Diaminopropane Dihydrochloride in Polyamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines—principally putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation. The tight regulation of their intracellular concentrations is critical, and dysregulation is frequently associated with pathological conditions like cancer. 1,3-Diaminopropane (DAP), often used in its stable dihydrochloride salt form, serves as a crucial pharmacological tool to investigate the polyamine metabolic pathway. This technical guide provides an in-depth analysis of the role of 1,3-diaminopropane dihydrochloride in polyamine metabolism, detailing its mechanism of action, effects on key enzymes, and cellular consequences. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows to support researchers in this field.

Introduction to Polyamine Metabolism

Polyamines are vital for normal cellular function. Their synthesis begins with the decarboxylation of ornithine to produce putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in this pathway, making it a key regulatory point.[1] Putrescine is subsequently converted to spermidine and then spermine through the action of spermidine synthase and spermine synthase, respectively.[2] These higher polyamines are involved in DNA and protein synthesis, cell cycle progression, and the modulation of ion channels.[3][4] Given their critical role in proliferation, the polyamine pathway is a significant target for therapeutic intervention, particularly in oncology.[5][6]

Mechanism of Action of 1,3-Diaminopropane

1,3-Diaminopropane (DAP) primarily exerts its biological effects by targeting the polyamine biosynthesis pathway. Its principal mechanisms of action are:

  • Inhibition of Ornithine Decarboxylase (ODC): DAP is a potent inhibitor of ODC.[4][7] This inhibition leads to the depletion of the initial polyamine, putrescine, thereby suppressing the entire downstream pathway.[4]

  • Induction of ODC Antizyme: Beyond direct inhibition, DAP induces the synthesis of a unique regulatory protein known as ODC antizyme.[8][9] The antizyme binds directly to the ODC monomer, targeting it for ubiquitin-independent degradation by the 26S proteasome. This action results in a rapid and sustained loss of ODC enzyme protein, not just a temporary inactivation of its catalytic activity.[8][9] This process requires active protein synthesis, as co-administration of cycloheximide (a protein synthesis inhibitor) with DAP prevents the accelerated degradation of ODC.[8][9]

The net effect is a significant reduction in the cell's capacity to produce new polyamines, leading to a cascade of downstream cellular consequences.

Effects on Key Metabolic Enzymes and Cellular Processes

The perturbation of the polyamine pathway by DAP triggers a series of regulatory responses and physiological changes.

Enzymatic Regulation
  • Ornithine Decarboxylase (ODC): As the primary target, ODC activity and protein levels are dramatically reduced following DAP administration.[7][8]

  • S-adenosylmethionine Decarboxylase (AdoMetDC): The depletion of spermine resulting from ODC inhibition leads to a compensatory upregulation in the activity of AdoMetDC. This demonstrates a key feedback loop where spermine normally acts as a repressor of AdoMetDC.[10]

  • Spermidine/spermine-N1-acetyltransferase (SSAT): This enzyme is involved in the catabolism of polyamines. Some analogues of DAP have been shown to be weak inducers of SSAT.[10]

Cellular and Physiological Consequences
  • Alteration of Polyamine Pools: DAP treatment effectively depletes intracellular putrescine. Studies with related DAP analogues show this leads to a significant suppression of spermine, which is often accompanied by a compensatory increase in spermidine levels.[10]

  • Inhibition of Cell Proliferation: By depleting the polyamines necessary for cell division, DAP acts as a potent anti-proliferative agent.[7] It has been shown to suppress DNA synthesis and reduce mitotic activity.[4] These inhibitory effects are often reversible by the exogenous addition of putrescine or other downstream polyamines.[4][10]

  • Context-Dependent Roles: Interestingly, in certain filamentous fungi like Penicillium chrysogenum and Acremonium chrysogenum, DAP and spermidine act not as inhibitors but as inducers of secondary metabolite biosynthesis, including antibiotics like penicillin and cephalosporin C.[11][12][13] This highlights a distinct, non-mammalian role for this molecule.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of 1,3-diaminopropane and its analogues on polyamine metabolism and cell biology.

CompoundOrganism/Cell LineConcentrationObserved EffectReference
This compound (DAP) F344 Male Rats2 g/L in drinking waterSignificantly reduced urinary bladder tumor size, multiplicity, and incidence. Markedly lowered ODC activity and bromodeoxyuridine labeling indices.[7]
N-(n-butyl)-1,3-diaminopropane (BDAP) L1210, SV-3T3, HT-29 cells50 µMGreatly suppressed spermine levels; caused a parallel increase in spermidine.[10]
1-Aminooxy-3-aminopropane Mouse Kidney ODCKi = 3.2 nMPotent competitive inhibitor of ornithine decarboxylase.[14]
1-Aminooxy-3-aminopropane Bovine Brain Spermidine SynthaseKi = 2.3 µMPotent competitive inhibitor of spermidine synthase.[14]
1-Aminooxy-3-aminopropane HL-60 Leukemia Cells0.5 mMInhibited cell growth; inhibition was prevented by the addition of spermidine.[14]

Signaling and Regulatory Pathways

The interaction of 1,3-diaminopropane with the polyamine pathway can be visualized to better understand its mechanism of action.

Polyamine Biosynthesis Pathway and DAP Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine CO₂ SpdS->Spermidine SpmS->Spermine DAP 1,3-Diaminopropane DAP->ODC Inhibits

Caption: Polyamine biosynthesis pathway illustrating the inhibition of ODC by 1,3-Diaminopropane.

ODC Regulation by 1,3-Diaminopropane DAP 1,3-Diaminopropane Antizyme_mRNA Antizyme mRNA DAP->Antizyme_mRNA Induces Transcription Antizyme_Protein ODC Antizyme (Protein) Antizyme_mRNA->Antizyme_Protein Translation ODC_Antizyme_Complex ODC-Antizyme Complex Antizyme_Protein->ODC_Antizyme_Complex ODC ODC (Enzyme) ODC->ODC_Antizyme_Complex Proteasome 26S Proteasome ODC_Antizyme_Complex->Proteasome Targets to Degradation ODC Degradation (Ubiquitin-Independent) Proteasome->Degradation

Caption: Mechanism of ODC degradation induced by 1,3-Diaminopropane via ODC Antizyme.

Experimental Protocols

Accurate measurement of enzyme activity and polyamine levels is essential for studying the effects of DAP.

Protocol: Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol is based on the widely used method of measuring the release of ¹⁴CO₂ from radiolabeled L-ornithine.[1]

Materials:

  • L-[1-¹⁴C]-ornithine

  • Cell or tissue lysate

  • Assay Buffer: Sodium/potassium phosphate buffer containing pyridoxal phosphate (PLP) and EDTA.

  • Reaction termination solution: 2 M Citric Acid or 2 N Sulfuric Acid.

  • Scintillation vials containing a paper disc impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide or NaOH).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare the enzyme sample (cell or tissue lysate) on ice.

  • In a sealed reaction vial (e.g., a vial with a rubber septum cap containing the CO₂-trapping paper disc), add the assay buffer and the enzyme sample.

  • Initiate the reaction by injecting L-[1-¹⁴C]-ornithine into the vial.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction rate is linear.

  • Stop the reaction by injecting the acid termination solution. This lowers the pH and releases all dissolved ¹⁴CO₂ from the solution.

  • Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂ onto the paper disc.

  • Remove the paper disc and place it into a scintillation vial containing scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate ODC activity based on the amount of ¹⁴CO₂ captured per unit time per milligram of protein.

Protocol: Analysis of Intracellular Polyamines by HPLC

Materials:

  • Cell or tissue samples.

  • Internal Standard (e.g., 1,7-diaminoheptane).

  • Deproteinization Agent: 1.5 M Perchloric Acid (PCA).

  • Derivatization Reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine.

  • HPLC system with a C18 reversed-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Mobile Phase A: Phosphate or acetate buffer.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Polyamine standards (Putrescine, Spermidine, Spermine).

Procedure:

  • Sample Preparation & Deproteinization:

    • Homogenize tissue or lyse cells in an appropriate buffer on ice.

    • Add a known amount of the internal standard to each sample.

    • Add ice-cold perchloric acid to the lysate to a final concentration of ~0.5 M.

    • Vortex and incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • The derivatization can be performed automatically by the HPLC autosampler just prior to injection (in-line) or manually.

    • Mix a specific volume of the supernatant with the OPA/N-acetyl-L-cysteine reagent and incubate for a short, defined time (e.g., 1-2 minutes) at room temperature. The reaction yields highly fluorescent derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Separate the polyamine derivatives using a gradient elution with Mobile Phases A and B. A typical gradient involves increasing the percentage of the organic phase (Mobile Phase B) over time.

    • Detect the fluorescent derivatives using the fluorescence detector.

  • Quantification:

    • Prepare a standard curve by running known concentrations of derivatized polyamine standards.

    • Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to the standards, normalizing to the internal standard.

References

1,3-Diaminopropane Dihydrochloride: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride is a highly versatile and valuable precursor in the field of organic synthesis. As the chlorinated salt of 1,3-diaminopropane, it offers enhanced stability and handling properties while retaining the reactivity of its parent compound. Its structure, characterized by two primary amine groups separated by a flexible three-carbon propane backbone, makes it an essential building block for a wide array of molecules.[1] This guide provides an in-depth overview of its physicochemical properties, diverse applications in the synthesis of pharmaceuticals, heterocyclic compounds, polymers, and advanced materials, along with detailed experimental protocols and safety information.

Physicochemical Properties

This compound is a white crystalline powder with high water solubility.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for its use in experimental design.

PropertyValue
CAS Number 10517-44-9
Molecular Formula C₃H₁₂Cl₂N₂ (or H₂N(CH₂)₃NH₂·2HCl)
Molecular Weight 147.05 g/mol [3][4][5]
Melting Point 246-250 °C[1][3][6]
Boiling Point 135.5 °C at 760 mmHg
Water Solubility Soluble[1]
Appearance White crystalline powder[2]

Applications in Organic Synthesis

The bifunctional nature of 1,3-diaminopropane makes it a cornerstone for constructing complex molecular architectures. Its two nucleophilic amine groups readily participate in a variety of chemical transformations.

Synthesis of Heterocyclic Compounds

1,3-Diaminopropane is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

  • Tetrahydropyrimidines: These compounds, known for their potential antibacterial and antiviral properties, can be efficiently synthesized through a one-pot condensation reaction involving 1,3-diaminopropane, an aldehyde, and a β-ketoester, often analogous to the Biginelli reaction.[7]

  • 1,5-Benzodiazepines: These compounds are of significant interest in medicinal chemistry for their therapeutic applications, including treatment for anxiety and insomnia.[7]

  • 1,3-Diazepanes: This class of heterocycles can also be synthesized using 1,3-diaminopropane as a key building block.[7]

Quantitative Data for Tetrahydropyrimidine Synthesis [7]

EntryAldehydeDicarbonyl CompoundCatalystSolventTime (h)Yield (%)
1Aromatic AldehydeEthyl BenzoylacetateHCl or DABCOEthanolVariesGood
2BenzaldehydeEthyl AcetoacetateGranite or QuartzEthanol292
34-ChlorobenzaldehydeEthyl AcetoacetateGranite or QuartzEthanol1.595
44-NitrobenzaldehydeEthyl AcetoacetateGranite or QuartzEthanol196

Experimental Protocol: General Procedure for the Synthesis of Tetrahydropyrimidine Derivatives [7]

  • A mixture of an aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), thiourea (1 mmol), and a catalytic amount of concentrated hydrochloric acid or DABCO (0.1 mmol) is prepared in ethanol (15 mL).

  • The reaction mixture is heated under reflux for the time specified, with progress monitored by Thin-Layer Chromatography (TLC) using a water-ethanol (1:1) eluent.

  • Upon completion, the mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration and washed with water and ethanol.

  • The crude product is dried and then recrystallized from ethanol to yield the pure tetrahydropyrimidine derivative.[7]

Tetrahydropyrimidine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 1,3-Diaminopropane 1,3-Diaminopropane One-Pot Condensation One-Pot Condensation 1,3-Diaminopropane->One-Pot Condensation Aldehyde Aldehyde Aldehyde->One-Pot Condensation β-Ketoester β-Ketoester β-Ketoester->One-Pot Condensation Catalyst Catalyst (e.g., HCl, DABCO) Catalyst->One-Pot Condensation Solvent Solvent (e.g., Ethanol) Solvent->One-Pot Condensation Heat Heat (Reflux) Heat->One-Pot Condensation Tetrahydropyrimidine Tetrahydropyrimidine One-Pot Condensation->Tetrahydropyrimidine

Caption: General workflow for the synthesis of tetrahydropyrimidines.

Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

  • Cholinesterase Inhibitors: It is used in the synthesis of 7-methoxytacrine-adamantylamine heterodimers, which act as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][8]

  • Thrombosis Inhibitors: The compound is also utilized in the creation of inhibitors that prevent the formation of blood clots.[1]

  • Antineoplastic Agents: It is a known building block for anticancer drugs such as piroxantrone and losoxantrone.[9]

  • Other Derivatives: Patents describe its use in preparing N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine, hydrochloride, a complex amine with potential pharmaceutical applications.[10][11]

Experimental Protocol: Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine hydrochloride [10][11]

  • Preparation of the β-aminoaldehyde intermediate:

    • Cool tetrahydrofuran (2.5 L) to approximately 0°C under a nitrogen atmosphere and add 90% acrolein (152 ml).

    • Slowly add a solution of 3,4-dimethoxy-N-methylphenethylamine (400 g) and DBU (3.2 ml) in tetrahydrofuran (1 L) while maintaining the temperature below 5°C.

    • Stir the reaction mixture for 30 minutes at approximately 0°C.

  • Reductive Amination:

    • Add the prepared β-aminoaldehyde solution to a mixture of 3,4-dimethoxyaniline (315 g) and 10% palladium on carbon (40 g).

    • Hydrogenate the mixture at ambient temperature and 40-50 psi pressure for approximately 20 hours.

  • Work-up and Salt Formation:

    • Remove the catalyst by filtration.

    • Treat the filtrate with 4.74 molar hydrogen chloride in ethanol (303 ml).

    • Stir the solution for 1 hour, then cool to approximately 0°C for 1.5 hours.

    • Filter the resulting suspension, wash with tetrahydrofuran, and air dry to yield the final product as an off-white solid.

Pharmaceutical_Synthesis_Workflow A 1. Conjugate Addition (Acrolein + Amine) B Intermediate: β-Aminoaldehyde A->B C 2. Reductive Amination (Intermediate + Arylamine + H₂/Pd-C) B->C D Product: Free Base C->D E 3. Salt Formation (Free Base + HCl in Ethanol) D->E F Final Product: Hydrochloride Salt E->F

Caption: Workflow for a multi-step pharmaceutical synthesis.

Polymer Chemistry and Materials Science

The bifunctionality of 1,3-diaminopropane is extensively leveraged in polymer science.

  • Monomer for Polyamides and Polyurethanes: It serves as a monomer in polymerization reactions, leading to the formation of high-performance polymers with desirable thermal and mechanical properties.[12][13]

  • Cross-linking Agent: It is used as a cross-linking agent in the preparation of hydrogels and for the modification of carbon nanotubes.[14]

  • Metal-Organic Frameworks (MOFs): Diaminopropane derivatives are used in the post-synthetic modification of MOFs to introduce amine functionalities.[15] This enhances their properties for applications like CO₂ capture, where the amine groups act as strong adsorption sites.[15][16]

Experimental Protocol: General Procedure for Post-Synthetic Modification of an Amine-Containing MOF [15]

  • MOF Activation: Activate the parent amine-containing MOF by heating under vacuum (e.g., at 120-150°C for 12-24 hours) to remove guest molecules from the pores.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the activated MOF in an anhydrous solvent.

  • Functionalization: Add the diaminopropane derivative in excess to the suspension.

  • Reaction: Stir the mixture at an appropriate temperature (e.g., 60-100°C) for 24-48 hours.

  • Washing: After the reaction, cool the mixture to room temperature and collect the solid product by centrifugation. Wash the solid repeatedly with the reaction solvent and then with a more volatile solvent (e.g., ethanol) to remove unreacted reagents.

  • Drying: Dry the functionalized MOF under vacuum.

MOF_Functionalization Start Parent MOF (with reactive sites) Activate Activation (Heat under Vacuum) Start->Activate React Reaction with Diaminopropane Derivative Activate->React Wash Washing & Centrifugation React->Wash End Diaminopropane- Functionalized MOF Wash->End

Caption: Workflow for MOF post-synthetic modification.

Bioconjugation and Linker Chemistry

1,3-Diaminopropane can function as a short, flexible homobifunctional crosslinking agent in bioconjugation, allowing for the covalent linkage of biomolecules.[17] This is particularly useful in the design of antibody-drug conjugates (ADCs) and other targeted therapies.[18][19]

Experimental Protocol: Two-Step Protein-Protein Conjugation [17]

  • Activation of Protein A: Activate the carboxyl groups on Protein A using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester.

  • Coupling with 1,3-Diaminopropane: React the activated Protein A with an excess of 1,3-diaminopropane. One amine group of the diamine will react with the NHS ester, forming a stable amide bond and leaving a free terminal amine.

  • Purification: Remove excess 1,3-diaminopropane through dialysis or size-exclusion chromatography.

  • Activation of Protein B: Separately, activate the carboxyl groups on Protein B using the same EDC/NHS chemistry.

  • Final Conjugation: Mix the amine-modified Protein A with the NHS-activated Protein B. The free amine on the linker will react with the NHS ester on Protein B to form the final conjugate.

Bioconjugation_Workflow cluster_step1 Step 1: Modify Biomolecule 1 cluster_step2 Step 2: Modify Biomolecule 2 A1 Biomolecule 1 (-COOH) A2 Activate with EDC/NHS A1->A2 A3 React with excess 1,3-Diaminopropane A2->A3 A4 Amine-Modified Biomolecule 1 (-NH₂) A3->A4 Conjugate Step 3: Conjugation A4->Conjugate B1 Biomolecule 2 (-COOH) B2 Activate with EDC/NHS B1->B2 B3 NHS-Ester Activated Biomolecule 2 B2->B3 B3->Conjugate Final Biomolecule 1 - Linker - Biomolecule 2 Conjugate->Final

Caption: Workflow for a two-step protein-protein conjugation.

Bioconjugate_Design_Logic cluster_components Bioconjugate Components TargetingMoiety Targeting Moiety (e.g., Antibody) Activity Overall Bioconjugate Activity - Targeting Specificity - Drug Release Profile - Efficacy TargetingMoiety->Activity Linker Linker (1,3-Diaminopropane-based) Properties Linker Properties - Stability - Length - Flexibility Linker->Properties Payload Payload (e.g., Drug) Payload->Activity Properties->Activity influences

Caption: Logical relationship in bioconjugate design.

Safety and Handling

1,3-Diaminopropane and its dihydrochloride salt are hazardous chemicals that require careful handling in a well-ventilated area, preferably a chemical fume hood.[20][21][22] Adherence to safety protocols is critical to prevent exposure.

Hazard and Precautionary Information

CategoryInformation
Hazard Codes T (Toxic)[1][6]
Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H310: Fatal in contact with skin.H314: Causes severe skin burns and eye damage.[21][23]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[21][23]
Personal Protective Equipment (PPE) Chemical splash-resistant safety goggles or face shield, protective gloves (e.g., Butyl rubber, Neoprene), Tyvek-type disposable clothing or sleeves, NIOSH-approved respirator.[21][24]

Handling and Storage [20][22]

  • Handling: Wear appropriate PPE at all times. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use non-sparking tools and ground all equipment.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. The material is hygroscopic.

First Aid Measures [21][22]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.

Conclusion

This compound is an indispensable precursor in modern organic synthesis. Its utility spans from the construction of complex heterocyclic scaffolds for medicinal chemistry to the development of advanced polymers and functional materials. The ability to act as a versatile linker in bioconjugation further underscores its importance in the development of targeted therapeutics. While its handling requires strict adherence to safety protocols, its synthetic potential makes it a critical tool for researchers and professionals in chemistry and drug development.

References

The Interaction of 1,3-Diaminopropane Dihydrochloride with DNA and RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride, a simple diamine, serves as a fundamental model for understanding the interactions of polyamines with nucleic acids. As a protonated species at physiological pH, its positively charged ammonium groups are predicted to engage in electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. This technical guide provides a comprehensive overview of the core principles governing these interactions, details of experimental methodologies to characterize them, and discusses the potential downstream effects on cellular processes. While specific thermodynamic and binding affinity data for this compound are not extensively available in the public domain, this guide leverages data from closely related polyamines to provide a comparative context.

I. Binding Mechanisms and Structural Consequences

The interaction of polyamines, including 1,3-diaminopropane, with DNA and RNA is predominantly driven by electrostatic forces. The cationic nature of protonated polyamines leads to their accumulation around the polyanionic nucleic acids. This non-specific binding can neutralize the negative charges on the phosphate backbone, leading to significant structural changes in the nucleic acids.

Key structural consequences of this interaction include:

  • DNA Condensation: The neutralization of charge repulsion allows the DNA molecule to adopt a more compact structure. This condensation is a critical process for packaging DNA within cells and viral particles.

  • Conformational Transitions: Polyamines can induce transitions between different DNA conformations. For instance, 1,3-diaminopropane has been shown to be effective in promoting the transition from the canonical B-form DNA to the A-form, particularly under conditions of low water activity. It is also more effective than some other diamines in facilitating the B-Z DNA transition in sequences with alternating purines and pyrimidines.

The binding of polyamines is generally considered to be non-specific in terms of base sequence recognition; however, the local structure and flexibility of the nucleic acid can influence binding affinity.

II. Quantitative Data on Polyamine-DNA Interactions

PolyamineDNA TypeMethodBinding Constant (K) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)Reference
PutrescineCalf ThymusITC1.2 x 10⁵-1.25.8-7.0
SpermidineCalf ThymusITC2.5 x 10⁵-1.56.5-8.0
SpermineCalf ThymusITC1.1 x 10⁶-1.87.2-9.0

Disclaimer: The data presented in this table are for putrescine, spermidine, and spermine, and are intended to provide a general understanding of polyamine-DNA interactions. These values should not be considered representative for this compound.

III. Experimental Protocols

The study of this compound interactions with DNA and RNA utilizes a variety of biophysical techniques. Below are generalized protocols for key experimental approaches.

A. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor changes in the absorbance of DNA or RNA upon binding to a ligand. Intercalation typically leads to hypochromism (decreased absorbance) and a red shift in the maximum wavelength of absorption.

Generalized Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (or a specific RNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).

    • Prepare a stock solution of this compound in the same buffer.

  • Titration:

    • Place a fixed concentration of the nucleic acid solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum from 200 to 400 nm.

    • Add small aliquots of the this compound solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the spectrum.

  • Data Analysis:

    • Correct the spectra for dilution.

    • Plot the change in absorbance at 260 nm against the concentration of this compound to determine the binding isotherm.

    • Analyze the isotherm using appropriate binding models (e.g., Scatchard plot) to estimate the binding constant (K) and the number of binding sites (n).

G UV-Vis Titration Workflow prep_na Prepare Nucleic Acid Solution measure_initial Measure Initial UV-Vis Spectrum of Nucleic Acid prep_na->measure_initial prep_ligand Prepare 1,3-Diaminopropane Dihydrochloride Solution titrate Titrate with 1,3-Diaminopropane Dihydrochloride prep_ligand->titrate measure_initial->titrate measure_spectra Record Spectra After Each Addition titrate->measure_spectra Iterative analyze Analyze Data (Binding Isotherm, Scatchard Plot) measure_spectra->analyze results Determine Binding Constant (K) and Stoichiometry (n) analyze->results

UV-Vis Titration Experimental Workflow
B. Fluorescence Spectroscopy

This technique is often used in a competitive binding format with a fluorescent probe that binds to DNA, such as ethidium bromide (EtBr). The displacement of the probe by the ligand results in a decrease in fluorescence intensity.

Generalized Protocol:

  • Preparation of Solutions:

    • Prepare a solution of the nucleic acid and a fluorescent probe (e.g., EtBr) in buffer. The concentrations should be chosen such that the probe is significantly bound to the nucleic acid.

    • Prepare a stock solution of this compound in the same buffer.

  • Fluorescence Titration:

    • Place the nucleic acid-probe solution in a fluorescence cuvette.

    • Measure the initial fluorescence emission spectrum at the appropriate excitation wavelength for the probe.

    • Add aliquots of the this compound solution.

    • After each addition, mix and equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of this compound.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which can be related to the binding affinity.

G Fluorescence Quenching Assay Workflow prep_complex Prepare Nucleic Acid-Probe Complex (e.g., DNA-EtBr) measure_initial Measure Initial Fluorescence prep_complex->measure_initial prep_quencher Prepare 1,3-Diaminopropane Dihydrochloride (Quencher) titrate Titrate with Quencher prep_quencher->titrate measure_initial->titrate measure_fluorescence Record Fluorescence After Each Addition titrate->measure_fluorescence Iterative analyze Analyze Data (Stern-Volmer Plot) measure_fluorescence->analyze results Determine Quenching Constant and Binding Affinity analyze->results

Fluorescence Quenching Assay Workflow
C. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of nucleic acids. Changes in the CD spectrum upon addition of a ligand can indicate conformational changes.

Generalized Protocol:

  • Preparation of Samples:

    • Prepare a solution of the nucleic acid in a low-salt buffer (high salt concentrations can interfere with CD measurements).

    • Prepare a stock solution of this compound in the same buffer.

  • CD Measurements:

    • Record the CD spectrum of the nucleic acid alone in a CD-compatible cuvette, typically from 200 to 320 nm.

    • Add increasing concentrations of this compound to the nucleic acid solution.

    • Record the CD spectrum after each addition, ensuring proper mixing and equilibration.

  • Data Analysis:

    • Subtract the spectrum of the buffer (and the ligand if it has a CD signal) from the sample spectra.

    • Analyze the changes in the CD signal at characteristic wavelengths (e.g., the positive band around 275 nm and the negative band around 245 nm for B-DNA) to identify conformational transitions.

D. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Generalized Protocol:

  • Sample Preparation:

    • Prepare a solution of the nucleic acid in the sample cell and a more concentrated solution of this compound in the injection syringe. Both solutions must be in the same, precisely matched buffer to minimize heats of dilution.

    • Degas both solutions prior to the experiment.

  • ITC Experiment:

    • Set the experimental temperature.

    • Perform a series of injections of the this compound solution into the nucleic acid solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to nucleic acid.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

E. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about the binding interface and conformational changes.

Generalized Protocol:

  • Sample Preparation:

    • Prepare a sample of the nucleic acid (often an oligonucleotide of a specific sequence) in a suitable NMR buffer (e.g., containing D₂O).

    • Acquire a reference 1D or 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC if the nucleic acid is labeled).

  • Titration:

    • Add increasing amounts of this compound to the NMR tube.

    • Acquire an NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shift perturbations of the nucleic acid resonances. Residues with significant chemical shift changes upon ligand addition are likely to be at or near the binding site.

    • Analyze the titration curves of chemical shift changes to estimate the dissociation constant (Kd).

IV. Signaling Pathways and Gene Regulation

While a direct signaling pathway initiated by the binding of this compound to nucleic acids is not well-defined, the broader class of polyamines plays a crucial role in modulating gene expression and cellular signaling. These effects are often indirect consequences of their interactions with DNA and RNA.

Polyamines can influence gene expression at multiple levels:

  • Transcriptional Regulation: By altering DNA conformation and chromatin structure, polyamines can affect the accessibility of gene promoters to transcription factors and RNA polymerase, thereby modulating the rate of transcription.

  • Translational Regulation: Polyamines can interact with RNA molecules, including messenger RNA (mRNA) and ribosomal RNA (rRNA), influencing their structure and stability. This can impact the efficiency of translation and the synthesis of specific proteins. For instance, polyamines are known to be involved in the translational frameshifting mechanism that regulates the expression of ornithine decarboxylase antizyme, a key enzyme in polyamine metabolism.

The cellular concentration of polyamines is tightly regulated, and dysregulation of polyamine metabolism has been implicated in various diseases, including cancer. Their ability to influence fundamental processes like cell proliferation and differentiation is linked to their capacity to modulate gene expression through interactions with nucleic acids.

G General Role of Polyamines in Gene Regulation polyamines Polyamines (e.g., 1,3-Diaminopropane) dna DNA polyamines->dna Binding rna RNA (mRNA, rRNA, etc.) polyamines->rna Binding chromatin Chromatin Structure dna->chromatin translation Translation rna->translation Efficiency/Stability transcription Transcription chromatin->transcription Accessibility gene_expression Altered Gene Expression transcription->gene_expression translation->gene_expression cellular_processes Modulation of Cellular Processes (Proliferation, Differentiation) gene_expression->cellular_processes

General Role of Polyamines in Gene Regulation

V. Conclusion

This compound serves as a valuable tool for investigating the fundamental principles of polyamine-nucleic acid interactions. While specific quantitative binding and thermodynamic data for this compound are sparse, the established methodologies outlined in this guide provide a robust framework for its characterization. The primary mode of interaction is electrostatic, leading to significant structural consequences for both DNA and RNA, which in turn can influence gene expression and other cellular processes. Further research focusing on the precise thermodynamic and kinetic parameters of this compound binding to various nucleic acid structures will be crucial for a more complete understanding of its biological roles and for its potential application in the development of novel therapeutic agents.

1,3-Diaminopropane Dihydrochloride as a Ligand for Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane (tn), a versatile bidentate ligand, readily forms stable six-membered chelate rings with a variety of metal ions. The dihydrochloride salt of 1,3-diaminopropane is a convenient and stable precursor for the synthesis of these metal complexes. The coordination chemistry of 1,3-diaminopropane has garnered significant interest due to the diverse applications of its metal complexes, particularly in the realm of medicinal chemistry. These complexes have demonstrated promising potential as anticancer and antimicrobial agents, driving research into their synthesis, characterization, and mechanisms of action. This guide provides a comprehensive overview of the coordination chemistry of 1,3-diaminopropane, focusing on the synthesis, properties, and biological applications of its metal complexes, with a particular emphasis on their potential in drug development.

Physicochemical Properties of 1,3-Diaminopropane

1,3-Diaminopropane is a colorless liquid with a characteristic amine odor. Its physical and chemical properties are summarized in the table below. The two primary amine groups provide the basis for its function as a chelating ligand.

PropertyValue
Molecular Formula C₃H₁₀N₂
Molar Mass 74.12 g/mol [1]
Boiling Point 140 °C[2]
Melting Point -12 °C[2]
Density 0.888 g/mL at 25 °C[2]
pKa₁ 8.5
pKa₂ 10.6
Appearance Colorless liquid[3]
Solubility Soluble in water and polar organic solvents[3]

Coordination Chemistry and Stability of Metal Complexes

1,3-Diaminopropane acts as a bidentate N,N-donor ligand, coordinating to metal ions through the lone pairs of electrons on the nitrogen atoms to form a stable six-membered chelate ring. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the solvent system. The stability constants (log K) and formation constants (log β) are quantitative measures of the stability of these complexes in solution.

Metal Ionlog K₁log K₂log β₂Conditions
Cu(II) 10.038.5318.560.5 M KNO₃, 25 °C
Ni(II) 7.375.8813.250.5 M KNO₃, 25 °C
Co(II) 6.204.6010.800.5 M KNO₃, 25 °C
Zn(II) 5.304.409.700.5 M KNO₃, 25 °C
Pd(II) ---Stability constants for various Pd(II)-diaminopropane complexes with bio-relevant ligands have been reported.[4]
Ca(II) --5.25 (log β₁₁₀)In acetonitrile[5]

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,3-diaminopropane can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

General Synthetic Workflow

Synthesis_Workflow General Synthesis Workflow for 1,3-Diaminopropane Metal Complexes Metal_Salt Metal Salt (e.g., K₂[PtCl₄], PdCl₂) Reaction Reaction Mixture Metal_Salt->Reaction Ligand 1,3-Diaminopropane Dihydrochloride Ligand->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Stirring Stirring/Heating Reaction->Stirring Precipitation Precipitation/Crystallization Stirring->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Product Metal Complex Product Drying->Product Characterization Characterization (FT-IR, NMR, UV-Vis, Elemental Analysis, X-ray Crystallography) Product->Characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

Synthesis of cis-Dichlorido(propane-1,3-diamine)platinum(II)

This protocol describes the synthesis of a representative platinum(II) complex with 1,3-diaminopropane.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound

  • Potassium iodide (KI)

  • Silver nitrate (AgNO₃)

  • Potassium chloride (KCl)

  • Distilled water

  • Ethanol

  • Ether

Procedure:

  • Preparation of K₂[PtI₄]: Dissolve K₂[PtCl₄] in distilled water and add a solution of KI in water. The color of the solution will change from red-brown to dark brown.

  • Formation of the Diiodo Complex: To the K₂[PtI₄] solution, add an aqueous solution of this compound dropwise with stirring. A yellow precipitate of cis-[Pt(1,3-diaminopropane)I₂] will form.

  • Conversion to the Dichloro Complex: Suspend the isolated diiodo complex in water and add a solution of silver nitrate. Stir the mixture, which will lead to the precipitation of silver iodide (AgI).

  • Final Product Formation: Filter off the AgI precipitate. To the filtrate, add potassium chloride (KCl) to precipitate the final product, cis-[Pt(1,3-diaminopropane)Cl₂], as a yellow crystalline solid.

  • Purification: The product can be purified by recrystallization from water. Wash the crystals with cold ethanol and ether, and then dry them.

Applications in Drug Development

Metal complexes of 1,3-diaminopropane have shown significant promise as therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity

Platinum-based complexes are among the most widely used anticancer drugs. Analogues containing 1,3-diaminopropane have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These complexes are believed to exert their anticancer activity through interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death).

Mechanism of Action: p53-Mediated Apoptosis

Upon DNA damage induced by platinum complexes, the tumor suppressor protein p53 is activated. Activated p53 can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the transcriptional upregulation of pro-apoptotic proteins such as Bax, Bak, PUMA, and Noxa. These proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then initiates the formation of the apoptosome, which activates caspase-9, leading to a caspase cascade (activation of caspase-3, -6, and -7) that executes the apoptotic program.

p53_Apoptosis_Pathway p53-Mediated Apoptotic Pathway Induced by Platinum-Diaminopropane Complexes cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage (Pt-DNA Adducts) p53_activation p53 Activation DNA_Damage->p53_activation Bax_transcription Transcription of pro-apoptotic genes (Bax, PUMA, Noxa) p53_activation->Bax_transcription Bax_protein Bax, PUMA, Noxa proteins Bax_transcription->Bax_protein Translation Mitochondrion Mitochondrion Bax_protein->Mitochondrion induces MOMP Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase_cascade Caspase Cascade (Caspase-3, -6, -7 activated) Caspase9->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: p53-mediated apoptosis induced by platinum-diaminopropane complexes.

Cytotoxicity Data

The in vitro cytotoxicity of these complexes is typically evaluated using assays such as the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.

ComplexCell LineIC₅₀ (µM)
cis-[Pt(1,3-diaminopropane)Cl₂] A549 (Lung Carcinoma)Data not available in searched results
[Pt(1,3-dap)(TsvalNO)] Bel-7402 (Hepatocellular Carcinoma)> 50
[Pd(1,3-dap)(TsvalNO)] Bel-7402 (Hepatocellular Carcinoma)> 50
[Pt(HO-pda)(CBDCA)] A549 (Lung Carcinoma)More active than carboplatin[6]
[Pt(HO-pda)(CBDCA)] SGC-7901 (Gastric Cancer)More active than carboplatin[6]

Note: Data is compiled from various sources and direct comparison may be limited by different experimental conditions.

Antimicrobial Activity

Metal complexes of 1,3-diaminopropane and its Schiff base derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi. The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. The proposed mechanisms of antimicrobial action include DNA binding, inhibition of essential enzymes, and disruption of cell wall synthesis.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of these complexes is commonly assessed using methods such as the agar well diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture

  • Sterile cork borer or pipette tip

  • Solution of the test complex in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an MHA plate.

  • Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Sample Addition: A specific volume of the test complex solution, positive control, and negative control are added to separate wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

This compound serves as a valuable and versatile ligand in coordination chemistry, enabling the synthesis of a wide array of metal complexes with significant potential in drug development. The resulting complexes, particularly those of platinum and palladium, have demonstrated promising anticancer activity, often mediated through DNA interaction and the induction of p53-dependent apoptosis. Furthermore, various transition metal complexes of 1,3-diaminopropane and its derivatives exhibit notable antimicrobial properties. The continued exploration of the synthesis, structure-activity relationships, and mechanisms of action of these complexes is crucial for the rational design of new and more effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field to further investigate and harness the potential of 1,3-diaminopropane-based metal complexes.

References

1,3-Diaminopropane Dihydrochloride: A Potent Inhibitor of Ornithine Decarboxylase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, a class of aliphatic polycations essential for cell growth, differentiation, and proliferation.[1][2] Dysregulation of ODC activity and elevated polyamine levels are frequently observed in various cancers, making ODC a compelling target for anticancer drug development.[2][3] 1,3-Diaminopropane dihydrochloride, a structural analog of the natural ODC product putrescine, has emerged as a potent inhibitor of this key enzyme. This technical guide provides a comprehensive overview of the role of this compound as an ODC inhibitor, detailing its mechanism of action, effects on cellular processes, and relevant experimental protocols.

Mechanism of Action

1,3-Diaminopropane exerts its inhibitory effect on ODC through a multi-faceted mechanism. Primarily, it acts as a potent competitive inhibitor, vying with the natural substrate, ornithine, for binding to the active site of the enzyme.[4] Beyond simple competitive inhibition, repeated administration of 1,3-diaminopropane induces the synthesis of a macromolecular inhibitor known as antizyme.[5][6][7] This protein binds to ODC, targeting it for degradation and thereby reducing the overall enzyme concentration within the cell.[6][7] This dual action of competitive inhibition and induction of antizyme-mediated degradation contributes to a rapid and sustained decrease in ODC activity.[5][6]

Effects on Polyamine Biosynthesis and Cellular Processes

The inhibition of ODC by 1,3-diaminopropane leads to a significant disruption of the polyamine biosynthesis pathway. Treatment with 1,3-diaminopropane effectively depletes the intracellular pools of putrescine and subsequently reduces the levels of spermidine and spermine.[8] This depletion of polyamines has profound effects on cellular function, leading to the inhibition of cell proliferation and, in some cases, the induction of apoptosis.[3][9] Studies have demonstrated the anti-proliferative effects of 1,3-diaminopropane in various cancer cell lines.[8]

Quantitative Data on ODC Inhibition

The potency of this compound as an ODC inhibitor has been quantified in several studies. The following table summarizes key quantitative data from the literature.

ParameterValueCell/Enzyme SourceReference
Inhibition of ODC activity Almost complete inhibition at 5 mMEhrlich ascites tumor cells[8]
Effect on Putrescine Levels Eradicated cellular contentEhrlich ascites tumor cells[8]
Effect on Spermidine Levels Reduced cellular contentEhrlich ascites tumor cells[8]
Effect on Spermine Levels Reduced cellular contentEhrlich ascites tumor cells[8]
Effect on Bladder Carcinogenesis Complete inhibition of papillary/nodular hyperplasiaRat model[3]

Signaling Pathways and Logical Relationships

The inhibition of ODC by 1,3-diaminopropane initiates a cascade of events that impact cellular signaling pathways related to cell growth and proliferation.

cluster_Inhibition ODC Inhibition cluster_Polyamine_Pathway Polyamine Biosynthesis cluster_Cellular_Effects Cellular Consequences 1,3-Diaminopropane 1,3-Diaminopropane ODC ODC 1,3-Diaminopropane->ODC Inhibits Cell Proliferation Cell Proliferation 1,3-Diaminopropane->Cell Proliferation Inhibits Apoptosis Apoptosis 1,3-Diaminopropane->Apoptosis Induces Putrescine Putrescine Ornithine Ornithine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Putrescine->Cell Proliferation Promotes Spermine Spermine Spermidine->Spermine Spermidine->Cell Proliferation Promotes Spermine->Cell Proliferation Promotes

Caption: Inhibition of ODC by 1,3-diaminopropane disrupts polyamine synthesis, leading to reduced cell proliferation and induction of apoptosis.

Experimental Protocols

Accurate assessment of ODC inhibition requires robust experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Ornithine Decarboxylase Activity Assay (Radiolabeling Method)

This is a widely used method to determine ODC activity by measuring the release of ¹⁴CO₂ from [¹⁴C]carboxyl-labeled L-ornithine.[10][11][12]

Materials:

  • Enzyme extract (from cell or tissue homogenates)

  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT[12]

  • [1-¹⁴C]-L-ornithine (specific activity ~55 mCi/mmol)[11][12]

  • Pyridoxal-5-phosphate (PLP) (50 µM)[11][12]

  • L-ornithine (100 µM)[11][12]

  • This compound (or other inhibitors) at various concentrations

  • 5 M Sulfuric acid[12]

  • Scintillation vials and fluid

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Liquid scintillation counter

Procedure:

  • Prepare the enzyme extract from cells or tissues.

  • Pre-incubate the enzyme extract with varying concentrations of this compound for 30 minutes at room temperature.[11][12]

  • Initiate the enzymatic reaction by adding the assay mix containing Tris-HCl, L-ornithine, PLP, DTT, and [1-¹⁴C]-L-ornithine to the pre-incubated enzyme-inhibitor mixture.[11][12]

  • Incubate the reaction mixture at 37°C for 30 minutes with shaking.[12]

  • Stop the reaction by adding 250 µL of 5 M sulfuric acid.[12] This step also facilitates the release of ¹⁴CO₂.

  • Continue incubation for an additional 30 minutes at 37°C with shaking to ensure complete trapping of the released ¹⁴CO₂.[12]

  • Transfer the microcentrifuge tubes to scintillation vials containing scintillation fluid.

  • Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.[12]

  • Calculate the specific ODC activity, typically expressed as nmol CO₂ released/min/mg of protein.[11]

A Prepare Enzyme Extract B Pre-incubate with 1,3-Diaminopropane A->B C Add Assay Mix with [14C]-L-ornithine B->C D Incubate at 37°C C->D E Stop Reaction with Sulfuric Acid D->E F Incubate to Release 14CO2 E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate ODC Activity G->H

Caption: Workflow for the radiolabeling-based ornithine decarboxylase activity assay.

Cell Proliferation Assay

The effect of 1,3-diaminopropane on cell growth can be assessed using various standard methods, such as the MTT assay or direct cell counting.

Materials:

  • Cancer cell line of interest (e.g., Ehrlich ascites tumor cells, HT-29)[8][13]

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT reagent or hemocytometer

  • Plate reader (for MTT assay)

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include an untreated control.

  • Incubate the cells for the desired time period (e.g., 72-144 hours).[13]

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound is a well-characterized and potent inhibitor of ornithine decarboxylase. Its ability to both competitively inhibit the enzyme and promote its degradation makes it a valuable tool for studying the roles of polyamines in cellular processes. The significant anti-proliferative effects observed in various cancer models underscore its potential as a lead compound for the development of novel anticancer therapies. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic applications of ODC inhibitors.

References

Physical and chemical properties of 1,3-Diaminopropane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride (CAS RN: 10517-44-9) is the dihydrochloride salt of 1,3-diaminopropane, a versatile bifunctional amine.[1][2] This stable, crystalline solid serves as a key building block and precursor in a variety of chemical syntheses, most notably in the development of pharmaceutical agents and polymers. Its utility stems from the two primary amine groups that can undergo a wide range of chemical transformations.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a practical example of its application in synthetic chemistry.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in experimental settings.

General and Physical Properties
PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms Trimethylenediamine dihydrochloride, 1,3-Propanediamine dihydrochloride[3]
CAS Number 10517-44-9[1]
Molecular Formula C₃H₁₂Cl₂N₂[1]
Molecular Weight 147.05 g/mol [2]
Appearance White to almost white powder or crystals[3]
Melting Point 246-250 °C[1]
Solubility
SolventQualitative SolubilityReference(s)
Water Soluble[1]
Methanol Slightly Soluble[1]
Ethanol/Water Soluble (used for recrystallization)[1]
Acidity

While the specific pKa values for the protonated amino groups of this compound are not widely reported, the pKa of the conjugate acid of the free base (1,3-diaminopropane) is 10.94 (at 10 °C).[4] This value provides an indication of the basicity of the free amine and the pH range in which the dihydrochloride salt will be the predominant species in aqueous solutions.

Stability and Reactivity

This compound is a stable compound under normal laboratory conditions. However, it is hygroscopic and should be stored in a tightly sealed container in a dry environment.[5] It is incompatible with strong oxidizing agents.

Experimental Protocols

The following protocols are generalized methods for determining key physical properties of this compound.

Protocol for Melting Point Determination

Objective: To determine the melting point range of this compound as an indicator of purity.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is a fine powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (246-250 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Protocol for Qualitative Solubility Assessment

Objective: To determine the qualitative solubility of this compound in a given solvent.

Materials:

  • This compound sample

  • Test tubes

  • Vortex mixer

  • Selected solvents (e.g., water, ethanol, DMSO)

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • If the compound appears to be insoluble at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility.

Application in Synthesis: A Workflow Example

This compound is a crucial linker molecule in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of 7-methoxytacrine-adamantylamine heterodimers, which are investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1][6] The following diagram illustrates a generalized synthetic workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_synthesis Final Product Synthesis cluster_purification Purification and Salt Formation start1 9-chloro-7-methoxy- 1,2,3,4-tetrahydroacridine intermediate N-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl) propane-1,3-diamine start1->intermediate Reaction in Phenol (Heat) start2 1,3-Diaminopropane dihydrochloride start2->intermediate Base to free amine final_product 7-Methoxytacrine-adamantylamine heterodimer (Thiourea derivative) intermediate->final_product Reaction reagent 1-Adamantyl isothiocyanate reagent->final_product purification Chromatography final_product->purification Purification salt_formation Conversion to Tartaric Salt purification->salt_formation Increased Solubility

Caption: Synthetic workflow for 7-methoxytacrine-adamantylamine heterodimers.

Conclusion

This compound is a fundamental building block for chemical synthesis, particularly in the pharmaceutical industry. Its well-defined physical properties and predictable reactivity make it a reliable reagent for researchers and drug development professionals. This guide has provided a summary of its key characteristics and practical experimental protocols to facilitate its effective use in a laboratory setting.

References

1,3-Diaminopropane dihydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride (CAS RN: 10517-44-9), also known as trimethylenediamine dihydrochloride, is a key building block in various chemical syntheses. Its solubility in different solvent systems is a critical parameter for its application in pharmaceutical manufacturing, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the available solubility data for this compound in water and common organic solvents. Due to the limited availability of precise quantitative public data, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of amine salts, enabling researchers to ascertain solubility parameters under their specific laboratory conditions.

Solubility Data

While specific quantitative solubility data for this compound is not widely published in publicly accessible literature, qualitative descriptions are available from various chemical suppliers and databases. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventCAS NumberQualitative Solubility
Water7732-18-5Soluble[1]
Methanol67-56-1Slightly Soluble[1]

Note: "Soluble" generally implies that a significant amount of the solute can be dissolved in the solvent, while "Slightly Soluble" indicates that only a small amount will dissolve. For precise quantitative measurements, experimental determination is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine salt like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials and Equipment

  • This compound

  • Solvent of interest (e.g., water, ethanol, methanol, DMSO)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer, or potentiometric titrator)

  • Syringe filters (0.45 µm)

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached. The solid and liquid phases should be in constant contact.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid phase, take the sample from the upper portion of the liquid.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended microparticles.

    • Dilute the filtered sample to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant based on the concentration of the diluted sample and the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

3.3. Diagram of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw supernatant D->E F Filter supernatant (0.45 µm) E->F G Dilute to known volume F->G H Quantify concentration (e.g., HPLC, GC) G->H I Calculate solubility H->I

Caption: General workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.

  • pH: As a salt of a weak base and a strong acid, the pH of the aqueous solution will affect the equilibrium between the protonated and free amine forms, which can influence solubility.

  • Solvent Polarity: this compound is a polar, ionic compound and is therefore expected to be more soluble in polar solvents like water and less soluble in nonpolar organic solvents.

  • Presence of Other Solutes: The presence of other salts or organic molecules in the solution can affect the solubility through common ion effects or changes in the solvent properties.

Conclusion

References

Spectroscopic Analysis of 1,3-Diaminopropane Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diaminopropane dihydrochloride (CAS Number: 10517-44-9). The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols typically employed for such analyses. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.2Triplet4H2 x -CH₂-NH₃⁺
~2.1Quintet2H-CH₂-CH₂-CH₂-

¹³C NMR Data

Chemical Shift (ppm)Assignment
~37.5-CH₂-NH₃⁺
~25.0-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, BroadN-H stretch (ammonium), C-H stretch
~1600-1500MediumN-H bend (ammonium)
~1500-1400MediumC-H bend (scissoring)
~1400-1300MediumC-H bend (wagging)
~1100-1000MediumC-N stretch
Mass Spectrometry (MS)
m/zIon
75.1[M+H]⁺ (Monoprotonated molecule)
74.1[M]⁺ (Radical cation of the free base)

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

  • ¹H NMR Acquisition:

    • Solvent: Deuterium Oxide (D₂O)

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • ¹³C NMR Acquisition:

    • Solvent: Deuterium Oxide (D₂O)

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled (zgpg30)

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Mode: Transmittance

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound was prepared in a methanol:water (1:1) solvent system at a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectral analysis was performed using a Waters Xevo G2-XS QTof Mass Spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: 50-500 m/z

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 1,3-Diaminopropane dihydrochloride (Solid) Dissolve_NMR Dissolve in D2O Sample->Dissolve_NMR Prepare_IR Prepare KBr Pellet Sample->Prepare_IR Dissolve_MS Dissolve in MeOH/H2O Sample->Dissolve_MS NMR NMR Spectroscopy (1H & 13C) Dissolve_NMR->NMR IR FT-IR Spectroscopy Prepare_IR->IR MS Mass Spectrometry (ESI-MS) Dissolve_MS->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

NMR_Signaling_Pathway cluster_structure Molecular Structure cluster_protons Proton Environments (1H NMR) cluster_carbons Carbon Environments (13C NMR) cluster_signals Observed NMR Signals Structure H3N+ - CH2 - CH2 - CH2 - NH3+ Proton_A Protons on C1 & C3 (Adjacent to NH3+) Structure->Proton_A corresponds to Proton_B Protons on C2 (Central Methylene) Structure->Proton_B corresponds to Carbon_A Carbons C1 & C3 (Adjacent to NH3+) Structure->Carbon_A corresponds to Carbon_B Carbon C2 (Central Methylene) Structure->Carbon_B corresponds to Signal_H_A Triplet @ ~3.2 ppm Proton_A->Signal_H_A gives rise to Signal_H_B Quintet @ ~2.1 ppm Proton_B->Signal_H_B gives rise to Signal_C_A Signal @ ~37.5 ppm Carbon_A->Signal_C_A gives rise to Signal_C_B Signal @ ~25.0 ppm Carbon_B->Signal_C_B gives rise to

Caption: NMR Signal Correlation Diagram.

The Biological Functions of 1,3-Diaminopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diaminopropane (1,3-DAP), a simple three-carbon diamine, has emerged as a significant polyamine in a variety of biological systems. While often present in lower concentrations than canonical polyamines like putrescine, spermidine, and spermine, 1,3-DAP exerts profound and multifaceted effects on cellular processes. It functions as a metabolic intermediate, a signaling molecule, and a regulator of key enzymatic pathways. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and diverse biological functions of 1,3-diaminopropane, with a focus on its relevance to researchers and professionals in drug development. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this versatile molecule.

Biosynthesis and Metabolism

The cellular levels of 1,3-diaminopropane are tightly regulated through specific biosynthetic and catabolic pathways that differ across biological kingdoms.

Biosynthesis in Microorganisms

In microorganisms, two primary pathways for the biosynthesis of 1,3-diaminopropane have been identified: the C4 and C5 pathways.

  • The C4 Pathway: Predominantly observed in Acinetobacter species, this pathway utilizes L-aspartate-semialdehyde as a precursor. Two key enzymes are involved: L-2,4-diaminobutyrate aminotransferase (Dat) and L-2,4-diaminobutyrate decarboxylase (Ddc).

  • The C5 Pathway: Found in Pseudomonas species, this pathway generates 1,3-diaminopropane directly from the more common polyamine, spermidine, through the action of spermidine dehydrogenase (SpdH).

Metabolism in Eukaryotes

In eukaryotes, 1,3-diaminopropane is primarily a catabolic byproduct of spermidine and spermine metabolism. It can also serve as a precursor for the synthesis of other biologically important molecules, such as β-alanine.

Key Biological Functions

1,3-Diaminopropane plays a significant role in a range of cellular processes, from the regulation of cell proliferation to the induction of secondary metabolite production.

Regulation of Cell Proliferation

One of the most well-characterized functions of 1,3-diaminopropane is its inhibitory effect on cell proliferation. This is primarily achieved through the inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. By reducing the intracellular pool of putrescine, the product of the ODC reaction, 1,3-diaminopropane indirectly limits the synthesis of spermidine and spermine, which are essential for cell growth. The inhibitory effects of 1,3-diaminopropane on cell division can be reversed by the addition of putrescine.

Induction of Secondary Metabolism in Fungi

In filamentous fungi such as Penicillium chrysogenum and Aspergillus terreus, 1,3-diaminopropane, along with spermidine, acts as an inducer of secondary metabolite biosynthesis, including the production of penicillin and lovastatin. This induction involves the upregulation of genes within the respective biosynthetic clusters. It is hypothesized that 1,3-diaminopropane may stimulate the biosynthesis of pantothenic acid (Vitamin B5), a precursor to the phosphopantetheine moiety required for the activation of key enzymes in secondary metabolism like nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).

Role in Plant Stress Response

In plants, acetylated 1,3-diaminopropane (acetyl-DAP) is involved in the response to drought stress. It acts as an antagonist to the phytohormone abscisic acid (ABA), which typically promotes stomatal closure to conserve water. Acetyl-DAP, produced by the enzyme spermidine/spermine N(1)-acetyltransferase (NATA1), counteracts this effect, potentially to maintain some level of carbon dioxide uptake for photosynthesis under water-limiting conditions.

Precursor for β-Alanine and Pantothenic Acid Biosynthesis

1,3-Diaminopropane is a precursor for the synthesis of β-alanine. In plants, spermidine is converted to 1,3-diaminopropane, which is then further metabolized to β-alanine. β-alanine is a component of coenzyme A, an essential cofactor in numerous metabolic pathways. In fungi, 1,3-diaminopropane and spermidine trigger the expression of enzymes involved in β-alanine and pantothenic acid biosynthesis. These compounds are intermediates in the biosynthesis of phosphopantetheine, which is required for the activation of multidomain enzymes involved in the synthesis of secondary metabolites.

Quantitative Data Summary

The following tables summarize available quantitative data regarding the effects and properties of 1,3-diaminopropane.

ParameterOrganism/SystemValueReference
Intracellular ConcentrationDictyostelium discoideum5 mM
LD50 (Oral, Rat)Rattus norvegicus700 mg/kg
LD50 (Dermal, Rabbit)Oryctolagus cuniculus177 mg/kg
CompoundCell LinesIC50 (µM)Reference
N-(n-butyl)-1,3-diaminopropane (BDAP)L1210, SV-3T3, HT-29~50 µM (for spermine synthesis inhibition)
CompoundEnzymeKiReference
1-Aminooxy-3-aminopropaneMouse Kidney Ornithine Decarboxylase3.2 nM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the measurement of the release of 14CO2 from [14C]carboxyl-labeled L-ornithine.

Materials:

  • Enzyme sample (cell or tissue lysate)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate

  • [1-14C]-L-ornithine (specific activity ~50 mCi/mmol)

  • 2 M Citric acid

  • Scintillation vials

  • Scintillation cocktail

  • Filter paper discs

  • Hyamine hydroxide solution

Procedure:

  • Prepare the reaction mixture in a sealed tube containing 50 µl of assay buffer and 10 µl of enzyme sample.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µl of [1-14C]-L-ornithine (final concentration 0.5 mM).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by injecting 100 µl of 2 M citric acid into the reaction mixture.

  • Place a filter paper disc saturated with hyamine hydroxide in a center well suspended above the reaction mixture to trap the released 14CO2.

  • Incubate for an additional 60 minutes at room temperature to ensure complete trapping of the 14CO2.

  • Transfer the filter paper disc to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the radiolabeled substrate and the amount of protein in the enzyme sample.

Cell Proliferation Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells in culture

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat the cells with various concentrations of 1,3-diaminopropane or other test compounds and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µl of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.

Materials:

  • Cells in culture

  • BrdU labeling solution (10 µM in culture medium)

  • Fixation solution (e.g., 70% ethanol)

  • Denaturation solution (e.g., 2 M HCl)

  • Neutralization solution (e.g., 0.1 M sodium borate, pH 8.5)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • DNA counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Add BrdU labeling solution to the cells and incubate for 1-24 hours at 37°C. The incubation time will depend on the cell division rate.

  • Wash the cells with PBS and fix them with the fixation solution.

  • Denature the DNA by incubating the cells with the denaturation solution.

  • Neutralize the cells with the neutralization solution.

  • Incubate the cells with the anti-BrdU primary antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the DNA with a suitable dye.

  • Visualize and quantify the BrdU-positive cells using a fluorescence microscope or flow cytometer.

Quantification of Intracellular Polyamines by HPLC

This method involves the pre-column derivatization of polyamines with o-phthalaldehyde (OPA) followed by fluorescence detection.

Materials:

  • Cell or tissue samples

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution (for alternative derivatization)

  • Saturated sodium carbonate solution

  • Toluene

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

  • Mobile phases (e.g., gradient of acetonitrile and water)

  • Polyamine standards (putrescine, spermidine, spermine, 1,3-diaminopropane)

Procedure:

  • Homogenize cell or tissue samples in 0.2 M PCA.

  • Centrifuge the homogenate to pellet the protein.

  • Collect the supernatant containing the polyamines.

  • For OPA derivatization, mix the sample with OPA reagent just before injection into the HPLC system. The fluorescent derivatives are detected at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Alternatively, for dansylation, mix the supernatant with dansyl chloride solution and saturated sodium carbonate solution. Incubate at 60°C for 1 hour.

  • Extract the dansylated polyamines with toluene.

  • Evaporate the toluene and redissolve the residue in the mobile phase.

  • Inject the sample into the HPLC system.

  • Separate the derivatized polyamines using a gradient elution.

  • Detect the fluorescent derivatives and quantify the concentrations by comparing the peak areas to those of known standards.

Signaling Pathways and Molecular Interactions

The biological effects of 1,3-diaminopropane are mediated through its interaction with key cellular signaling pathways.

Inhibition of Polyamine Biosynthesis Pathway

As previously mentioned, 1,3-diaminopropane's primary mechanism of inhibiting cell proliferation is through the targeting of ornithine decarboxylase (ODC). This leads to a reduction in the downstream polyamines, spermidine and spermine, which are critical for various cellular processes including DNA and protein synthesis.

Polyamine_Biosynthesis_Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermine synthase Cell Proliferation Cell Proliferation Spermidine->Cell Proliferation Spermine->Cell Proliferation DAP 1,3-Diaminopropane DAP->ODC Inhibition ODC->Putrescine

Inhibition of Ornithine Decarboxylase by 1,3-Diaminopropane.

Induction of Secondary Metabolite Biosynthesis in Fungi

In fungi, 1,3-diaminopropane triggers a signaling cascade that leads to the production of secondary metabolites. This is thought to occur through the upregulation of enzymes involved in the biosynthesis of β-alanine and pantothenic acid, which are precursors for the essential cofactor Coenzyme A.

Fungal_Secondary_Metabolism_Induction DAP 1,3-Diaminopropane Beta_Alanine_Synth β-Alanine Biosynthesis Enzymes DAP->Beta_Alanine_Synth Induces Panto_Synth Pantothenic Acid Biosynthesis Enzymes DAP->Panto_Synth Induces Beta_Alanine β-Alanine Beta_Alanine_Synth->Beta_Alanine Pantothenic_Acid Pantothenic Acid Panto_Synth->Pantothenic_Acid CoA Coenzyme A Beta_Alanine->CoA Pantothenic_Acid->CoA Activation Activation of NRPS/PKS CoA->Activation Secondary_Metabolites Secondary Metabolites (e.g., Penicillin) Activation->Secondary_Metabolites

Induction of Fungal Secondary Metabolism by 1,3-Diaminopropane.

Experimental Workflow for Analyzing Gene Expression

To investigate the effect of 1,3-diaminopropane on gene expression, a typical workflow would involve cell culture, treatment, RNA extraction, and analysis by quantitative real-time PCR (qRT-PCR) or microarray/RNA-sequencing.

Gene_Expression_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment with 1,3-Diaminopropane Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Analysis qRT-PCR or Microarray/RNA-Seq cDNA_Synthesis->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis End End Data_Analysis->End

Workflow for Analyzing Gene Expression Changes.

Conclusion and Future Directions

1,3-Diaminopropane is a polyamine with significant and diverse roles in biological systems. Its functions as a regulator of cell proliferation, an inducer of fungal secondary metabolism, and a component of the plant stress response highlight its importance beyond that of a simple metabolic intermediate. The elevated levels of polyamines in certain cancers also suggest the potential of targeting their metabolism, including the pathways involving 1,3-diaminopropane, for therapeutic intervention.

Future research should focus on several key areas:

  • Elucidating detailed signaling pathways: Further investigation is needed to fully understand the downstream signaling cascades affected by 1,3-diaminopropane, including its potential interactions with pathways like mTOR and Akt.

  • Determining precise quantitative parameters: Establishing accurate Ki and IC50 values for 1,3-diaminopropane in various biological systems will be crucial for its consideration as a therapeutic agent or a research tool.

  • Exploring its role in human health and disease: More research is needed to understand the physiological concentrations of 1,3-diaminopropane in human tissues and its potential role in diseases such as cancer.

This guide provides a solid foundation for researchers and drug development professionals to understand and explore the multifaceted biological functions of 1,3-diaminopropane. The provided protocols and data summaries are intended to facilitate further research into this intriguing and important molecule.

Methodological & Application

Application Notes and Protocols for 1,3-Diaminopropane Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diaminopropane dihydrochloride is a simple diamine that serves as a valuable tool in cell biology research, primarily as an inhibitor of polyamine biosynthesis. Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, including cell proliferation, differentiation, DNA and protein synthesis, and cell cycle progression.[1][2] By disrupting the synthesis of these crucial molecules, this compound allows researchers to investigate the functional roles of polyamines and explore potential therapeutic strategies targeting polyamine metabolism, which is often dysregulated in diseases like cancer.

Mechanism of Action

The primary mechanism of action for 1,3-diaminopropane is the inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[1][3] ODC catalyzes the conversion of ornithine to putrescine, the precursor for spermidine and spermine.[1] By inhibiting ODC, 1,3-diaminopropane leads to the depletion of intracellular putrescine, which subsequently halts the production of higher polyamines. This depletion ultimately results in cell cycle arrest and an inhibition of cell proliferation.[1]

Interestingly, while potent at depleting polyamines, 1,3-diaminopropane's effect on macromolecular synthesis can be less pronounced compared to other ODC inhibitors. This is because it may partially substitute for the functions of natural polyamines within the cell.[3]

Polyamine_Pathway Polyamine Biosynthesis Pathway Inhibition Ornithine Ornithine ODC ODC (Ornithine Decarboxylase) Ornithine->ODC Putrescine Putrescine SS Spermidine Synthase Putrescine->SS Spermidine Spermidine Proliferation Cell Proliferation & DNA/Protein Synthesis Spermidine->Proliferation Promotes SPS Spermine Synthase Spermidine->SPS Spermine Spermine Spermine->Proliferation Promotes ODC->Putrescine Inhibitor 1,3-Diaminopropane Inhibitor->ODC Inhibition SS->Spermidine SPS->Spermine Experimental_Workflow General Experimental Workflow A Seed Cells in Culture Plates B Allow Cells to Adhere (e.g., 24 hours) A->B C Prepare Treatment Media with 1,3-Diaminopropane (and Vehicle Control) B->C D Replace Old Media with Treatment Media C->D E Incubate for Desired Duration D->E F Harvest Cells for Analysis E->F G Perform Downstream Assays F->G H Cell Proliferation Assay (e.g., MTT, Crystal Violet) G->H I Western Blot (ODC, Signaling Proteins) G->I J Polyamine Analysis (HPLC) G->J Signaling_Pathways Potential Signaling Interactions of Polyamine Depletion cluster_0 Initiating Event cluster_1 Cellular Outcomes cluster_2 Regulatory Pathways Inhibitor 1,3-Diaminopropane ODC ODC Inhibitor->ODC Depletion Polyamine Depletion (Putrescine, Spermidine, Spermine) ODC->Depletion leads to Proliferation Inhibition of Cell Proliferation Depletion->Proliferation CycleArrest Cell Cycle Arrest Depletion->CycleArrest Translation Arrest of Translation Depletion->Translation mTOR mTOR Signaling Depletion->mTOR Modulates? Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis mTOR->Apoptosis Crosstalk Autophagy->Apoptosis Crosstalk

References

Application Notes and Protocols for 1,3-Diaminopropane Dihydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride (DAP), a simple diamine, serves as a significant tool in the study of polyamine metabolism and its role in cellular processes like proliferation and differentiation. Its primary utility in enzyme inhibition assays stems from its potent, albeit indirect, inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Overexpression of ODC is a hallmark of tumor development, making it a key target in cancer research.[1] DAP's unique mechanism of action, which involves the induction of a native protein inhibitor, offers a distinct approach to modulating the polyamine pathway. Furthermore, derivatives of 1,3-diaminopropane have shown direct inhibitory effects on other enzymes in this pathway, such as spermine synthase.

These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition studies, complete with detailed protocols and data for researchers in academia and the pharmaceutical industry.

Mechanism of Action

The inhibitory effect of 1,3-diaminopropane on ornithine decarboxylase is not through direct binding to the enzyme's active site. Instead, it triggers a cellular response leading to the synthesis of a protein inhibitor known as ODC antizyme.[2][3][4] This antizyme then binds to ODC, targeting it for degradation.[2][3] This process is dependent on protein synthesis, highlighting the indirect nature of the inhibition.[2][3] The rapid loss of ODC activity following treatment with 1,3-diaminopropane is primarily due to the loss of the enzyme protein itself.[2][3][5][6]

In contrast, N-alkylated derivatives of 1,3-diaminopropane have been shown to be potent, direct competitive inhibitors of spermine synthase.[7] This demonstrates that the 1,3-diaminopropane scaffold can be modified to target different enzymes within the polyamine biosynthesis pathway through direct competitive inhibition.

Data Presentation: Quantitative Inhibition Data

While 1,3-diaminopropane's indirect inhibition of ODC makes traditional IC50 or Ki values for direct binding inapplicable, quantitative data is available for its derivatives against other enzymes in the polyamine pathway.

CompoundEnzymeOrganism/Cell LineInhibition TypeKi Value (nM)Reference
N-butyl-1,3-diaminopropaneSpermine SynthaseRat Hepatoma (HTC) CellsCompetitive11.9[7]
N-butyl-1,3-diaminopropaneSpermine SynthaseBovine SpleenCompetitive10.4[7]

Experimental Protocols

Protocol 1: In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of this compound on ODC activity in cell extracts, based on the widely used radiolabeling method.[8]

Objective: To measure the reduction in ODC activity in the presence of this compound by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.

Materials:

  • This compound (DAP)

  • Purified ODC enzyme or cell lysate containing ODC

  • [1-¹⁴C]-L-ornithine (specific activity ~55 mCi/mmol)

  • L-ornithine

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

  • Cofactor Solution: 50 µM Pyridoxal-5-phosphate (PLP) in Assay Buffer

  • Reaction Stop Solution: 1 M Citric Acid

  • ¹⁴CO₂ Trapping Agent: Filter paper discs saturated with a suitable trapping agent (e.g., hyamine hydroxide or sodium hydroxide)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Incubator or water bath (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in nuclease-free water. Prepare a dilution series to test a range of concentrations.

    • Prepare the complete assay mix containing Assay Buffer, Cofactor Solution, L-ornithine, and [1-¹⁴C]-L-ornithine. A typical reaction mix might contain 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM PLP, 1.56 mM DTT, and 0.1 µCi [1-¹⁴C]-L-ornithine.[9]

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, add the ODC enzyme preparation (e.g., 100 ng of purified enzyme or an appropriate amount of cell lysate).[9]

    • Add varying concentrations of the this compound solution or vehicle control.

    • Incubate at room temperature for 30 minutes to allow for the induction of the ODC antizyme in cell lysate preparations.[9] For purified enzyme, this step assesses direct inhibition, which is not the primary mechanism for DAP.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the complete assay mix to the pre-incubated enzyme-inhibitor mixture.

    • Immediately seal the reaction vessel with a cap containing the filter paper disc saturated with the ¹⁴CO₂ trapping agent.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • Stopping the Reaction and Trapping ¹⁴CO₂:

    • Stop the enzymatic reaction by injecting the Reaction Stop Solution (1 M Citric Acid) through the cap into the reaction mixture, avoiding contact with the filter paper.

    • Continue to incubate for an additional 30-60 minutes at 37°C to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.

  • Quantification:

    • Carefully remove the filter paper disc and place it in a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ODC inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, if applicable. Note that for DAP, a classical dose-response curve for direct inhibition may not be observed due to its indirect mechanism of action.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents (Assay Buffer, DAP dilutions, Assay Mix with [14C]-Ornithine) pre_incubation Pre-incubate ODC with DAP (30 min, RT) reagents->pre_incubation enzyme_prep Prepare ODC Enzyme (Purified or Cell Lysate) enzyme_prep->pre_incubation reaction Initiate Reaction with Assay Mix (Incubate at 37°C) pre_incubation->reaction Start stop_reaction Stop Reaction (Add Citric Acid) reaction->stop_reaction trap_co2 Trap Released 14CO2 (30-60 min, 37°C) stop_reaction->trap_co2 quantification Quantify Radioactivity (Liquid Scintillation Counting) trap_co2->quantification analysis Calculate % Inhibition and Plot Data quantification->analysis

Caption: Workflow for the in vitro ODC inhibition assay using this compound.

polyamine_pathway cluster_pathway Polyamine Biosynthesis Pathway cluster_inhibition Inhibition cluster_function Cellular Functions Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Cell_Growth Cell Growth & Proliferation Spermidine->Cell_Growth Spermine Spermine Spermine->Cell_Growth ODC->Putrescine Degradation ODC Degradation ODC->Degradation SpdS->Spermidine SpmS->Spermine DAP 1,3-Diaminopropane dihydrochloride Antizyme ODC Antizyme DAP->Antizyme induces Antizyme->ODC binds & targets for DAP_derivative N-butyl-1,3-diaminopropane DAP_derivative->SpmS competitively inhibits

References

Application of 1,3-Diaminopropane Dihydrochloride in PCR and Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the optimization of the Polymerase Chain Reaction (PCR) is a critical step to ensure the specificity and efficiency of DNA amplification. Various chemical additives have been employed to enhance PCR performance, particularly when dealing with challenging templates, such as those with high GC content or the presence of inhibitors. Polyamines, a class of organic cations, have been shown to positively influence nucleic acid synthesis. 1,3-Diaminopropane dihydrochloride, a simple diamine, presents itself as a potential PCR enhancer due to its ability to interact with the negatively charged phosphate backbone of DNA. This document provides detailed application notes and protocols for the utilization of this compound in PCR and other molecular biology applications.

Principle of Action

1,3-Diaminopropane is a polyamine that, in its protonated dihydrochloride form, carries a positive charge. This allows it to electrostatically interact with the negatively charged phosphate groups of the DNA backbone. This interaction is hypothesized to stabilize the DNA duplex, thereby influencing its thermal properties. In the context of PCR, this stabilization can lead to several beneficial effects:

  • Increased Primer Annealing Specificity: By stabilizing the primer-template duplex, this compound may promote more specific primer binding, reducing the formation of non-specific products.

  • Enhanced DNA Polymerase Activity: Some polyamines have been shown to enhance the activity of DNA polymerases, potentially by facilitating the interaction between the enzyme and the DNA template.

  • Improved Amplification of Difficult Templates: For templates with high GC content or significant secondary structures, the stabilizing effect of this compound may help to overcome these challenges, leading to more efficient amplification.

Quantitative Data Summary

Direct quantitative data for the effect of this compound on PCR is not extensively documented in peer-reviewed literature. Therefore, the following table is provided as a template for researchers to systematically optimize its concentration and record their findings. The suggested ranges are extrapolated from studies on similar polyamines like spermidine and spermine, which have shown to be effective in the millimolar range.[1][2]

ParameterRecommended Range for OptimizationExperimental Observation (to be filled by the user)
Final Concentration 0.1 mM - 2.0 mM
Effect on DNA Tm Expected to increase Tm
Impact on PCR Yield Concentration-dependent increase
Impact on Specificity Potential increase in specificity
Inhibitory Concentration > 2.0 mM (Hypothesized)

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for Standard PCR

This protocol outlines a method to determine the optimal concentration of this compound for a specific PCR assay.

Materials:

  • This compound (MW: 147.05 g/mol )

  • Nuclease-free water

  • Standard PCR reaction components (DNA template, primers, dNTPs, Taq DNA polymerase, PCR buffer)

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • Preparation of a 100 mM Stock Solution:

    • Dissolve 147.05 mg of this compound in 10 mL of nuclease-free water to create a 100 mM stock solution.

    • Filter-sterilize the solution through a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C.

  • PCR Reaction Setup:

    • Prepare a series of PCR reactions. A master mix without the this compound is recommended for consistency.

    • Set up individual reactions with varying final concentrations of this compound (e.g., 0 mM, 0.2 mM, 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM).

    • A typical 25 µL reaction setup is as follows:

ComponentVolumeFinal Concentration
10x PCR Buffer2.5 µL1x
10 mM dNTPs0.5 µL200 µM
10 µM Forward Primer1.0 µL0.4 µM
10 µM Reverse Primer1.0 µL0.4 µM
DNA Template (10 ng/µL)1.0 µL10 ng
This compound (from stock)Variable0 - 2.0 mM
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 U
Nuclease-free waterto 25 µL-
  • Thermocycling:

    • Use the standard cycling conditions for your specific primer and template combination. A typical protocol is:

      • Initial Denaturation: 95°C for 3 minutes

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 1 minute/kb

      • Final Extension: 72°C for 5 minutes

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Compare the intensity of the specific product band and the presence of any non-specific bands across the different concentrations of this compound.

    • The optimal concentration is the one that provides the highest yield of the specific product with the least amount of non-specific amplification.

Visualizations

Logical Workflow for PCR Optimization with this compound

PCR_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement prep_stock Prepare 100 mM Stock of 1,3-Diaminopropane dihydrochloride setup_pcr Set Up PCR Reactions with Varying Concentrations (0 mM to 2.0 mM) prep_stock->setup_pcr run_pcr Perform Thermocycling setup_pcr->run_pcr analyze_gel Analyze Products by Agarose Gel Electrophoresis run_pcr->analyze_gel eval_results Evaluate Yield and Specificity analyze_gel->eval_results determine_opt Determine Optimal Concentration eval_results->determine_opt refine_params Further Refine Annealing Temp. & MgCl2 Concentration (Optional) determine_opt->refine_params

Caption: Workflow for optimizing this compound in PCR.

Hypothetical Mechanism of Action in PCR

Mechanism_of_Action cluster_dna DNA Template cluster_additive Additive cluster_interaction Interaction & Effect dna 5' Phosphate Backbone (-) 3' interaction Electrostatic Interaction dna:f1->interaction dap 1,3-Diaminopropane dihydrochloride (+) dap->interaction stabilization DNA Duplex Stabilization interaction->stabilization outcome Increased Specificity Enhanced Yield stabilization->outcome

Caption: Hypothetical mechanism of this compound in PCR.

Troubleshooting

IssuePossible CauseSuggested Solution
No PCR Product Concentration of this compound is too high (inhibitory).Decrease the concentration of the additive.
Concentration of this compound is too low.Increase the concentration in a stepwise manner.
Non-specific Bands Annealing temperature is too low.Increase the annealing temperature in 1-2°C increments.
Suboptimal concentration of the additive.Re-optimize the concentration of this compound.
Smearing on Gel High concentration of DNA template or additive.Reduce the amount of template DNA or the concentration of the additive.

Conclusion

This compound holds promise as a cost-effective additive for the enhancement of PCR. Its simple chemical nature and ability to interact with DNA make it a candidate for improving the specificity and yield of amplification, particularly with challenging templates. The protocols and guidelines presented here provide a framework for researchers to systematically evaluate and optimize its use in their specific molecular biology applications. As with any PCR additive, empirical determination of the optimal conditions is crucial for achieving the desired results.

References

Application Notes and Protocols for Inducing Fungal Secondary Metabolite Biosynthesis with 1,3-Diaminopropane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are a prolific source of biologically active secondary metabolites, which form the basis for many pharmaceuticals, including antibiotics and cholesterol-lowering agents. However, many of the biosynthetic gene clusters responsible for the production of these valuable compounds are silent or expressed at very low levels under standard laboratory conditions. Chemical elicitation is a powerful strategy to activate this latent metabolic potential. 1,3-Diaminopropane dihydrochloride (1,3-DAP) has been identified as a potent inducer of secondary metabolite biosynthesis in a variety of filamentous fungi. These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-DAP to enhance the production of desired fungal secondary metabolites.

1,3-DAP, along with spermidine, has been shown to upregulate the expression of key biosynthetic genes for commercially important compounds like penicillin, cephalosporin, and lovastatin.[1][2][3] The proposed mechanism involves the stimulation of pathways leading to β-alanine and pantothenic acid, which are precursors of coenzyme A and the phosphopantetheine prosthetic group essential for the activation of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[1][2][3] This document outlines the underlying principles, experimental procedures, and expected outcomes of using 1,3-DAP as a chemical elicitor.

Mechanism of Action

1,3-Diaminopropane acts as a signaling molecule that triggers a metabolic reprogramming in fungi.[4] Proteomic studies have revealed that the addition of 1,3-DAP to fungal cultures leads to an overrepresentation of enzymes involved in the biosynthesis of amino acid precursors and coenzyme A, which are vital for secondary metabolite production.[4] Specifically, it upregulates enzymes in the β-alanine and pantothenic acid biosynthesis pathways.[1][2][3] These molecules are direct precursors for the synthesis of the 4'-phosphopantetheine prosthetic group, which is essential for the function of NRPS and PKS enzymes that assemble many secondary metabolites.[1][2][3]

Signaling_Pathway DAP 1,3-Diaminopropane (Elicitor) Metabolic_Reprogramming Metabolic Reprogramming DAP->Metabolic_Reprogramming Induces Upregulation Upregulation of β-alanine and Pantothenic Acid Biosynthesis Metabolic_Reprogramming->Upregulation Phosphopantetheine ↑ 4'-Phosphopantetheine Prosthetic Group Upregulation->Phosphopantetheine Enzyme_Activation Activation of apo-NRPS/PKS Phosphopantetheine->Enzyme_Activation Covalent modification by Phosphopantetheinyl Transferases Secondary_Metabolites ↑ Secondary Metabolite Production (e.g., Penicillin, Cephalosporin, Lovastatin) Enzyme_Activation->Secondary_Metabolites

Quantitative Data Summary

The following tables summarize the reported effects of 1,3-diaminopropane on secondary metabolite production and protein expression in various fungal species.

Table 1: Effect of 1,3-Diaminopropane on Secondary Metabolite Production

Fungal SpeciesSecondary Metabolite1,3-DAP ConcentrationProduction IncreaseReference
Acremonium chrysogenumCephalosporin C5 mM15-20%[1]
Aspergillus terreusLovastatin5 mMUpregulated production[5]
Penicillium chrysogenumPenicillinNot specifiedOverproduction[4]

Table 2: Effect of 1,3-Diaminopropane on Protein/Gene Expression in Penicillium chrysogenum

Protein/GeneFunctionFold Increase with 1,3-DAPReference
Isopenicillin N acyltransferase (IAT)Penicillin biosynthesisOverrepresented[4]
Aldehyde aminotransferase isoformβ-alanine biosynthesis2.75[1]
pcbAB, pcbC, penDEPenicillin biosynthesis genesIncreased expression[1]

Experimental Protocols

This section provides detailed protocols for the application of this compound to induce secondary metabolite production in fungal cultures.

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a sterile stock solution of 1,3-DAP for addition to fungal cultures.

  • Materials:

    • This compound (CAS No. 10517-44-9)

    • Nuclease-free water

    • Sterile microcentrifuge tubes or vials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh the desired amount of this compound in a sterile container.

    • Dissolve the powder in nuclease-free water to a final concentration of 1 M.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Prepare aliquots of the desired volume and store at -20°C.

Protocol 2: Elicitation of Secondary Metabolites in Fungal Liquid Cultures

  • Objective: To induce the production of secondary metabolites in a submerged fungal culture using 1,3-DAP.

  • Materials:

    • Fungal strain of interest

    • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Czapek-Dox Broth)

    • Sterile culture flasks

    • Incubator shaker

    • Sterile 1 M 1,3-DAP stock solution

  • Procedure:

    • Inoculate the liquid culture medium with the fungal strain of interest.

    • Incubate the culture under optimal conditions (temperature, shaking speed) for the specific fungus until it reaches the desired growth phase (typically early to mid-logarithmic phase).

    • Aseptically add the sterile 1,3-DAP stock solution to the culture to achieve the desired final concentration (a typical starting concentration is 5 mM).

    • Continue the incubation for a specified period (e.g., 24, 48, 72 hours), during which the secondary metabolites are expected to be produced.

    • Harvest the culture broth and/or mycelium for extraction and analysis of the secondary metabolites.

Protocol 3: Extraction and Analysis of Secondary Metabolites

  • Objective: To extract and quantify the secondary metabolites produced by the elicited fungal culture.

  • Materials:

    • Elicited fungal culture

    • Appropriate organic solvent (e.g., ethyl acetate, methanol, chloroform)

    • Separatory funnel or centrifugation equipment

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (MS)

  • Procedure:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the secondary metabolites from the culture filtrate using a suitable organic solvent. For intracellular metabolites, the mycelium should be extracted.

    • Concentrate the organic extract using a rotary evaporator.

    • Redissolve the dried extract in a suitable solvent for analysis.

    • Analyze the extract using HPLC to separate and quantify the compounds of interest.

    • Confirm the identity of the compounds using mass spectrometry.

Experimental_Workflow cluster_Preparation Preparation cluster_Elicitation Elicitation cluster_Analysis Analysis Fungal_Culture 1. Fungal Culture Inoculation Incubation 3. Incubate to Log Phase Fungal_Culture->Incubation DAP_Stock 2. Prepare 1M 1,3-DAP Stock Add_DAP 4. Add 1,3-DAP (5 mM final) DAP_Stock->Add_DAP Incubation->Add_DAP Further_Incubation 5. Continue Incubation Add_DAP->Further_Incubation Harvest 6. Harvest Culture Further_Incubation->Harvest Extraction 7. Solvent Extraction Harvest->Extraction Analysis 8. HPLC/MS Analysis Extraction->Analysis

Troubleshooting and Considerations

  • Optimal 1,3-DAP Concentration: The optimal concentration of 1,3-DAP may vary between fungal species and strains. It is recommended to perform a dose-response experiment (e.g., 0.1 mM to 10 mM) to determine the most effective concentration.

  • Timing of Elicitation: The growth phase at which 1,3-DAP is added can significantly impact its effectiveness. Addition during the early to mid-logarithmic growth phase is often optimal.

  • Culture Medium Composition: The composition of the culture medium can influence the response to 1,3-DAP. It is advisable to test the elicitation in different media to find the most suitable conditions.

  • Toxicity: At high concentrations, 1,3-DAP may exhibit inhibitory effects on fungal growth. It is important to monitor the fungal biomass to ensure that the elicitor is not causing significant toxicity.[6]

Conclusion

This compound is a valuable tool for researchers and drug development professionals seeking to unlock the biosynthetic potential of fungi. By understanding its mechanism of action and following the detailed protocols provided, it is possible to significantly enhance the production of known secondary metabolites and potentially discover novel bioactive compounds. Further research to elucidate the precise molecular signaling pathways will undoubtedly expand the applications of this potent chemical elicitor.

References

Application Notes and Protocols for 1,3-Diaminopropane Dihydrochloride as a Protein Cross-linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride is a short-chain, homobifunctional cross-linking agent valuable for covalently linking proteins and other biomolecules. Its two primary amine groups, separated by a three-carbon spacer, can form stable amide bonds with carboxyl groups on target molecules. This reagent is particularly useful in bioconjugation, protein-protein interaction studies, and for the stabilization of protein complexes. The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is required to activate the carboxyl groups for reaction with the amine groups of 1,3-diaminopropane. This document provides detailed protocols and application notes for the use of this compound in protein cross-linking.

Principle of Cross-linking

The primary application of 1,3-diaminopropane in protein cross-linking involves the formation of an amide bond between a carboxyl group (from an aspartic or glutamic acid residue on a protein) and one of the primary amines of the diaminopropane. A second protein, also with an activated carboxyl group, can then react with the other amine group of the diaminopropane, resulting in a covalent cross-link between the two proteins. To control this process and prevent unwanted polymerization, a two-step protocol is highly recommended.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for Two-Step Protein Cross-linking

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations may lead to aggregation.[1]
EDC Molar Excess 10-50 foldRelative to the number of carboxyl groups on the protein.
Sulfo-NHS Molar Excess 20-100 foldRelative to the number of carboxyl groups on the protein.
1,3-Diaminopropane Molar Excess 100-1000 foldA high excess favors the formation of a mono-adduct.[1]
Activation pH 4.5 - 6.0Optimal for EDC/NHS chemistry.[1]
Coupling pH 7.2 - 8.5Favors the reaction with primary amines.
Activation Time 15 - 60 minutesAt room temperature.
Coupling Time 1 - 4 hoursAt room temperature, or overnight at 4°C.
Quenching Agent Hydroxylamine, Glycine, or TrisTo stop the reaction by consuming unreacted NHS-esters.
Typical Conjugation Efficiency 30 - 70%Highly dependent on the specific proteins and reaction conditions.

Table 2: Potential Impact of Cross-linking on Protein Properties

PropertyPotential Effect of Cross-linkingMethod of Analysis
Thermal Stability Increased or decreased TmDifferential Scanning Calorimetry (DSC)
Enzyme Activity Altered Km or VmaxEnzyme kinetics assays
Conformational Changes Changes in secondary or tertiary structureCircular Dichroism (CD), Fluorescence Spectroscopy
Oligomeric State Formation of higher-order structuresSize Exclusion Chromatography (SEC), SDS-PAGE

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using this compound

This protocol is the recommended method for cross-linking two different proteins (Protein A and Protein B) to minimize unwanted polymerization.

Materials:

  • Protein A (containing accessible carboxyl groups)

  • Protein B (containing accessible carboxyl groups)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-7.5

  • Quenching Solution: 1 M Glycine or Tris, pH 7.5

  • Desalting columns

Procedure:

Step 1: Activation of Protein A

  • Dissolve Protein A in Activation Buffer to a final concentration of 2 mg/mL.

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the Protein A solution.

  • Incubate for 15 minutes at room temperature with gentle mixing.

Step 2: Formation of Protein A - 1,3-Diaminopropane Conjugate

  • Remove excess EDC and Sulfo-NHS from the activated Protein A solution using a desalting column equilibrated with Coupling Buffer.

  • Immediately add a 500-fold molar excess of this compound to the activated Protein A solution.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Remove excess 1,3-diaminopropane using a desalting column equilibrated with Coupling Buffer. The product is Protein A with a terminal amine group.

Step 3: Activation of Protein B

  • Repeat Step 1 for Protein B to activate its carboxyl groups.

Step 4: Conjugation of Protein A and Activated Protein B

  • Combine the amine-modified Protein A with the activated Protein B in Coupling Buffer at a 1:1 molar ratio.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

Step 5: Purification and Analysis

  • Purify the final conjugate (Protein A - 1,3-diaminopropane - Protein B) using size-exclusion chromatography to remove unreacted proteins and reagents.

  • Analyze the cross-linked product by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the conjugate. Further characterization can be performed using mass spectrometry.

Protocol 2: One-Pot (One-Step) Protein Cross-linking (with caution)

While a one-step approach is feasible, it carries a higher risk of forming undesirable protein polymers. This method is generally not recommended for applications requiring a well-defined cross-linked product. It may be suitable for applications such as the formation of protein hydrogels or for stabilizing pre-formed protein complexes.

Materials:

  • Protein(s) to be cross-linked

  • This compound

  • EDC

  • Reaction Buffer: 0.1 M MES, pH 6.0

Procedure:

  • Dissolve the protein(s) in the Reaction Buffer to the desired concentration (e.g., 5 mg/mL).

  • Add EDC to a final concentration that is in molar excess to the available carboxyl groups.

  • Immediately add this compound. The ratio of EDC to diaminopropane to protein will need to be empirically optimized.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quench the reaction with an appropriate quenching agent (e.g., hydroxylamine).

  • Analyze the reaction mixture by SDS-PAGE to assess the extent of cross-linking and polymerization.

Mandatory Visualizations

Experimental Workflow for Protein Cross-linking and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Cross-linking Reaction cluster_analysis Analysis cluster_interpretation Data Interpretation protein_prep Protein Sample (Purified Protein or Complex) crosslinker_addition Add Cross-linking Reagents (1,3-Diaminopropane, EDC, Sulfo-NHS) protein_prep->crosslinker_addition incubation Incubate (Controlled Time and Temperature) crosslinker_addition->incubation quenching Quench Reaction incubation->quenching sds_page SDS-PAGE Analysis quenching->sds_page digestion Enzymatic Digestion (e.g., Trypsin) quenching->digestion ms_analysis Mass Spectrometry (Peptide Mapping) data_analysis Bioinformatic Analysis (Identification of Cross-linked Sites) ms_analysis->data_analysis enrichment Enrichment of Cross-linked Peptides digestion->enrichment enrichment->ms_analysis modeling Structural Modeling data_analysis->modeling

Caption: A general experimental workflow for protein cross-linking followed by mass spectrometry analysis.[2][3][4][5][6]

Signaling Pathway Crosstalk Elucidation using Cross-linking

Chemical cross-linking can be a powerful tool to capture and identify protein-protein interactions within signaling pathways, including transient interactions that are difficult to detect by other methods. For example, in the study of receptor signaling, cross-linking can stabilize the interaction between a receptor and its downstream signaling partners.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Phosphorylation & Recruitment receptor->adaptor Cross-link captures interaction ligand Ligand (e.g., EGF) ligand->receptor Binding & Dimerization sos GEF (e.g., Sos) adaptor->sos Interaction ras Small GTPase (e.g., Ras) sos->ras GTP Exchange raf MAPKKK (e.g., Raf) ras->raf Activation mek MAPKK (e.g., MEK) raf->mek Phosphorylation erk MAPK (e.g., ERK) mek->erk Phosphorylation tf Transcription Factor (e.g., c-Myc, Elk-1) erk->tf Translocation & Phosphorylation gene_expression Gene Expression (Cell Proliferation, Differentiation) tf->gene_expression Regulation

Caption: A simplified representation of the MAPK/ERK signaling pathway, where chemical cross-linking can be used to stabilize and identify the interaction between the activated receptor and adaptor proteins.

References

Synthesis of Novel Heterocyclic Compounds Using 1,3-Diaminopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 1,3-diaminopropane as a key synthetic building block. The following sections outline methodologies for the preparation of tetrahydropyrimidines, 1,5-benzodiazepines, and fused pyrimidine systems such as pyrido[1,2-a]pyrimidines. These notes include quantitative data, step-by-step protocols, and visual representations of experimental workflows and relevant biological signaling pathways.

Application Note 1: Synthesis of Tetrahydropyrimidines via Multicomponent Reaction

Tetrahydropyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including potential as antibacterial, antiviral, and anticancer agents. A highly efficient method for their synthesis is the one-pot multicomponent reaction involving 1,3-diaminopropane, an aldehyde, and a β-dicarbonyl compound.

Table 1: Synthesis of Tetrahydropyrimidine Derivatives

EntryAldehydeβ-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl AcetoacetateGraniteEthanol292
24-ChlorobenzaldehydeEthyl AcetoacetateGraniteEthanol1.595
34-NitrobenzaldehydeEthyl AcetoacetateGraniteEthanol196
4Aromatic AldehydeEthyl BenzoylacetateHCl or DABCOEthanolVariesGood[1]
Experimental Protocol: General Procedure for the Synthesis of Tetrahydropyrimidine Derivatives.[1]
  • A mixture of an aromatic aldehyde (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol), 1,3-diaminopropane (1 mmol), and a catalytic amount of a suitable catalyst (e.g., granite or a few drops of HCl) is prepared in ethanol (15 mL).

  • The reaction mixture is heated under reflux for the time specified in Table 1.

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure tetrahydropyrimidine derivative.

Experimental Workflow for Tetrahydropyrimidine Synthesis

G General Workflow for Tetrahydropyrimidine Synthesis reactants 1. Reactant Mixing (Aldehyde, β-Dicarbonyl, 1,3-Diaminopropane, Catalyst in Solvent) reflux 2. Reaction (Heating under Reflux) reactants->reflux monitoring 3. Monitoring (Thin-Layer Chromatography) reflux->monitoring workup 4. Workup (Cooling and Filtration) monitoring->workup purification 5. Purification (Recrystallization) workup->purification characterization 6. Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: A generalized workflow for the one-pot synthesis of tetrahydropyrimidines.

Application Note 2: Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. An efficient synthesis involves the condensation of an o-phenylenediamine analog with ketones. While o-phenylenediamine is the typical precursor, related diamines can be used.

Table 2: Synthesis of 1,5-Benzodiazepine Derivatives

EntryKetoneCatalystConditionsTime (h)Yield (%)
1AcetoneFe3O4 NanoparticlesSolvent-free, 80 °C0.595
2CyclohexanoneH-MCM-22Acetonitrile, Room Temp.1.594
3AcetophenoneH-MCM-22Acetonitrile, Room Temp.292
4PropiophenoneH-MCM-22Acetonitrile, Room Temp.2.590
Experimental Protocol: Synthesis of 1,5-Benzodiazepines using a Heterogeneous Catalyst
  • In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), a ketone (2 mmol), and a catalytic amount of H-MCM-22 (0.1 g) is taken in acetonitrile (10 mL).

  • The mixture is stirred at room temperature for the time indicated in Table 2.

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is filtered off from the reaction mixture.

  • The solvent is removed under reduced pressure to obtain the crude product.

  • The crude product is purified by recrystallization from ethanol to afford the pure 1,5-benzodiazepine.

Application Note 3: Synthesis of Novel Fused Pyrimidine Systems - Pyrido[1,2-a]pyrimidines

For the synthesis of more novel and complex heterocyclic structures, 1,3-diaminopropane can be used to construct fused ring systems. The reaction of ylidenecyanoacetamides (or ylidenemalononitriles) with malononitrile and 1,3-diaminopropane in a one-pot, three-component reaction leads to the formation of substituted dihydropyrido[1,2-a]pyrimidines.

Table 3: Synthesis of Dihydropyrido[1,2-a]pyrimidine Derivatives

EntryYlidene CompoundSolventTime (h)Yield (%)
1PhenylidenecyanoacetamideMethanol24-2873
24-MethoxyphenylidenecyanoacetamideMethanol24-2876
34-ChlorophenylidenemalononitrileMethanol24-2877
42-ChlorophenylidenecyanoacetamideMethanol24-2872
Experimental Protocol: One-Pot Synthesis of Dihydropyrido[1,2-a]pyrimidines[2]
  • A mixture of the substituted ylidenecyanoacetamide or ylidenemalononitrile (1 mmol), malononitrile (1 mmol), and 1,3-diaminopropane (1 mmol) is stirred in methanol at room temperature for 24-28 hours.[2]

  • The formation of a precipitate indicates the progress of the reaction.

  • The solid product is collected by filtration, washed with methanol, and dried.

  • The structure of the synthesized compounds can be confirmed by NMR and X-ray spectroscopy.[2]

Biological Activity and Signaling Pathways

Derivatives of pyrimidines and fused pyrimidines synthesized using 1,3-diaminopropane often exhibit significant biological activity, particularly as anticancer and antimicrobial agents.

Anticancer Activity: Inhibition of Dihydrofolate Reductase (DHFR)

Certain pyrido[2,3-d]pyrimidine derivatives have been shown to act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[1][3] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.[4]

G Anticancer Mechanism of DHFR Inhibition compound Pyrido[2,3-d]pyrimidine Derivative dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits thf Tetrahydrofolate (THF) dht Dihydrofolate (DHF) dht->thf DHFR dna DNA Synthesis & Repair thf->dna Required for apoptosis Apoptosis dna->apoptosis Disruption leads to

Caption: Inhibition of DHFR by pyrido[2,3-d]pyrimidine derivatives, leading to apoptosis.

Antimicrobial Activity: Inhibition of DNA Gyrase

Some novel pyrimidine derivatives have demonstrated antibacterial activity by targeting DNA gyrase, an essential bacterial enzyme that controls DNA topology and is necessary for DNA replication and transcription.[5] Inhibition of DNA gyrase leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death.

G Antimicrobial Mechanism of DNA Gyrase Inhibition compound Pyrimidine Derivative gyrase Bacterial DNA Gyrase compound->gyrase Inhibits relaxed Relaxed DNA supercoiled Supercoiled DNA supercoiled->relaxed DNA Gyrase replication DNA Replication & Transcription relaxed->replication Required for death Bacterial Cell Death replication->death Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase by pyrimidine derivatives, resulting in cell death.

References

Application Notes and Protocols for Studying DNA Condensation with 1,3-Diaminopropane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA condensation, the process of compacting DNA into a dense, ordered structure, is a fundamental biological process essential for packing genetic material within the confines of cells and viral capsids.[1][2] This phenomenon is also of significant interest in drug and gene delivery, where the efficient packaging of DNA is a prerequisite for its transport into cells.[3][4]

Polyamines, a class of naturally occurring polycations, are known to be potent DNA condensing agents.[1][5][6] Their positive charges at physiological pH allow them to neutralize the negatively charged phosphate backbone of DNA, reducing electrostatic repulsion and facilitating its collapse into compact structures.[3][6] 1,3-Diaminopropane, a simple diamine, serves as a model compound to study the fundamental electrostatic interactions driving this process. These application notes provide a detailed experimental framework for investigating and quantifying DNA condensation induced by 1,3-Diaminopropane dihydrochloride.

Mechanism of Action: An Overview

The primary mechanism by which this compound induces DNA condensation is through electrostatic interactions. In solution, the diamine is protonated, carrying a net positive charge that allows it to interact with and neutralize the negative charges of the DNA phosphate backbone. This charge neutralization is a critical step, as it reduces the electrostatic repulsion between different segments of the DNA molecule, allowing it to fold and collapse into a more compact state.[3][6] The structure and charge distribution of the polyamine play a crucial role in its effectiveness as a condensing agent.[7]

Experimental Workflow

The general workflow for studying DNA condensation involves preparing DNA and condensing agent solutions, inducing condensation by mixing them, and then analyzing the resulting complexes using various biophysical techniques. Each technique provides unique insights into the condensation process, from bulk solution changes to single-molecule visualization.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results DNA_Prep Prepare DNA Stock Solution (e.g., Calf Thymus DNA, Plasmid) Titration Titrate DNA with This compound DNA_Prep->Titration DAP_Prep Prepare 1,3-Diaminopropane Dihydrochloride Stock Solution DAP_Prep->Titration UV_Vis UV-Vis Spectroscopy Titration->UV_Vis Fluorescence Fluorescence Spectroscopy Titration->Fluorescence DLS Dynamic Light Scattering (DLS) Titration->DLS AFM Atomic Force Microscopy (AFM) Titration->AFM Data_Quant Quantitative Data (Absorbance, Intensity, Size) UV_Vis->Data_Quant Fluorescence->Data_Quant DLS->Data_Quant Morphology Morphological Analysis (Toroids, Rods) AFM->Morphology

Caption: General experimental workflow for studying DNA condensation.

Experimental Protocols

Materials and Reagents
  • High-purity DNA (e.g., Calf Thymus DNA, plasmid DNA)

  • This compound

  • Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)

  • Nuclease-free water

  • Fluorescent dyes (e.g., Ethidium Bromide, Propidium Iodide)[8]

  • Mica substrates (for AFM)

Protocol 1: UV-Vis Spectroscopy for Monitoring Condensation

UV-Vis spectroscopy is a straightforward method to monitor DNA condensation. The process is often accompanied by a decrease in the absorbance at 260 nm (hypochromicity), which is indicative of DNA structural changes upon ligand binding and aggregation.[9][10]

Principle:

G Uncondensed Uncondensed DNA (High Absorbance at 260 nm) DAP + 1,3-Diaminopropane Dihydrochloride Uncondensed->DAP Induces Compaction Condensed Condensed DNA (Low Absorbance at 260 nm) DAP->Condensed Results in Hypochromicity

Caption: Principle of UV-Vis detection of DNA condensation.

Procedure:

  • Prepare a stock solution of DNA (e.g., 50 µg/mL) in 10 mM Tris-HCl buffer (pH 7.4).

  • Prepare a series of concentrations of this compound in the same buffer.

  • In a quartz cuvette, place the DNA solution. The total volume should be sufficient for the spectrophotometer (e.g., 1 mL).

  • Measure the initial absorbance at 260 nm (A260) as a baseline.[11]

  • Perform a titration by adding small aliquots of the this compound solution to the DNA sample.

  • After each addition, gently mix the solution by pipetting or inverting the cuvette and allow it to equilibrate for 2-5 minutes.

  • Record the A260 after each addition.

  • Continue the titration until the A260 value stabilizes or starts to increase due to light scattering from large aggregates.

  • Plot the change in A260 against the concentration of this compound.

Protocol 2: Fluorescence Spectroscopy using Intercalating Dyes

This method relies on the displacement of fluorescent dyes, such as Ethidium Bromide (EtBr), from DNA upon its condensation. When EtBr is intercalated in double-stranded DNA, its fluorescence is high. Condensation of DNA expels the dye, leading to a quenching of its fluorescence.[8][12]

Procedure:

  • Prepare a DNA-EtBr complex solution by adding EtBr to a DNA solution (e.g., 25 µg/mL DNA) in buffer to a final EtBr concentration of ~1 µM. Incubate for 30 minutes.

  • Place the DNA-EtBr solution in a fluorometer cuvette.

  • Measure the initial fluorescence intensity (Excitation: ~520 nm, Emission: ~600 nm).

  • Titrate the DNA-EtBr solution with increasing concentrations of this compound.

  • After each addition, mix and equilibrate for 2-5 minutes before measuring the fluorescence intensity.

  • Plot the percentage of fluorescence quenching against the concentration of this compound. The concentration at which 50% of the fluorescence is quenched (IC50) can be determined as a measure of condensation efficiency.

Protocol 3: Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius (size) of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[13][14] This technique is ideal for determining the size of the condensed DNA particles.[2][4]

Procedure:

  • Prepare DNA and this compound solutions in a buffer that has been filtered through a 0.22 µm filter to remove dust.

  • In a clean DLS cuvette, mix the DNA solution with the desired concentration of this compound.

  • Allow the solution to equilibrate for at least 15 minutes at a constant temperature (e.g., 25°C).

  • Place the cuvette in the DLS instrument.

  • Measure the intensity of scattered light to obtain the autocorrelation function.

  • The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius and the polydispersity index (PDI), which indicates the width of the size distribution.[13][15]

  • Repeat the measurements for a range of this compound concentrations to observe the transition from uncondensed DNA coils to compact globules.

Protocol 4: Atomic Force Microscopy (AFM) for Visualization

AFM provides direct visualization of individual DNA molecules and their condensed structures on a surface, offering unparalleled insight into the morphology of the condensates (e.g., toroids, rods).[16][17][18]

Procedure:

  • Prepare the DNA-diaminopropane complexes by mixing DNA (e.g., 1-2 ng/µL) with the desired concentration of this compound in a low-salt buffer (e.g., 10 mM HEPES, 2 mM MgCl2).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Deposit a small volume (e.g., 10-20 µL) of the mixture onto a freshly cleaved mica surface.[19]

  • Allow the sample to adsorb for 1-2 minutes.

  • Gently rinse the mica surface with nuclease-free water to remove unbound molecules and salts.

  • Dry the sample under a gentle stream of nitrogen or air.[20]

  • Image the surface using an AFM operating in tapping mode in air.[19]

  • Analyze the images to determine the morphology and dimensions of the condensed DNA structures.

Data Presentation

Quantitative data from the experiments should be summarized for clear comparison. The following tables provide examples of how to structure the results. Note: The values presented are illustrative and must be determined experimentally for this compound.

Table 1: UV-Vis Spectroscopy Data for DNA Titration

[1,3-Diaminopropane] (µM) Absorbance at 260 nm (A.U.) % Change in Absorbance
0 0.500 0%
50 0.485 -3.0%
100 0.460 -8.0%
200 0.410 -18.0%
400 0.350 -30.0%

| 800 | 0.325 | -35.0% |

Table 2: Fluorescence Quenching of Ethidium Bromide

[1,3-Diaminopropane] (µM) Fluorescence Intensity (A.U.) % Quenching
0 1000 0%
25 850 15%
50 650 35%
100 510 49%
200 300 70%
400 150 85%

IC50 (Concentration for 50% quenching) ≈ 105 µM

Table 3: Dynamic Light Scattering (DLS) Analysis

Sample [1,3-Diaminopropane] (µM) Avg. Hydrodynamic Radius (nm) Polydispersity Index (PDI)
DNA only 0 250 ± 25 0.45
Complex 1 200 180 ± 20 0.30
Complex 2 500 95 ± 10 0.21

| Complex 3 | 1000 | 90 ± 8 | 0.23 |

Table 4: Atomic Force Microscopy (AFM) Morphological Analysis

[1,3-Diaminopropane] (µM) Predominant Morphology Average Height (nm) Average Diameter (nm)
0 Extended Coils 0.5 - 1.0 N/A
200 Partially Condensed Globules 1.5 - 3.0 100 - 150
500 Toroids and Short Rods 3.0 - 5.0 50 - 80 (Toroid)

| 1000 | Compact Toroids | 4.0 - 6.0 | 40 - 60 (Toroid) |

Conclusion

The protocols outlined provide a comprehensive, multi-faceted approach to studying DNA condensation induced by this compound. By combining spectroscopic techniques that measure bulk properties with microscopic methods that resolve single-molecule structures, researchers can gain a detailed understanding of the condensation process. The quantitative data derived from these experiments are crucial for applications in nanotechnology, gene therapy, and fundamental molecular biology.

References

The Versatile Role of 1,3-Diaminopropane Dihydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride, a stable salt of the versatile diamine, serves as a crucial building block in the synthesis of a diverse array of pharmaceutical compounds. Its bifunctional nature, possessing two primary amine groups, allows for its integration into various molecular scaffolds, leading to the development of drugs with a wide range of therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The applications covered include the synthesis of cholinesterase inhibitors for Alzheimer's disease, potential anticancer agents such as tetrahydropyrimidines, and pharmacologically active 1,5-benzodiazepines.

Application Note 1: Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease

This compound is a key linker molecule in the synthesis of 7-methoxytacrine-adamantylamine heterodimers, which are potent cholinesterase inhibitors investigated for the treatment of Alzheimer's disease. These heterodimers are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterase enzymes, leading to enhanced inhibitory activity.

Signaling Pathway: Cholinesterase Inhibition

Cholinesterase inhibitors function by increasing the levels of acetylcholine, a key neurotransmitter, in the brain. In Alzheimer's disease, the cholinergic system is compromised, leading to cognitive decline. By inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these drugs prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This can lead to improvements in cognitive function. Furthermore, some cholinesterase inhibitors are believed to have neuroprotective effects by modulating signaling pathways such as the PI3K/AKT pathway, which is involved in cell survival.

Cholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) ACh->AChE Hydrolysis Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft ACh->Synaptic_Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 7-Methoxytacrine- Adamantylamine Heterodimer Inhibitor->AChE Inhibition Postsynaptic_Neuron Postsynaptic Neuron (Enhanced Cholinergic Transmission) Synaptic_Cleft->Postsynaptic_Neuron Activation

Caption: Cholinesterase Inhibition Pathway.

Experimental Protocol: Synthesis of a 7-Methoxytacrine-Adamantylamine Heterodimer Intermediate

This protocol outlines the synthesis of an N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine intermediate, a precursor to the final heterodimer.

Materials:

  • 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine

  • 1,3-Diaminopropane

  • Phenol

  • 20% Sodium hydroxide solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of phenol (10.0 g) and 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine (0.5 g, 2.0 mmol) is heated and stirred at 80-90 °C until a homogeneous solution is formed.

  • 1,3-Diaminopropane (a molar excess, e.g., 8.1 mmol) is added to the solution.

  • The reaction temperature is increased to 125-130 °C and maintained for 2-4 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is poured into a 20% sodium hydroxide solution and extracted with dichloromethane.

  • The organic layer is washed sequentially with brine and water, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine.

Quantitative Data Summary:

IntermediateLinker (n)Yield (%)
N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine3Not specified in the provided search results, but subsequent steps yield 41-84% for the final products.

Application Note 2: Synthesis of Heterocyclic Compounds with Potential Therapeutic Activity

This compound is a versatile reagent for the synthesis of various heterocyclic compounds, including tetrahydropyrimidines and 1,5-benzodiazepines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential as anticancer, antibacterial, and antiviral agents.

Tetrahydropyrimidines

Mechanism of Action (Anticancer): Certain tetrahydropyrimidine derivatives have been shown to exhibit anticancer activity by acting as inhibitors of kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Tetrahydropyrimidine_Workflow cluster_reactants Reactants cluster_process Process A Aromatic Aldehyde Mix Mix in Ethanol A->Mix B 1,3-Diaminopropane B->Mix C β-Ketoester C->Mix D Catalyst (e.g., HCl) D->Mix Reflux Reflux Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter Solid Cool->Filter Wash Wash with Water & Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Pure Tetrahydropyrimidine Derivative Recrystallize->Product

Caption: General Workflow for Tetrahydropyrimidine Synthesis.

Experimental Protocol: General Procedure for the Synthesis of Tetrahydropyrimidine Derivatives

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate or similar β-dicarbonyl compound (1 mmol)

  • 1,3-Diaminopropane (1 mmol)

  • Catalyst (e.g., a catalytic amount of concentrated HCl)

  • Ethanol (15 mL)

Procedure:

  • A mixture of the aromatic aldehyde, β-dicarbonyl compound, 1,3-diaminopropane, and catalyst in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is heated under reflux for the appropriate time (typically 1-2 hours), with the reaction progress monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with water and then with cold ethanol.

  • The crude product is dried and recrystallized from ethanol to yield the pure tetrahydropyrimidine derivative.

Quantitative Data Summary for Tetrahydropyrimidine Synthesis:

AldehydeDicarbonyl CompoundCatalystSolventTime (h)Yield (%)
BenzaldehydeEthyl AcetoacetateGranite or QuartzEthanol292
4-ChlorobenzaldehydeEthyl AcetoacetateGranite or QuartzEthanol1.595
4-NitrobenzaldehydeEthyl AcetoacetateGranite or QuartzEthanol196
1,5-Benzodiazepines

Mechanism of Action: 1,5-Benzodiazepines are a class of compounds known to exhibit a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic properties.[2] Their mechanism of action often involves modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, benzodiazepines reduce neuronal excitability.

GABA_A_Receptor_Modulation GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds BZD 1,5-Benzodiazepine BZD->GABA_A Binds (Allosteric Site) Chloride_Channel Chloride Ion Channel (Opens) GABA_A->Chloride_Channel Activates Neuron Neuron Hyperpolarization (Reduced Excitability) Chloride_Channel->Neuron Chloride Influx

Caption: Mechanism of Action of 1,5-Benzodiazepines.

Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives (General Procedure using an o-phenylenediamine analog)

Materials:

  • o-Phenylenediamine (or a substituted analog) (1 mmol)

  • Ketone (e.g., acetone, cyclohexanone) (2 mmol)

  • Catalyst (e.g., Fe3O4 nanoparticles, 0.03 g)

  • Ethanol

Procedure:

  • A mixture of o-phenylenediamine and the ketone is stirred with the catalyst under solvent-free conditions at 80 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid mixture is washed with ethanol.

  • The catalyst is separated from the product solution using an external magnet.

  • The solvent is evaporated under reduced pressure to afford the crude product, which can be further purified by recrystallization.

Application Note 3: Use in the Synthesis of Anthracycline-like Anticancer Agents

While specific, detailed protocols for the synthesis of the anticancer agents piroxantrone and losoxantrone using this compound were not found in the conducted search, it is known that 1,3-diaminopropane is a structural component of these molecules. These compounds are analogs of mitoxantrone and are classified as anthrapyrazole antineoplastic agents. Their mechanism of action involves intercalation into DNA and interaction with topoisomerase II, leading to the inhibition of DNA replication and repair, as well as RNA and protein synthesis. The incorporation of the 1,3-diaminopropane moiety is crucial for their biological activity.

Application Note 4: Potential Role in the Synthesis of Thrombosis Inhibitors

The development of novel thrombosis inhibitors is a critical area of pharmaceutical research. One emerging strategy involves the inhibition of polyphosphate, a procoagulant polymer released by activated platelets. While a specific, named thrombosis inhibitor synthesized using this compound with a detailed protocol was not identified, the chemical properties of 1,3-diaminopropane make it a suitable candidate for incorporation into polycationic structures designed to bind and neutralize anionic polyphosphate.

Mechanism of Action of Polyphosphate Inhibitors: Polyphosphate plays a role in the coagulation cascade by activating the contact pathway and accelerating several downstream reactions.[3][4] Cationic molecules can bind to the anionic polyphosphate, neutralizing its procoagulant effects and thereby inhibiting thrombus formation. This approach is being explored as a potential antithrombotic therapy with a reduced risk of bleeding compared to traditional anticoagulants.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its application spans the creation of complex heterodimers for neurodegenerative diseases, the construction of diverse heterocyclic scaffolds with a range of potential therapeutic uses, and its likely role in the synthesis of established and emerging anticancer and antithrombotic agents. The protocols provided herein offer a foundation for researchers to explore the utility of this reagent in the development of novel and improved pharmaceuticals. Further research into the synthesis of specific thrombosis inhibitors, piroxantrone, and losoxantrone using this compound would be beneficial to fully elucidate its role in the synthesis of these important drug classes.

References

Application of 1,3-Diaminopropane Dihydrochloride in Crystallography for Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride, a simple diamine, has found utility as a chemical additive in the crystallization of biological macromolecules. Polyamines, as a class of molecules, are known to interact with proteins and nucleic acids, influencing their solubility, stability, and intermolecular interactions. In the context of crystallography, the addition of small molecules like this compound to the crystallization solution can be a crucial step in obtaining well-ordered, diffraction-quality crystals. This is particularly valuable when initial screening yields no crystals, or crystals of poor quality (e.g., small size, high mosaicity, or low resolution). The presence of 1,3-diaminopropane can modulate the crystal packing, leading to improved crystal morphology and higher diffraction limits, ultimately enabling successful structure determination.

This document provides detailed application notes and protocols for the use of this compound in macromolecular crystallography.

Principle of Action

The precise mechanism by which this compound facilitates crystallization is not universally defined and can be protein-specific. However, several potential modes of action can be proposed based on the general understanding of polyamines in biological systems and crystallization:

  • Neutralization of Surface Charges: The protonated amine groups of 1,3-diaminopropane can interact with negatively charged residues (e.g., aspartate, glutamate) on the protein surface. This charge neutralization can reduce electrostatic repulsion between protein molecules, favoring the formation of ordered crystal contacts.

  • Formation of Crystal Contacts: The small, flexible nature of 1,3-diaminopropane allows it to act as a molecular "linker" or "bridge" between protein molecules in the crystal lattice. By forming hydrogen bonds or salt bridges, it can stabilize intermolecular interactions that are essential for crystal packing.

  • Alteration of Solvent Properties: The addition of charged species to the crystallization medium can alter the dielectric constant and overall solvent properties, which can in turn affect protein solubility and the thermodynamics of crystallization.

  • Induction of Conformational Stability: In some cases, the binding of small molecules can stabilize a particular protein conformation, reducing conformational heterogeneity and promoting the formation of a uniform population of molecules that is more amenable to crystallization.

Data Presentation

While extensive quantitative data on the widespread application of this compound in protein crystallography is not broadly published in comparative studies, a specific example from the Protein Data Bank (PDB) highlights its successful use. The following table summarizes the crystallographic data for a protein structure solved using 1,3-diaminopropane as a crystallization additive.

PDB IDProtein NameResolution (Å)Space GroupUnit Cell Dimensions (Å, °)R-work / R-freeCrystallization Conditions containing 1,3-Diaminopropane
4ARY Lepidopteran-specific toxin Cry1Ac from B. thuringiensis2.95P 21 21 21a=89.5, b=140.2, c=203.9, α=β=γ=900.207 / 0.2580.1 M Tris-HCl pH 8.5, 1.5 M Li2SO4, 0.1 M 1,3-diaminopropane

Experimental Protocols

Protocol 1: General Additive Screening with this compound

This protocol describes a general method for screening the effect of this compound as an additive to a promising initial crystallization condition ("hit").

Materials:

  • Purified protein solution (e.g., 5-20 mg/mL in a suitable buffer)

  • Initial "hit" crystallization solution (reservoir solution)

  • 1 M stock solution of this compound in sterile, deionized water, pH adjusted if necessary.

  • Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop vapor diffusion plates)

  • Coverslips (for hanging drop)

  • Pipettes and tips

Procedure:

  • Prepare a Gradient of Additive Concentrations: Prepare a series of reservoir solutions by adding the this compound stock solution to the initial "hit" solution to achieve a range of final concentrations. A typical starting range would be 10 mM, 25 mM, 50 mM, and 100 mM. Prepare a control reservoir with no additive.

  • Set up Crystallization Drops:

    • Hanging Drop Method:

      • Pipette 1 µL of the protein solution onto a coverslip.

      • Pipette 1 µL of the corresponding reservoir solution (with or without the additive) onto the protein drop.

      • Invert the coverslip and seal the well of the crystallization plate containing 500 µL of the same reservoir solution.

    • Sitting Drop Method:

      • Pipette 500 µL of the reservoir solution (with or without the additive) into the reservoir of the crystallization plate.

      • Pipette 1 µL of the protein solution into the drop post.

      • Pipette 1 µL of the reservoir solution from the same well into the protein drop.

      • Seal the plate.

  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Observation and Optimization: Observe the drops periodically under a microscope. Note any changes in precipitation, and the appearance, size, and morphology of any crystals. If improved crystals are obtained, further optimization can be performed by fine-tuning the concentration of this compound, the precipitant, and the pH.

Protocol 2: Case Study - Crystallization of Cry1Ac Toxin (PDB ID: 4ARY)

This protocol is based on the published crystallization conditions for the Cry1Ac toxin.[1]

Protein and Reagents:

  • Purified Cry1Ac protein

  • Reservoir Solution: 0.1 M Tris-HCl pH 8.5, 1.5 M Li2SO4, 0.1 M 1,3-diaminopropane

Crystallization Method:

  • The specific method (e.g., hanging drop, sitting drop) and protein concentration are detailed in the associated publication. Typically, a 1:1 ratio of protein to reservoir solution is used in the drop.

Data Collection and Structure Determination:

  • Crystals are harvested, cryoprotected if necessary, and diffraction data are collected at a synchrotron source. The structure is then solved using standard crystallographic software.

Visualizations

Experimental_Workflow_Additive_Screening Workflow for Additive Screening with this compound cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization protein Purified Protein Solution setup_drops Set up Crystallization Drops (Hanging or Sitting Drop) protein->setup_drops hit_condition Initial Crystallization 'Hit' Condition prepare_reservoirs Prepare Reservoir Solutions (with and without additive gradient) hit_condition->prepare_reservoirs additive_stock 1M 1,3-Diaminopropane dihydrochloride Stock additive_stock->prepare_reservoirs prepare_reservoirs->setup_drops incubation Incubate at Constant Temperature setup_drops->incubation observation Microscopic Observation incubation->observation optimization Optimization of Conditions observation->optimization Improved Crystals data_collection X-ray Diffraction Data Collection observation->data_collection Diffraction-Quality Crystals optimization->setup_drops Iterate structure_determination Structure Determination data_collection->structure_determination

Caption: General workflow for screening this compound as a crystallization additive.

Signaling_Pathway_Hypothesis Hypothesized Mechanism of Action cluster_protein Protein Molecule cluster_additive Additive cluster_interaction Interaction cluster_outcome Outcome protein_surface Protein Surface (Negative Patches) charge_neutralization Surface Charge Neutralization protein_surface->charge_neutralization additive 1,3-Diaminopropane (Positively Charged) additive->charge_neutralization linker Intermolecular Bridging additive->linker Acts as a linker reduced_repulsion Reduced Electrostatic Repulsion charge_neutralization->reduced_repulsion stabilized_contacts Stabilized Crystal Contacts linker->stabilized_contacts improved_crystallization Improved Crystallization (Nucleation & Growth) reduced_repulsion->improved_crystallization stabilized_contacts->improved_crystallization

Caption: Hypothesized mechanisms of this compound in promoting protein crystallization.

References

1,3-Diaminopropane dihydrochloride as a building block for polyamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diaminopropane dihydrochloride is a versatile and highly reactive building block for the synthesis of a variety of polyamides. As a salt of a short-chain aliphatic diamine, its incorporation into a polymer backbone can impart unique properties, including altered thermal stability, mechanical strength, and solubility, when compared to polyamides derived from longer-chain or aromatic diamines. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyamides via low-temperature solution polycondensation and interfacial polymerization. These methods are particularly relevant for researchers in materials science, polymer chemistry, and drug development who are exploring novel polymers for applications such as high-performance fibers, engineering plastics, and biomedical materials.[1][2]

Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is a widely used method for synthesizing high-molecular-weight aromatic and semi-aromatic polyamides. The use of this compound in this process requires the in-situ neutralization of the hydrochloride salt to liberate the free diamine for reaction with a diacid chloride. Anhydrous conditions and the use of an acid scavenger are critical for achieving a high degree of polymerization.

Experimental Protocol: Synthesis of Poly(1,3-propylene isophthalamide)

This protocol details the synthesis of a polyamide from this compound and isophthaloyl chloride in an amide-type solvent.

Materials:

  • This compound (FW: 147.05 g/mol )

  • Isophthaloyl chloride (FW: 203.02 g/mol )

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Vacuum oven

Procedure:

  • Drying of Reagents and Glassware: All glassware should be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen. Anhydrous NMP and pyridine should be used.

  • Monomer Solution Preparation: In the three-necked flask, dissolve 1.47 g (0.01 mol) of this compound in 40 mL of anhydrous NMP.

  • Neutralization: Cool the solution to 0°C in the low-temperature bath. Add 1.62 mL (0.02 mol) of anhydrous pyridine to the stirred solution to neutralize the hydrochloride and form the free diamine. Stir for 10 minutes.

  • Diacid Chloride Addition: In the dropping funnel, dissolve 2.03 g (0.01 mol) of isophthaloyl chloride in 10 mL of anhydrous NMP. Add this solution dropwise to the diamine solution over 30 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, add an additional 1.62 mL (0.02 mol) of anhydrous pyridine as an acid scavenger for the HCl generated during polymerization. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and continue stirring for 18-24 hours. A noticeable increase in viscosity will indicate polymer formation.

  • Precipitation and Washing: Pour the viscous polymer solution into 500 mL of vigorously stirred methanol to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

ParameterValue
Yield85-95%
Inherent Viscosity (dL/g)¹0.5 - 1.2
Glass Transition Temp. (Tg)150-180°C
Decomposition Temp. (Td)> 350°C

¹Measured in a suitable solvent such as NMP or a tetrachloroethane/phenol mixture at 30°C.

Interfacial Polymerization

Interfacial polymerization is a rapid and effective method for producing polyamides, particularly for the formation of thin films and membranes. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride. For this compound, an inorganic base is added to the aqueous phase to neutralize the salt and the byproduct HCl.

Experimental Protocol: Synthesis of Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from this compound and sebacoyl chloride.

Materials:

  • This compound (FW: 147.05 g/mol )

  • Sebacoyl chloride (FW: 239.14 g/mol )

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Hexane, anhydrous

  • Deionized water

Equipment:

  • Beaker (250 mL)

  • Stirring rod

  • Forceps

Procedure:

  • Aqueous Phase Preparation: Dissolve 1.47 g (0.01 mol) of this compound and 2.12 g (0.02 mol) of sodium carbonate in 100 mL of deionized water in the beaker.

  • Organic Phase Preparation: In a separate container, dissolve 2.39 g (0.01 mol) of sebacoyl chloride in 100 mL of hexane.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in the beaker, minimizing mixing of the two layers. A polymer film will form at the interface.

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and pull it out of the beaker as a continuous "rope".

  • Washing: Wash the collected polyamide rope thoroughly with a 50/50 (v/v) ethanol/water solution, followed by pure deionized water to remove unreacted monomers and salts.

  • Drying: Allow the polyamide to air-dry, followed by drying in a vacuum oven at 60°C to a constant weight.

Data Presentation

ParameterValue
Yield70-85%
Melting Point (Tm)200-230°C
Inherent Viscosity (dL/g)¹0.3 - 0.8

¹Measured in a suitable solvent at 30°C.

Visualizations

Polyamide_Synthesis_Workflow cluster_solution Low-Temperature Solution Polycondensation cluster_interfacial Interfacial Polymerization Diamine_Sol This compound in NMP Neutralization Neutralization with Pyridine (0°C) Diamine_Sol->Neutralization Polymerization_Sol Polymerization (0°C to RT, 18-24h) Neutralization->Polymerization_Sol Diacid_Sol Isophthaloyl Chloride in NMP Diacid_Sol->Polymerization_Sol Precipitation_Sol Precipitation in Methanol Polymerization_Sol->Precipitation_Sol Washing_Sol Washing Precipitation_Sol->Washing_Sol Drying_Sol Drying Washing_Sol->Drying_Sol Polyamide_Sol Purified Polyamide Drying_Sol->Polyamide_Sol Aqueous_Phase Aqueous Phase: This compound + Sodium Carbonate Interface Polymerization at Interface Aqueous_Phase->Interface Organic_Phase Organic Phase: Sebacoyl Chloride in Hexane Organic_Phase->Interface Collection Polymer Collection Interface->Collection Washing_Int Washing Collection->Washing_Int Drying_Int Drying Washing_Int->Drying_Int Polyamide_Int Purified Polyamide Drying_Int->Polyamide_Int

Caption: Experimental workflows for polyamide synthesis.

Logical_Relationship Monomer1 1,3-Diaminopropane Dihydrochloride Polymerization Polycondensation Reaction Monomer1->Polymerization Monomer2 Diacid Chloride (e.g., Isophthaloyl Chloride) Monomer2->Polymerization Base Base (e.g., Pyridine, Na2CO3) Base->Polymerization Neutralization & Acid Scavenging Solvent Solvent System (e.g., NMP or Hexane/Water) Solvent->Polymerization Reaction Medium Polyamide Polyamide Product Polymerization->Polyamide Byproduct Byproducts (e.g., HCl, Salt) Polymerization->Byproduct

Caption: Logical relationship of reactants and products.

References

Application Notes and Protocols: Utilizing 1,3-Diaminopropane Dihydrochloride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1,3-Diaminopropane dihydrochloride in the development of sophisticated drug delivery systems. This document outlines the synthesis of functionalized nanoparticles, protocols for drug conjugation and release, and methods for evaluating the efficacy of these systems.

Introduction

This compound serves as a versatile component in drug delivery research, primarily utilized for the surface functionalization of nanoparticles. The protonated amine groups of 1,3-diaminopropane at physiological pH impart a positive surface charge to nanoparticles. This positive charge enhances the electrostatic interaction with the negatively charged cell membranes, thereby facilitating cellular uptake.[1] Furthermore, the primary amine groups act as conjugation sites for therapeutic agents, targeting ligands, and imaging probes.[2] This allows for the creation of multifunctional nanocarriers for targeted drug delivery, potentially increasing therapeutic efficacy while minimizing off-target side effects.

Data Presentation

The following tables summarize key quantitative data for drug delivery systems functionalized with 1,3-diaminopropane, providing a reference for expected characterization and performance metrics.

Table 1: Physicochemical Properties of 1,3-Diaminopropane Functionalized Nanoparticles

Nanoparticle TypeBare Nanoparticle Hydrodynamic Diameter (nm)Functionalized Nanoparticle Hydrodynamic Diameter (nm)Bare Nanoparticle Zeta Potential (mV)Functionalized Nanoparticle Zeta Potential (mV)
Silica Nanoparticles100 - 150110 - 160-25 to -40+20 to +40
Gold Nanoparticles10 - 5015 - 60-30 to -50 (citrate-stabilized)+30 to +50
Iron Oxide Nanoparticles50 - 10060 - 120-20 to -35+25 to +45

Data compiled from various sources, including Benchchem application notes.[2]

Table 2: Doxorubicin Loading and Release Characteristics

Nanoparticle SystemDrug Loading Content (wt%)Encapsulation Efficiency (%)In Vitro Release (pH 5.5, 48h)In Vitro Release (pH 7.4, 48h)
1,3-Diaminopropane-functionalized Silica Nanoparticles5 - 1270 - 90~60%~25%
1,3-Diaminopropane-functionalized Polymeric Micelles8 - 1580 - 95~75%~30%

Representative data based on typical performance of similar systems.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 1,3-Diaminopropane Functionalized Silica Nanoparticles

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ammonium hydroxide (28-30%)

  • Ethanol (200 proof)

  • (3-Aminopropyl)triethoxysilane (APTES) - as a precursor for introducing amine groups, which can be analogous to using 1,3-diaminopropane derivatization methods.

  • This compound

  • Deionized water

Procedure:

  • Silica Nanoparticle Synthesis (Stöber Method):

    • In a flask, combine 100 mL of ethanol and 10 mL of deionized water.

    • Add 5 mL of ammonium hydroxide and stir the mixture vigorously.

    • Rapidly inject 5 mL of TEOS into the solution.

    • Continue stirring at room temperature for 12 hours to allow for the formation of silica nanoparticles.

    • Collect the nanoparticles by centrifugation (8000 rpm for 15 minutes) and wash three times with ethanol.[2]

  • Surface Amination:

    • Resuspend the washed silica nanoparticles in 100 mL of fresh ethanol.

    • Add 1 mL of APTES.

    • Stir the mixture at room temperature for 24 hours.

    • Collect the functionalized nanoparticles by centrifugation and wash thoroughly with ethanol to remove excess silane.[2] Note: For direct functionalization with 1,3-diaminopropane, the surface of the silica nanoparticles would first be modified to have a reactive group (e.g., carboxyl or epoxy) that can then react with the amine groups of 1,3-diaminopropane.

Protocol 2: Doxorubicin (DOX) Loading onto Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized nanoparticles

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3,500 Da)

  • Deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in PBS at a concentration of 1 mg/mL.

  • Dissolve DOX·HCl in deionized water to a concentration of 2 mg/mL.

  • Add the DOX solution to the nanoparticle suspension at a 1:5 (DOX:nanoparticle) weight ratio.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for electrostatic interaction and loading.

  • To remove unloaded DOX, dialyze the suspension against deionized water for 24 hours, changing the water every 4-6 hours.[3]

  • Lyophilize the purified DOX-loaded nanoparticles for storage.

Protocol 3: In Vitro Doxorubicin Release Study

Materials:

  • DOX-loaded nanoparticles

  • PBS at pH 7.4 and pH 5.5

  • Dialysis bags (MWCO 3,500 Da)

  • Shaking incubator at 37°C

  • UV-Vis Spectrophotometer or Fluorescence Spectrometer

Procedure:

  • Suspend 5 mg of DOX-loaded nanoparticles in 5 mL of the release buffer (either pH 7.4 or pH 5.5 PBS).

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in 50 mL of the corresponding release buffer in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.[3]

  • Quantify the concentration of DOX in the collected samples using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence spectrometer.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 4: In Vitro Cell Viability (MTT) Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • DOX-loaded nanoparticles, free DOX, and empty nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of free DOX, DOX-loaded nanoparticles, and empty nanoparticles in the cell culture medium.

  • Replace the medium in the wells with the prepared drug solutions and control (medium only).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.[4]

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Dox_NP Doxorubicin-NP (via 1,3-Diaminopropane linker) Dox Doxorubicin Dox_NP->Dox Release Dox->PI3K Inhibits Dox->Apoptosis Induces

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Doxorubicin.

Experimental Workflows

Nanoparticle_Synthesis_Workflow Stober Stöber Method (TEOS, NH4OH, EtOH) Purification1 Centrifugation & Washing Stober->Purification1 SilicaNP Bare Silica Nanoparticles Functionalization Surface Amination (e.g., APTES) SilicaNP->Functionalization Purification2 Centrifugation & Washing Functionalization->Purification2 AmineNP Amine-Functionalized Nanoparticles Purification1->SilicaNP Purification2->AmineNP

Caption: Workflow for synthesis and functionalization of silica nanoparticles.

Drug_Delivery_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DrugLoading Drug Loading (e.g., Doxorubicin) DrugRelease Drug Release Study (pH 7.4 & 5.5) DrugLoading->DrugRelease CellUptake Cellular Uptake (Fluorescence Microscopy) DrugLoading->CellUptake Cytotoxicity Cytotoxicity Assay (MTT Assay) CellUptake->Cytotoxicity Biodistribution Biodistribution Study (Animal Model) Cytotoxicity->Biodistribution Proceed if promising Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Biodistribution->Efficacy Toxicity Systemic Toxicity (Histopathology) Efficacy->Toxicity

Caption: Workflow for the in vitro and in vivo evaluation of a nanoparticle drug delivery system.

Logical Relationship

Drug_Delivery_Logic DAP 1,3-Diaminopropane dihydrochloride Functionalized_NP Positively Charged Functionalized NP DAP->Functionalized_NP Surface Functionalization NP_Core Nanoparticle Core (e.g., Silica, Gold) NP_Core->Functionalized_NP Provides Scaffold Drug Therapeutic Agent (e.g., Doxorubicin) Functionalized_NP->Drug Drug Conjugation Targeted_DDS Targeted Drug Delivery System Functionalized_NP->Targeted_DDS Drug->Targeted_DDS Cell_Membrane Negatively Charged Cell Membrane Targeted_DDS->Cell_Membrane Electrostatic Interaction Cellular_Uptake Enhanced Cellular Uptake Cell_Membrane->Cellular_Uptake Therapeutic_Effect Targeted Therapeutic Effect Cellular_Uptake->Therapeutic_Effect

Caption: Logical relationship of components in a 1,3-diaminopropane-based drug delivery system.

References

The Role of 1,3-Diaminopropane Dihydrochloride in the Synthesis of Coordination Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane, a versatile bidentate ligand, readily forms stable six-membered chelate rings with a wide array of metal ions. Its dihydrochloride salt serves as a convenient and stable precursor for the in situ generation of the free diamine, which is crucial for the synthesis of various coordination complexes. These complexes are of significant interest in fields ranging from catalysis and materials science to the development of novel therapeutic agents. The coordination of 1,3-diaminopropane to metal centers can influence the electronic and steric properties of the resulting complex, thereby tuning its reactivity, stability, and biological activity. This document provides detailed application notes and experimental protocols for the use of 1,3-diaminopropane dihydrochloride in the preparation of coordination complexes, with a focus on synthesis, characterization, and data presentation.

Applications of 1,3-Diaminopropane in Coordination Chemistry

Coordination complexes featuring the 1,3-diaminopropane ligand have demonstrated a broad spectrum of applications:

  • Anticancer Agents: Platinum(II) and palladium(II) complexes incorporating 1,3-diaminopropane have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] The nature of the diamine ligand can influence the biological activity of the complex.

  • Schiff Base Complexes: 1,3-Diaminopropane is a common building block for the synthesis of Schiff base ligands. These multidentate ligands form stable complexes with transition metals, which have been investigated for their antibacterial and catalytic properties.[2]

  • Catalysis: Metal complexes containing 1,3-diaminopropane-derived ligands can act as catalysts in various organic transformations. The stereochemistry and electronic environment of the metal center, modulated by the diamine ligand, are key to their catalytic efficacy.

  • Materials Science: The ability of 1,3-diaminopropane to bridge metal centers allows for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and sensing.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of coordination complexes using this compound.

Protocol 1: General Synthesis of a Metal Complex with 1,3-Diaminopropane from its Dihydrochloride Salt

This protocol describes a general method for the synthesis of a coordination complex, which can be adapted for various metal salts. The key step is the in situ neutralization of this compound to the free diamine using a suitable base.

Materials:

  • This compound (H₂N(CH₂)₃NH₂·2HCl)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, PdCl₂, K₂PtCl₄)

  • Base (e.g., NaOH, KOH, triethylamine)

  • Solvent (e.g., water, ethanol, methanol, acetonitrile)

  • Stir plate and stir bar

  • Reaction flask (e.g., round-bottom flask)

  • Condenser (if heating is required)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallization dish

Procedure:

  • Dissolution of Reactants:

    • In a reaction flask, dissolve the metal salt in a suitable solvent.

    • In a separate beaker, dissolve this compound in the same solvent.

  • Neutralization of the Ligand:

    • To the this compound solution, add two equivalents of a base (e.g., aqueous NaOH) dropwise while stirring. This will neutralize the hydrochloride and generate the free 1,3-diaminopropane in solution.

  • Complexation Reaction:

    • Slowly add the neutralized 1,3-diaminopropane solution to the stirred solution of the metal salt.

    • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the specific complex being synthesized. The reaction progress can be monitored by observing a color change or the formation of a precipitate.

  • Isolation of the Product:

    • If a precipitate forms, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold solvent to remove any unreacted starting materials and by-products.

    • If no precipitate forms, the product can be obtained by slow evaporation of the solvent or by the addition of a less polar solvent to induce crystallization.

  • Purification and Drying:

    • The crude product can be recrystallized from a suitable solvent to obtain pure crystals.

    • Dry the purified product in a desiccator or under vacuum.

Protocol 2: Synthesis of a Palladium(II)-Schiff Base Complex Derived from 1,3-Diaminopropane[2]

This protocol details the synthesis of a Schiff base ligand from 1,3-diaminopropane and a carbonyl compound, followed by its complexation with palladium(II).

Part A: Synthesis of the Schiff Base Ligand

Materials:

  • 1,3-Diaminopropane

  • Salicylaldehyde (or other suitable aldehyde/ketone)

  • Ethanol

  • Round-bottom flask

  • Stir plate and stir bar

Procedure:

  • Dissolve the aldehyde/ketone (2 molar equivalents) in ethanol in a round-bottom flask.

  • Add a solution of 1,3-diaminopropane (1 molar equivalent) in ethanol dropwise to the aldehyde/ketone solution with constant stirring.

  • A precipitate of the Schiff base ligand will typically form. Continue stirring for a specified period (e.g., 30 minutes to several hours) to ensure the reaction goes to completion.

  • Collect the solid Schiff base by vacuum filtration, wash with cold ethanol, and dry.

Part B: Synthesis of the Palladium(II) Complex

Materials:

  • Synthesized Schiff base ligand

  • Palladium(II) chloride (PdCl₂)

  • Ethanol or other suitable solvent

  • Round-bottom flask with condenser

  • Stir plate and stir bar

Procedure:

  • Suspend the Schiff base ligand in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve PdCl₂ in the same solvent (heating may be required).

  • Add the PdCl₂ solution to the suspension of the Schiff base ligand.

  • Heat the reaction mixture to reflux for several hours. A color change or formation of a new precipitate will indicate the formation of the complex.

  • Cool the mixture to room temperature.

  • Collect the palladium-Schiff base complex by vacuum filtration, wash with the solvent, and dry.

Data Presentation

The following tables summarize quantitative data for representative coordination complexes prepared using 1,3-diaminopropane.

Table 1: Selected Spectroscopic Data for Palladium(II)-Schiff Base Complexes Derived from 1,3-Diaminopropane [2]

Complex FormulationMolar Conductance (Ω⁻¹ cm² mol⁻¹)Key IR Bands (cm⁻¹) ν(C=N)¹H NMR δ (ppm) (Azomethine H)¹³C NMR δ (ppm) (Azomethine C)
Ligand (Salicylaldehyde deriv.)-~1630~8.5~160.0
[Pd(L)]6-13 (non-electrolyte)ShiftedDownfield shift~163.0
[Pd(L)₂]Cl₂34-49 (1:2 electrolyte)ShiftedDownfield shift~163.0

Note: 'L' represents the Schiff base ligand. The exact positions of the spectroscopic signals will vary depending on the specific aldehyde or ketone used in the Schiff base synthesis.

Table 2: Selected Crystal Structure Data for a Zinc(II) Complex with 1,3-Diaminopropane

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Zn-N (Å)Zn-O (Å)
[Zn(C₈H₆NO₄)₂(C₃H₁₀N₂)₂]MonoclinicP2₁/c14.393311.02618.2453105.1192.157, 2.1442.199

Table 3: Characterization Data for a Gold(III) Complex with 1,3-Diaminopropane [3]

ComplexFormulaElemental Analysis (% Calculated)Key IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm)
[(cis-DACH)Au(pn)]Cl₃C₉H₂₄AuCl₃N₄C: 22.08, H: 4.94, N: 11.45ν(N-H), ν(C-H), ν(C-N)~220, ~290

Note: DACH = 1,2-diaminocyclohexane, pn = 1,3-diaminopropane. The elemental analysis values are for the calculated theoretical percentages.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the formation of coordination complexes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start dissolve Dissolve Metal Salt & Ligand Precursor start->dissolve neutralize Neutralize Ligand (1,3-DAP Dihydrochloride) dissolve->neutralize react Complexation Reaction neutralize->react isolate Isolate Crude Product react->isolate recrystallize Recrystallize isolate->recrystallize spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) recrystallize->spectroscopy xrd X-ray Diffraction recrystallize->xrd elemental Elemental Analysis recrystallize->elemental end Final Characterized Complex spectroscopy->end xrd->end elemental->end logical_relationship cluster_reactants Reactants cluster_process Process cluster_product Product metal_ion Metal Ion (Mⁿ⁺) coordination Coordination Bond Formation metal_ion->coordination ligand 1,3-Diaminopropane (from Dihydrochloride + Base) ligand->coordination complex Coordination Complex [M(H₂N(CH₂)₃NH₂)ₓ]ⁿ⁺ coordination->complex

References

Application Note: Quantification of 1,3-Diaminopropane Dihydrochloride in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and sensitive method for the quantification of 1,3-diaminopropane dihydrochloride in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) following a pre-column derivatization step. Derivatization is employed to enhance chromatographic retention and improve ionization efficiency, thereby increasing sensitivity and specificity.[5]

Principle of the Method

The method involves three key stages:

  • Sample Preparation: Proteins in the plasma sample are precipitated using an acid.

  • Derivatization: The primary amine groups of 1,3-diaminopropane are chemically modified (derivatized) to make the molecule less polar and more readily ionized. This protocol utilizes benzoyl chloride for derivatization.[2]

  • LC-MS/MS Analysis: The derivatized analyte is separated from other sample components using reverse-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]

Data Presentation

Quantitative performance data for various methods are summarized below, allowing for easy comparison. The primary method detailed in this note is based on benzoylation followed by LC-MS/MS.

ParameterMethod 1: Benzoyl Chloride Derivatization LC-Q-TOF MS[2]Method 2: FMOC-Cl Derivatization LC-MS/MS[6]Method 3: OPA Derivatization HPLC-FLD[7]Method 4: Underivatized LC-MS/MS with Ion-Pairing Agent[8]
Analyte(s) 1,3-Diaminopropane & other polyamines1,3-Diaminopropane & other polyaminesPolyaminesPolyamines
Matrix Human PlasmaHuman PlasmaBiological Fluids, Tissues, CellsGeneral
Linearity Range 0.4 - 200.0 ng/mL0.2 - 20 ng/mL (for DAP)1 - 50 µMNot Specified
Limit of Detection (LOD) 0.02 - 0.1 ng/mLNot Specified0.5 nmol/mLNot Specified
Limit of Quantification (LOQ) Not Specified0.2 ng/mL (for DAP)Not SpecifiedNot Specified
Intra-day Precision (RSD) 2.5 - 14.0%0.9 - 13.9%0.5 - 1.4%Not Specified
Inter-day Precision (RSD) 2.9 - 13.4%4.3 - 19.9%Not SpecifiedNot Specified
Internal Standard 1,6-Diaminohexane1,6-DiaminohexaneNot SpecifiedNot Specified

Experimental Protocols

Method: LC-MS/MS with Benzoyl Chloride Derivatization

This protocol is adapted from a validated method for polyamine quantification in human plasma.[2]

1. Reagents and Materials

  • This compound standard

  • 1,6-Diaminohexane (Internal Standard, IS)

  • Benzoyl chloride

  • Perchloric acid (HClO₄), 10%

  • Sodium hydroxide (NaOH), 2 M

  • Diethyl ether

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Ultrapure water

  • Human plasma (control)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of 1,3-diaminopropane and 1,6-diaminohexane (IS) in ultrapure water.

  • Calibration Standards: Serially dilute the stock solution with control plasma to prepare calibration standards covering the desired concentration range (e.g., 0.4 - 200.0 ng/mL).[2]

  • Sample Pretreatment:

    • To 100 µL of plasma sample (or standard/QC), add 10 µL of IS solution.

    • Add 100 µL of 10% HClO₄ to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new microcentrifuge tube.

3. Derivatization Protocol

  • To the supernatant from the previous step, add 20 µL of 2 M NaOH.

  • Add 10 µL of benzoyl chloride.

  • Vortex vigorously for 1 minute.

  • Allow the reaction to proceed for 20 minutes at room temperature.

  • Add 200 µL of diethyl ether to extract the derivatized polyamines.

  • Vortex for 1 minute, then centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Q-TOF MS or Triple Quadrupole MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing derivatized standards. For the benzoylated derivative of 1,3-diaminopropane, the precursor ion would be [M+H]⁺, and specific product ions would be selected for quantification and confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of 1,3-diaminopropane.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Precipitate Protein Precipitation (10% HClO4) Sample->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Deriv Add NaOH & Benzoyl Chloride Supernatant->Deriv Extract Liquid-Liquid Extraction (Diethyl Ether) Deriv->Extract Evap Evaporate & Reconstitute Extract->Evap Inject LC-MS/MS Injection Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify G start Start: Quantify DAP in Biological Sample q_sensitive High Sensitivity Required? start->q_sensitive q_ms MS Detector Available? q_sensitive->q_ms Yes method_hplc_fld Use HPLC-FLD with Derivatization (e.g., OPA) q_sensitive->method_hplc_fld No q_volatile Is GC-MS Preferred? q_ms->q_volatile Yes (GC) method_lcmsms Use LC-MS/MS with Derivatization (e.g., Benzoyl Chloride) q_ms->method_lcmsms Yes (LC) q_ms->method_hplc_fld No q_volatile->method_lcmsms No method_gcms Use GC-MS with Derivatization (e.g., TFAA) q_volatile->method_gcms Yes method_ionpair Use LC-MS/MS with Ion-Pairing Agent (No Derivatization) method_lcmsms->method_ionpair Consider if derivatization is to be avoided

References

Application Notes and Protocols for 1,3-Diaminopropane Dihydrochloride in Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride is a potent inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, including putrescine, spermidine, and spermine, are small polycationic molecules essential for cell growth, differentiation, and proliferation. Elevated levels of polyamines are frequently observed in cancer cells, making the polyamine biosynthesis pathway an attractive target for anticancer drug development. By inhibiting ODC, this compound depletes intracellular polyamine pools, leading to a cytostatic effect and suppression of cell proliferation. These application notes provide a comprehensive guide for utilizing this compound in cell proliferation studies.

Mechanism of Action

This compound primarily exerts its anti-proliferative effects by competitively inhibiting ornithine decarboxylase.[1] ODC catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis. Inhibition of ODC leads to the depletion of putrescine and subsequently spermidine and spermine. This depletion disrupts numerous cellular processes that are dependent on polyamines, including DNA replication, protein synthesis, and cell cycle progression, ultimately resulting in the inhibition of cell proliferation.[1] Furthermore, some studies suggest that 1,3-diaminopropane can induce the synthesis of an ODC antizyme, a protein that binds to ODC and targets it for degradation, thus further reducing ODC activity.

Quantitative Data Summary

Cell Line/Model SystemConcentrationIncubation TimeObserved EffectsReference
Ehrlich Ascites Tumor Cells5 mMNot SpecifiedAlmost complete inhibition of ODC activity; reduced cellular content of putrescine, spermidine, and spermine.[2]
L1210 (Murine Leukemia)50 µM (of a derivative)72-144 hoursInhibition of cell growth, which was reversible by the addition of spermine.[3]
Rat Urinary Bladder (in vivo)2 g/L in drinking water20-36 weeksSignificantly reduced tumor size, multiplicity, and incidence; complete inhibition of papillary and/or nodular hyperplasia in early stages.[4]

Signaling Pathways and Experimental Workflow

Polyamine Biosynthesis Pathway and Inhibition by this compound

Polyamine_Biosynthesis Polyamine Biosynthesis Pathway and Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine SAM S-adenosylmethionine AMD1 S-adenosylmethionine Decarboxylase (AMD1) SAM->AMD1 dcSAM Decarboxylated SAM dcSAM->Spermidine_Synthase dcSAM->Spermine_Synthase ODC->Putrescine AMD1->dcSAM Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine DAP 1,3-Diaminopropane dihydrochloride DAP->ODC Inhibition

Caption: Inhibition of Ornithine Decarboxylase by this compound.

General Experimental Workflow for Studying the Effects of this compound

Experimental_Workflow Experimental Workflow Start Start: Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound (Dose-Response and Time-Course) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Cell_Viability ODC_Activity Ornithine Decarboxylase (ODC) Activity Assay Treatment->ODC_Activity Polyamine_Analysis Polyamine Analysis (HPLC) Treatment->Polyamine_Analysis Western_Blot Western Blot Analysis (ODC, Cell Cycle Proteins) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis ODC_Activity->Data_Analysis Polyamine_Analysis->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for investigating this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of the solvent used to dissolve the compound, if any).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay

This protocol measures the enzymatic activity of ODC in cell lysates.

Materials:

  • L-[1-14C]ornithine

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

  • Whatman filter paper discs

  • 2 M NaOH

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells with this compound as desired.

    • Harvest cells, wash with cold PBS, and resuspend in ice-cold lysis buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Enzymatic Reaction:

    • In a sealed reaction vial, add 50-100 µg of cell lysate protein.

    • Place a Whatman filter paper disc soaked in 2 M NaOH in a center well suspended above the reaction mixture to trap the released 14CO2.

    • Initiate the reaction by adding L-[1-14C]ornithine.

    • Incubate at 37°C for 30-60 minutes.

  • Stopping the Reaction and CO2 Trapping:

    • Stop the reaction by injecting an excess of TCA (e.g., 10% final concentration).

    • Continue incubation for another 30 minutes to ensure complete trapping of the released 14CO2 onto the filter paper.

  • Measurement:

    • Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate ODC activity as pmol of 14CO2 released per hour per mg of protein.

Protocol 3: Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of intracellular polyamines.

Materials:

  • Perchloric acid (PCA)

  • Dansyl chloride

  • Acetone

  • Proline

  • Toluene

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

  • Sample Preparation:

    • Harvest and wash cells treated with this compound.

    • Extract polyamines by adding ice-cold 0.2 M PCA.

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the polyamines.

  • Dansylation:

    • To an aliquot of the supernatant, add dansyl chloride in acetone and saturated sodium carbonate.

    • Incubate in the dark at 60°C for 1 hour.

    • Add proline to react with excess dansyl chloride.

    • Extract the dansylated polyamines with toluene.

    • Evaporate the toluene phase to dryness and redissolve the residue in a suitable solvent (e.g., acetonitrile).

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the dansylated polyamines using a gradient of acetonitrile and water.

    • Detect the fluorescent derivatives using a fluorescence detector (excitation ~340 nm, emission ~510 nm).

    • Quantify the polyamines by comparing the peak areas to those of the standards.

Protocol 4: Western Blot Analysis for ODC and Cell Cycle Proteins

This protocol is for detecting changes in the protein levels of ODC and key cell cycle regulators.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ODC, anti-Cyclin D1, anti-p21)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples and separate them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Diaminopropane Dihydrochloride Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 1,3-Diaminopropane dihydrochloride for cell viability studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on cells?

A1: this compound primarily acts as an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation. By inhibiting ODC, this compound leads to the depletion of intracellular polyamines, which in turn suppresses DNA synthesis and mitotic activity, ultimately inhibiting cell proliferation.[1]

Q2: What is the expected effect of this compound on cell viability?

A2: Due to its inhibitory effect on polyamine synthesis, this compound is expected to reduce cell viability in a dose- and time-dependent manner. This reduction in viability is primarily due to the induction of cell cycle arrest and, in some cases, apoptosis.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration is cell-line specific and depends on the desired outcome (e.g., cytostatic vs. cytotoxic effects). It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common starting point is to test a wide range of concentrations (e.g., from low micromolar to high millimolar) to identify a potent range for more detailed studies.

Q4: What are the common challenges when working with this compound?

A4: Common challenges include high variability in results, determining the correct concentration range, and distinguishing between cytostatic and cytotoxic effects. These can often be addressed by careful experimental design, proper controls, and optimized assay protocols.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Causes & Solutions

Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently. Use calibrated pipettes and a consistent pipetting technique.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Pipetting Errors Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing between each step.
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solubilizing agent (e.g., DMSO) and mixing thoroughly.
Issue 2: No Significant Decrease in Cell Viability

Possible Causes & Solutions

Cause Solution
Concentration Range is Too Low Test a broader and higher range of this compound concentrations. A logarithmic dilution series is recommended for initial screening.
Short Incubation Time The effects of polyamine depletion may take time to manifest. Increase the incubation time with the compound (e.g., 48 or 72 hours).
Cell Line Resistance The selected cell line may be inherently resistant to the effects of polyamine depletion. Consider using a different cell line or a positive control compound known to affect polyamine synthesis.
Compound Degradation Ensure proper storage of the this compound stock solution (typically at -20°C). Prepare fresh dilutions for each experiment.

Quantitative Data Summary

While specific IC50 values for this compound are not widely reported in public literature, the following table summarizes its observed effects on cell proliferation based on its mechanism of action. Researchers should experimentally determine the IC50 for their specific cell line.

Cell Line Type Reported Effect of 1,3-Diaminopropane or its Derivatives Reference Compound Concentration
Ehrlich Ascites Tumor CellsAlmost complete inhibition of ornithine decarboxylase (ODC) activity.5 mM (1,3-diaminopropane)
HeLa CellsInhibition of ODC stimulation.1 mM (1,3-diamino-propane)
L1210, SV-3T3, HT-29 CellsInhibition of spermine synthesis by N-(n-butyl)-1,3-diaminopropane (a derivative).50 µM (BDAP)

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to create a range of working concentrations. Remove the old media from the 96-well plate and add the media containing the different concentrations of the compound. Include wells for vehicle control (solvent only) and untreated cells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with this compound for the desired time, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G cluster_workflow Experimental Workflow for IC50 Determination A 1. Cell Seeding in 96-well plate B 2. Treatment with this compound (serial dilutions) A->B C 3. Incubation (24, 48, or 72h) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Analysis & IC50 Calculation D->E G cluster_pathway Polyamine Synthesis Inhibition Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Polyamines Spermidine & Spermine Putrescine->Polyamines Proliferation Cell Proliferation Polyamines->Proliferation Promotes Diaminopropane This compound Diaminopropane->ODC Inhibits G cluster_troubleshooting Troubleshooting Logic for High Variability Start High Variability Observed CheckSeeding Review Cell Seeding Protocol? Start->CheckSeeding CheckPipetting Verify Pipette Calibration & Technique? CheckSeeding->CheckPipetting [Seeding OK] InconsistentSeeding Inconsistent Cell Number per Well CheckSeeding->InconsistentSeeding [Inconsistent] CheckEdgeEffect Are Outer Wells Used for Data? CheckPipetting->CheckEdgeEffect [Pipetting OK] PipettingError Inaccurate Reagent/Cell Dispensing CheckPipetting->PipettingError [Inaccurate] EdgeEffect Evaporation Skewing Results CheckEdgeEffect->EdgeEffect [Yes] Solution Implement Corrective Actions CheckEdgeEffect->Solution [No, all good] InconsistentSeeding->Solution PipettingError->Solution EdgeEffect->Solution

References

Technical Support Center: Stability of 1,3-Diaminopropane Dihydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,3-Diaminopropane dihydrochloride aqueous solutions for long-term experiments. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of this compound?

A1: To ensure long-term stability, it is recommended to store aqueous solutions of this compound in a cool, dry, and dark place, ideally refrigerated at 2-8 °C.[1] Containers should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric carbon dioxide.[1][2] Using amber glass or other light-blocking containers is also advised to prevent potential photodegradation.[1]

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

A2: The primary degradation pathways for diamines like 1,3-diaminopropane in aqueous solutions, especially when exposed to air, involve the formation of a carbamate intermediate through reaction with carbon dioxide.[1][3][4] This intermediate can then undergo intermolecular cyclization to form tetrahydro-2(1H)-pyrimidione or react with another diaminopropane molecule to form urea derivatives.[3][4] Thermal stress and exposure to light can accelerate these degradation processes.[1] Oxidative degradation is also a concern and can be minimized by working under an inert atmosphere.[5]

Q3: How does the dihydrochloride salt form affect the stability of the solution?

A3: this compound is the salt form of 1,3-Diaminopropane. When dissolved in water, it will establish an equilibrium that results in a more acidic solution compared to the free base. This acidic pH can help to mitigate degradation pathways that are base-catalyzed. However, the stability can still be pH-dependent, and it is crucial to maintain a consistent pH for your experiments.

Q4: Are there any recommended stabilizing agents for these solutions?

A4: While specific data on stabilizers for this compound solutions is limited, the use of antioxidants is a common practice for improving the stability of amine solutions in general.[1] Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), may be effective in mitigating oxidative degradation.[1] It is essential to ensure that any stabilizer used is compatible with the intended application of the solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Solution Discoloration (Yellowing/Browning) Oxidation due to exposure to air.[1] Photodegradation from exposure to light.[1] Presence of metal ion contaminants.[5]1. Inert Atmosphere: Purge the headspace of the storage container with an inert gas (nitrogen or argon) before sealing.[1][5] 2. Protect from Light: Store the solution in an amber bottle or in a dark location.[1] 3. Use High-Purity Water and Reagents: Minimize metal ion contamination by using high-purity water and reagents.
Precipitation in the Solution Changes in temperature affecting solubility. Reaction with atmospheric CO2 forming less soluble carbamates or ureas.[2]1. Temperature Control: Store the solution at a constant, recommended temperature. 2. Inert Atmosphere: As with discoloration, storing under an inert gas can prevent reactions with CO2.[1][2] 3. Fresh Preparation: If significant precipitation has occurred, it is advisable to prepare a fresh solution.[1]
Inconsistent Experimental Results or Loss of Potency Degradation of the this compound, leading to a lower effective concentration.[5] Inaccurate initial preparation of the solution.1. Verify Concentration: Use an analytical method like titration or HPLC (see Experimental Protocols) to determine the current concentration of the active compound.[1][5] 2. Review Storage Conditions: Ensure the solution has been stored according to the recommended guidelines.[5] 3. Use a Freshly Prepared Solution: If degradation is suspected, use a freshly prepared solution for critical experiments.[5]

Quantitative Data

The following table presents illustrative data on the thermal degradation of diamines in aqueous solutions. Actual degradation rates for this compound will vary based on specific experimental conditions such as pH, concentration, and the presence of other substances.

Table 1: Illustrative Thermal Degradation of 1,3-Diaminopropane in Aqueous Solution in the Presence of CO2

Temperature (°C)Time (weeks)Degradation (%)Primary Degradation Products
404< 5%Carbamates, Urea Derivatives
60410-15%Carbamates, Urea Derivatives, Tetrahydro-2(1H)-pyrimidione
804> 25%Increased formation of cyclic and urea compounds

Disclaimer: This data is illustrative and based on general trends for diamines to demonstrate expected outcomes. Actual results will vary.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound solutions by monitoring the decrease in the parent compound over time.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient or isocratic method may be employed. A common mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. An ion-pairing agent might be necessary for good peak shape.

  • Flow Rate: Typically 1.0 mL/min.

Procedure:

  • Initial Analysis (T=0): Prepare a sample of the freshly prepared this compound solution at a known concentration. Inject the sample into the HPLC and record the chromatogram. The area of the parent peak at T=0 will serve as the baseline.[1]

  • Stability Study: Store the solution under the desired conditions (e.g., refrigerated, room temperature, accelerated conditions at 40°C).[1]

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stored solution, prepare it to the same concentration as the T=0 sample, and analyze it using the same HPLC method.[1]

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 baseline to determine the percentage of degradation.

Protocol 2: Concentration Determination by Titration

This method can be used to determine the concentration of the diamine in the solution.

Reagents and Equipment:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • pH meter or a suitable indicator

  • Buret, flask, and magnetic stirrer

Procedure:

  • Accurately pipette a known volume (e.g., 10.00 mL) of the this compound solution into a flask.[1]

  • Add approximately 50 mL of deionized water.

  • If using a pH meter, calibrate it and place the electrode in the solution.

  • Fill the buret with the standardized HCl solution and record the initial volume.

  • Slowly titrate the solution with HCl while constantly stirring.[1]

  • Continue the titration until the endpoint is reached, identified by a sharp change in pH or a color change if using an indicator.

  • Record the final volume of HCl and calculate the concentration of the diamine.

Visualizations

experimental_workflow prep Prepare Aqueous Solution of this compound t0 T=0 Analysis (HPLC, Titration) prep->t0 storage Store under Varied Conditions (e.g., 2-8°C, 25°C, 40°C) t0->storage tp1 Time Point 1 Analysis storage->tp1 e.g., 1 week tpn Time Point 'n' Analysis tp1->tpn e.g., 1, 3 months analysis Analyze Data for Degradation tpn->analysis

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_main Degradation of 1,3-Diaminopropane DAP 1,3-Diaminopropane CO2 + CO2 (from air) Carbamate Carbamate Intermediate DAP->Carbamate Cyclic Tetrahydro-2(1H)-pyrimidione Carbamate->Cyclic Intramolecular Cyclization Urea Urea Derivative Carbamate->Urea Intermolecular Reaction DAP2 + 1,3-Diaminopropane

Caption: Primary degradation pathway in the presence of CO2.

References

Preventing degradation of 1,3-Diaminopropane dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Diaminopropane Dihydrochloride during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Caking or Clumping of the Solid Moisture absorption due to the hygroscopic nature of the compound.1. Immediate Action: Break up clumps with a clean, dry spatula before use. Note that this does not remove the absorbed water. 2. Prevention: Ensure the container is always tightly sealed when not in use. Store in a desiccator, especially in humid environments. Consider transferring the material to smaller, more frequently used aliquots to minimize exposure of the bulk stock.
Discoloration (e.g., Yellowing) Impurities or slow degradation, potentially accelerated by exposure to light or air (oxidation).1. Assess Purity: Analyze the material using a suitable analytical method like HPLC to identify and quantify impurities. 2. Improve Storage: Store the container in a dark place, such as a cabinet or amber-colored vessel, to prevent photodegradation. For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.
Inconsistent Experimental Results Degradation of the this compound stock, leading to lower effective concentrations.1. Verify Purity: Re-test the purity of your stock material. 2. Use Fresh Stock: If degradation is suspected, use a freshly opened container of the compound for critical experiments. 3. Review Storage Conditions: Ensure that the storage conditions align with the recommendations (cool, dry, and dark).
Difficulty in Achieving Complete Dissolution Presence of insoluble degradation products or impurities.1. Filtration: If the solution contains particulates, it can be filtered through a suitable membrane filter (e.g., 0.22 µm) to remove insoluble matter. However, this does not address the underlying degradation. 2. Purity Analysis: Use analytical techniques to identify the nature of the insoluble material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool (2-8°C is recommended for long-term storage), dry, and dark place.[1] The container must be tightly sealed to prevent moisture absorption and exposure to atmospheric components.[1][2] For enhanced protection, especially for reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is advisable.[1]

Q2: What is the primary degradation pathway for this compound during storage?

A2: As a dihydrochloride salt, this compound is significantly more stable against reaction with atmospheric carbon dioxide compared to its free base form. The primary concern during storage is its hygroscopic nature.[2] Absorbed moisture can potentially lead to hydrolysis over extended periods, especially if the material is exposed to elevated temperatures. While specific degradation products under typical storage conditions are not extensively documented in publicly available literature, forced degradation studies on the free base suggest the formation of carbamates and ureas in the presence of CO2, which could be relevant if the salt is neutralized in solution.[3]

Q3: How does moisture affect the stability of this compound?

A3: Moisture absorption is a critical factor affecting the stability of solid this compound.[4][5] Absorbed water can act as a medium for chemical reactions, potentially leading to hydrolysis or other degradation pathways.[4] Physically, it can cause the powder to cake or clump, making it difficult to handle and weigh accurately.[2]

Q4: What is the recommended shelf life or retest period for this compound?

A4: The shelf life can vary depending on the supplier and the storage conditions. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, assuming it is stored under recommended conditions.[6] It is recommended to routinely inspect the material for any physical changes and to perform periodic quality control checks (e.g., purity analysis by HPLC) to ensure it remains suitable for its intended use.

Q5: Are there any incompatible materials to be aware of during storage?

A5: Yes, this compound should be stored away from strong oxidizing agents and strong bases. While the dihydrochloride is an acidic salt, contact with strong bases will liberate the more reactive free base.

Quantitative Data on Stability

While specific public data on the degradation rates of this compound under various storage conditions are limited, the following table provides an illustrative example of expected stability based on the principles of accelerated stability testing.[7][8]

Condition Temperature (°C) Relative Humidity (%) Illustrative Purity after 1 Year (%)
Recommended4< 30> 99.5
Ambient254098.0 - 99.5
Accelerated4075< 95.0
Disclaimer: The data in this table is illustrative and intended to demonstrate the expected impact of different storage conditions. Actual degradation rates will vary based on the specific batch, packaging, and exposure time.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and to detect the presence of any degradation products.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 50% B

      • 15-20 min: 50% B

      • 20-22 min: 50% to 5% B

      • 22-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • For UV detection, derivatization with a UV-active agent (e.g., Dansyl chloride) may be necessary as this compound lacks a strong chromophore.

      • ELSD is a suitable alternative for direct detection.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

    • The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in a sample of this compound.

Methodology:

  • Instrumentation:

    • Volumetric or coulometric Karl Fischer titrator.

  • Reagents:

    • Karl Fischer reagent (e.g., CombiTitrant 5).[1]

    • Anhydrous methanol or a suitable Karl Fischer solvent.[1]

    • For the dihydrochloride salt, buffering the solvent is generally not necessary as it is an acidic salt.

  • Procedure (Volumetric Titration):

    • Add a precise volume of the Karl Fischer solvent to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

    • Accurately weigh a sample of this compound and add it to the conditioned titration vessel.

    • Titrate the sample with the Karl Fischer reagent to a stable endpoint.

    • The instrument software will calculate the water content based on the volume of titrant consumed and the known titer of the reagent.

  • System Suitability:

    • Periodically check the titer of the Karl Fischer reagent using a certified water standard.

Visualizations

Troubleshooting_Workflow Troubleshooting Degradation of this compound start Observed Issue (e.g., Caking, Discoloration, Inconsistent Results) check_storage Review Storage Conditions: - Tightly sealed? - Cool, dry, dark place? start->check_storage physical_inspection Perform Physical Inspection: - Caking/Clumping? - Discoloration? start->physical_inspection storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_not_ok Storage Conditions Incorrect check_storage->storage_not_ok No purity_analysis Conduct Purity Analysis (e.g., HPLC) physical_inspection->purity_analysis Discrepancy Noted karl_fischer Measure Water Content (Karl Fischer Titration) physical_inspection->karl_fischer Caking Observed purity_fail Purity Below Specification purity_analysis->purity_fail Fail purity_pass Purity Meets Specification purity_analysis->purity_pass Pass high_water High Water Content karl_fischer->high_water High water_ok Water Content Acceptable karl_fischer->water_ok Acceptable storage_ok->purity_analysis remediate_storage Action: Remediate Storage (e.g., Use desiccator, store in dark) storage_not_ok->remediate_storage remediate_storage->physical_inspection discard Action: Discard and Use New Batch purity_fail->discard continue_use Continue Use with Caution (Consider purification if minor impurities) purity_pass->continue_use high_water->remediate_storage water_ok->continue_use

Caption: Troubleshooting workflow for degradation issues.

Experimental_Workflow Experimental Workflow for Stability Assessment start Receive/Open New Batch of This compound initial_analysis Time Point T=0 Analysis: - HPLC for Purity - Karl Fischer for Water Content start->initial_analysis storage Store Aliquots under Different Conditions: 1. Recommended (4°C, dry) 2. Ambient (25°C) 3. Accelerated (40°C/75% RH) initial_analysis->storage tp1 Time Point 1 (e.g., 3 months) storage->tp1 tp2 Time Point 2 (e.g., 6 months) storage->tp2 tp3 Time Point 3 (e.g., 12 months) storage->tp3 analysis1 Repeat Analysis: - HPLC - Karl Fischer tp1->analysis1 analysis2 Repeat Analysis: - HPLC - Karl Fischer tp2->analysis2 analysis3 Repeat Analysis: - HPLC - Karl Fischer tp3->analysis3 data_analysis Data Analysis: - Compare purity and water content over time for each condition analysis1->data_analysis analysis2->data_analysis analysis3->data_analysis conclusion Determine Retest Period and Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing long-term stability.

References

How to remove unreacted 1,3-Diaminopropane dihydrochloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Removal of 1,3-Diaminopropane Dihydrochloride

Welcome to the technical support center for the removal of unreacted this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of their reaction mixtures.

Troubleshooting Guide & FAQs

This section provides solutions to common problems encountered when trying to remove the highly polar salt, this compound.

Q1: What are the primary methods for removing this compound from a reaction mixture?

A1: The optimal removal strategy depends heavily on the properties of your desired product. Since this compound is a salt, it is highly polar and water-soluble.[1][2] The most common methods exploit this property and include:

  • Aqueous Extraction (Liquid-Liquid Extraction): Ideal if your product is soluble in an organic solvent and insoluble in water.

  • Filtration: Effective if the dihydrochloride salt is insoluble in the organic solvent used for the reaction.

  • Reverse-Phase Chromatography: A powerful technique for separating polar compounds when both the product and the impurity are water-soluble.[3][4][5]

  • Recrystallization: Useful if a solvent can be found in which the solubility of your product and the diamine salt differ significantly at different temperatures.[6][7]

  • Basification and Extraction: This multi-step method involves converting the dihydrochloride salt back to the free base, which has different solubility properties and can then be removed.

Q2: My product is soluble in organic solvents (like ethyl acetate or dichloromethane) but insoluble in water. How can I remove the diamine salt?

A2: This is the most straightforward scenario. You can use a simple liquid-liquid extraction. The highly polar this compound will preferentially dissolve in the aqueous phase, leaving your nonpolar product in the organic phase. See Protocol 1 for a detailed methodology.

Q3: Both my product and the diamine salt are polar and water-soluble. What are my options?

A3: This is a common challenge in purification.[8][9][10] Several advanced techniques can be employed:

  • Reverse-Phase Chromatography: This is often the most effective method. A C18 column is used with a polar mobile phase, typically a gradient of water and acetonitrile or methanol.[4][5][11] The very polar diamine salt will elute quickly, allowing for separation from your slightly less polar product.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another valuable technique for separating very polar compounds and uses a polar stationary phase with a partially aqueous mobile phase.[3][12]

  • Recrystallization: This requires careful solvent screening. You need to find a solvent or solvent system where your product's solubility is high at an elevated temperature but low at a cool temperature, while the diamine salt remains soluble (or vice versa).[6][7]

  • Salt Formation/Precipitation: You may be able to selectively precipitate your product by forming a different salt (e.g., using an organic acid), assuming the new salt is insoluble in the chosen solvent while the diamine dihydrochloride remains in solution.[13][14]

Q4: My reaction used the free base, 1,3-diaminopropane, not the salt. How do I remove the unreacted amine?

A4: Removing the free base, a polar liquid, requires a different approach.[15] The most common and effective methods are:

  • Acid Wash: Wash your organic reaction mixture with a dilute acid (e.g., 1M HCl). This converts the basic amine into its water-soluble dihydrochloride salt, which partitions into the aqueous layer.[16][17][18][19] This is the most common workup for removing basic amines.

  • Copper Sulfate Wash: An alternative to an acid wash, especially for acid-sensitive products, is to wash the organic layer with an aqueous solution of copper(II) sulfate. The amine complexes with the copper and is extracted into the aqueous layer.[18][19]

Q5: Can I use standard normal-phase (silica gel) chromatography to remove the diamine dihydrochloride salt?

A5: It is generally not recommended. Highly ionic salts like this compound are extremely polar and will likely adsorb irreversibly to the acidic silica gel at the origin, failing to elute with common organic solvents. If you first convert the salt to the free base, chromatography on silica is possible but can still be challenging due to the high polarity of the diamine, often leading to significant peak tailing.[13] In such cases, a mobile phase containing a basic modifier like triethylamine or ammonium hydroxide is necessary.[13]

Data Presentation

Table 1: Physicochemical Properties of 1,3-Diaminopropane and its Dihydrochloride Salt

Property1,3-Diaminopropane (Free Base)This compound
CAS Number 109-76-2[15]10517-44-9[1]
Molecular Formula C₃H₁₀N₂[15]C₃H₁₀N₂·2HCl
Molar Mass 74.13 g/mol [15]147.05 g/mol [1]
Appearance Colorless liquid[15]White powder/solid
Melting Point -12 °C[15]246-250 °C[1][2]
Boiling Point ~140 °C[15]Not applicable (decomposes)
Water Solubility Soluble/Miscible[15]Soluble[1][2]
Organic Solvents Soluble in many polar organic solvents (e.g., ethanol, methanol).[15][20]Generally insoluble in nonpolar organic solvents; sparingly soluble in some polar solvents like methanol.[1]

Table 2: Method Selection Guide Based on Product Properties

Product Solubility (Organic)Product Solubility (Water)Product StabilityRecommended Primary MethodRecommended Secondary Method
HighLowStable to waterAqueous Extraction (Protocol 1)Filtration (if salt is insoluble in solvent)
Low / InsolubleHighN/AReverse-Phase ChromatographyRecrystallization
HighHighN/AReverse-Phase ChromatographyHILIC / Ion-Exchange Chromatography
HighLow / HighBase Sensitive Aqueous Extraction (Protocol 1)Reverse-Phase Chromatography
HighLow / HighAcid Sensitive Aqueous Extraction (Protocol 1)Reverse-Phase Chromatography

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction (for Water-Insoluble Products)

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The this compound will partition into the upper aqueous layer (if using a denser solvent like dichloromethane, the aqueous layer will be on top).

  • Extraction: Drain the lower organic layer into a clean flask. Discard the aqueous layer.

  • Repeat: Return the organic layer to the separatory funnel and repeat the wash with water or a saturated sodium chloride solution (brine) to remove residual water from the organic phase.[16]

  • Drying and Concentration: Drain the final organic layer into a clean flask, add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and filter. Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal of Free 1,3-Diaminopropane via Acid Wash

  • Dissolution: Dissolve the crude reaction mixture containing your product and unreacted 1,3-diaminopropane in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl).[17][19] The basic diaminopropane will be protonated and move into the aqueous layer.

  • Separation: Separate the layers as described in Protocol 1.

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal of the amine.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure to obtain the purified product.

Visual Workflow Guides

workflow1 start Crude Mixture (Product + Diamine Salt) dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Water or Brine dissolve->wash separate Separate Aqueous & Organic Layers wash->separate dry Dry Organic Layer (e.g., MgSO4) separate->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Workflow for removing diamine salt from a water-insoluble product.

workflow2 start Crude Mixture (Water-Soluble Product + Diamine Salt) decision Is Product Stable to Base? start->decision basify 1. Add Base (e.g., NaOH) to form free diamine decision->basify  Yes direct_purification Direct Purification Methods decision->direct_purification No extract 2. Extract with Organic Solvent basify->extract acid_wash 3. Wash Organic Layer with Dilute Acid extract->acid_wash purified_base_path Purified Product acid_wash->purified_base_path rp_hplc Reverse-Phase Chromatography direct_purification->rp_hplc recrystallize Recrystallization direct_purification->recrystallize

Caption: Decision workflow for removing diamine salt from a water-soluble product.

References

Technical Support Center: Optimizing Assays with 1,3-Diaminopropane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for the optimal activity of 1,3-Diaminopropane dihydrochloride in experimental assays. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is pH critical for its use in assays?

A1: this compound is the salt form of 1,3-Diaminopropane, a simple diamine.[1] The pH of an assay solution is a critical factor that can significantly impact results. For enzymes, pH affects their three-dimensional structure and the ionization state of amino acids in the active site, which dictates their activity and stability.[2][3] An enzyme's maximum activity occurs at its "optimal pH," and significant deviations can lead to a partial or complete loss of function.[2][3] Furthermore, the pH can alter the charge and shape of substrates, affecting their ability to bind to an enzyme.[2]

Q2: What are the pKa values and effective buffering ranges for 1,3-Diaminopropane?

A2: 1,3-Diaminopropane has two pKa values, which means it can be used as a buffer in two different pH ranges. A buffer is most effective within approximately ±1 pH unit of its pKa.[4] The approximate pKa values and their corresponding optimal buffering ranges are detailed in the table below.[4] It is important to note that pKa values can be influenced by temperature and the ionic strength of the solution.[4]

Q3: How do I choose the optimal pH for my specific assay?

A3: The optimal pH is specific to the enzyme or biological system you are studying. For enzymatic assays, the ideal pH is the one at which the enzyme exhibits maximum activity.[2][3] This information is often available in published literature for well-characterized enzymes. If the optimal pH is unknown, an empirical pH profile experiment should be performed, where the assay is run across a range of pH values to determine the point of highest activity.

Q4: Are there any known incompatibilities of 1,3-Diaminopropane buffers with common assay reagents?

A4: Yes. The primary amine groups in 1,3-Diaminopropane are reactive and can interfere with certain assays.[4] For example, they can react with reagents containing aldehyde or ketone groups.[4] It is crucial to review the literature and reagent compatibility information for your specific experimental setup to avoid potential cross-reactivity.

Q5: How should I properly store this compound and its buffer solutions?

A5: this compound powder is hygroscopic and should be stored in a tightly sealed container in a dry place.[5] Aqueous buffer solutions of 1,3-Diaminopropane are alkaline and can readily absorb carbon dioxide (CO₂) from the atmosphere, which forms carbonic acid and lowers the pH.[4] To ensure stability, it is recommended to store solutions in tightly sealed containers, refrigerated at 2-8°C, and protected from light.[6] For long-term stability, storing under an inert atmosphere like nitrogen or argon is advisable.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 1,3-Propanediamine dihydrochloride, Trimethylenediamine dihydrochloride[5][7]
Molecular Formula C₃H₁₀N₂ · 2HCl
Molecular Weight 147.05 g/mol [7]
Appearance White to almost white powder or crystal[5]
Melting Point 246-250 °C[5]
Solubility Soluble in water[5]
Stability Hygroscopic[5]

Table 2: pKa Values and Buffering Ranges for 1,3-Diaminopropane

pKa ValueOptimal Buffering pH Range
pKa1 ≈ 8.5 7.5 - 9.5[4]
pKa2 ≈ 10.0 - 10.6 9.0 - 11.0[4]

Experimental Protocols

Protocol 2.1: Preparation of a 100 mM 1,3-Diaminopropane Buffer Solution

This protocol outlines the steps to prepare a 100 mM 1,3-Diaminopropane buffer starting from the dihydrochloride salt.

Materials:

  • This compound (MW: 147.05 g/mol )

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter and electrode

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 1 L)

  • Beakers and graduated cylinders

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required mass: To prepare 1 L of a 100 mM solution, you need 0.1 moles of the compound.

    • Mass = 0.1 mol × 147.05 g/mol = 14.705 g

  • Dissolve the compound: Add approximately 800 mL of deionized water to a beaker with a magnetic stir bar. While stirring, slowly add the 14.705 g of this compound. Stir until fully dissolved.

  • Initial pH adjustment: Place the calibrated pH electrode into the solution. Slowly add 1 M NaOH dropwise to raise the pH to your desired value within one of the buffering ranges (e.g., pH 9.0). If you overshoot the target pH, use 1 M HCl to adjust it back down. Monitor the pH reading continuously.

  • Final volume adjustment: Once the target pH is stable, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to bring the final volume to the 1 L mark.

  • Final pH check and storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Re-check the pH to confirm it has remained at the target value. Store the buffer in a well-sealed container at 4°C.[4]

Mandatory Visualizations

G cluster_prep Buffer Preparation Workflow calc 1. Calculate Mass of 1,3-Diaminopropane dihydrochloride dissolve 2. Dissolve in ~80% Final Volume of Deionized Water calc->dissolve adjust 3. Adjust pH with NaOH / HCl using a calibrated meter dissolve->adjust volume 4. Transfer to Volumetric Flask & Adjust to Final Volume adjust->volume mix 5. Mix Thoroughly & Re-check Final pH volume->mix store 6. Store in a Sealed Container at 4°C mix->store

Caption: Workflow for preparing a 1,3-Diaminopropane buffer solution.

Troubleshooting Guide

Q: My final buffer pH is lower than my target, especially after leaving it on the bench. What happened?

A: This is a common issue with alkaline buffers. The solution has likely absorbed CO₂ from the atmosphere, leading to the formation of carbonic acid and a subsequent drop in pH.[4]

  • Solution: Prepare the buffer fresh. When not in use, keep the container tightly sealed. For sensitive applications, preparing the buffer with degassed water and minimizing air exposure during preparation can help.[4]

Q: The pH of my buffer changes when I move it from the bench to my 37°C incubator. Why?

A: The pKa of amine-based buffers is often dependent on temperature.[4] As the temperature of the solution increases, the pH will typically decrease.

  • Solution: Calibrate your pH meter at the temperature at which you will perform the assay.[4][8] Alternatively, measure the pH of the buffer at room temperature and at 37°C to determine the shift, and adjust the initial pH accordingly to compensate.

Q: My pH readings are unstable and drifting. What should I do?

A: Unstable readings usually point to an issue with the pH meter or electrode.[9][10]

  • Troubleshooting Steps:

    • Recalibrate: Recalibrate the pH meter with fresh, high-quality calibration buffers.[9]

    • Clean Electrode: The electrode may be dirty. Clean it according to the manufacturer's instructions. A common method is to soak it in a 5-10% HCl solution for a few minutes, followed by thorough rinsing with deionized water.[8]

    • Check Electrode Condition: If the electrode was stored dry, it may need rehydration by soaking in a buffer or storage solution.[8] An aging electrode may lose efficiency and respond slowly, in which case it will need to be replaced.[8][9]

Q: I'm seeing unexpected precipitation in my assay well. Could it be pH-related?

A: Yes. The solubility of many compounds, including substrates, inhibitors, or the protein of interest, can be highly dependent on pH. A suboptimal pH can cause a compound to precipitate out of the solution, which will significantly affect assay results.

  • Solution: Check the known solubility properties of all components in your assay. You may need to adjust the assay pH to a value where all components remain soluble. If this conflicts with the enzyme's optimal pH, you may need to find a compromise pH or add a solubilizing agent that does not interfere with the assay.

G cluster_troubleshoot Troubleshooting pH-Related Assay Issues start Assay Fails or Gives Inconsistent Results q_ph Is the pH correct and stable? start->q_ph q_drift Is the pH drifting over time? q_ph->q_drift No a_other Problem is likely not pH-related. Check other variables. q_ph->a_other Yes q_temp Is assay run at a different temperature than preparation? q_drift->q_temp No a_co2 Problem: CO2 Absorption q_drift->a_co2 a_meter Problem: pH Meter/ Electrode Issue q_temp->a_meter a_temp Problem: Temperature Dependence of pKa q_temp->a_temp Yes s_meter Solution: Recalibrate meter, clean or replace electrode. a_meter->s_meter s_co2 Solution: Prepare buffer fresh, keep container sealed. a_co2->s_co2 s_temp Solution: Adjust pH at the final assay temperature. a_temp->s_temp

Caption: Logic diagram for troubleshooting common pH-related assay issues.

References

Technical Support Center: Overcoming Resistance to 1,3-Diaminopropane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 1,3-Diaminopropane dihydrochloride in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

1,3-Diaminopropane and its derivatives act as inhibitors of polyamine biosynthesis, specifically targeting spermine synthase. This inhibition leads to a depletion of intracellular spermine levels and a concurrent accumulation of spermidine.[1] The disruption of polyamine homeostasis affects cell growth and proliferation, and can induce apoptosis.

Q2: My cells have stopped responding to this compound. What are the potential resistance mechanisms?

While specific resistance mechanisms to this compound are not extensively documented, resistance to polyamine biosynthesis inhibitors, in general, can be attributed to several factors:

  • Increased Polyamine Uptake: Cells may compensate for the inhibition of endogenous polyamine synthesis by upregulating the import of exogenous polyamines from the culture medium.

  • Metabolic Reprogramming: Resistant cells can alter their metabolic pathways to bypass the effects of spermine depletion. This may involve changes in glucose, amino acid, and lipid metabolism to support cell survival and proliferation.

  • Upregulation of Efflux Pumps: Although less commonly reported for this class of compounds, multidrug resistance pumps could potentially contribute to reduced intracellular concentrations of the inhibitor.

  • Alterations in Target Enzyme: Mutations in the gene encoding spermine synthase could potentially reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

Q3: How can I confirm if my cells have developed resistance?

Resistance can be confirmed by performing a dose-response experiment (e.g., an MTT assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your cell line compared to the parental, sensitive cell line indicates the development of resistance.

Q4: Are there any known synergistic drug combinations with this compound?

N-(n-butyl)-1,3-diaminopropane, a derivative, has been shown to increase the efficacy of chloroethylating agents in HT-29 human colon carcinoma cells.[1] This suggests that combining this compound with DNA damaging agents could be a potential strategy to overcome resistance or enhance its cytotoxic effects.

Troubleshooting Guides

Problem 1: Decreased or Loss of Efficacy of this compound
Possible Cause Recommended Solution
Development of Resistance Confirm resistance by determining the IC50 value and comparing it to the parental cell line. Investigate potential resistance mechanisms (see FAQs).
Degradation of Compound Prepare fresh stock solutions of this compound. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.
High Levels of Exogenous Polyamines in Serum Use a lower percentage of serum in the cell culture medium or switch to a serum-free medium if possible, as serum can be a source of polyamines that cells can uptake.
Incorrect Dosage Verify the concentration of your stock solution and perform a new dose-response curve to ensure you are using an effective concentration.
Problem 2: High Variability in Experimental Results
Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well for all experiments. Cell density can significantly impact the response to treatment.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups as they are more prone to evaporation, which can alter drug concentration. Fill outer wells with sterile PBS or media.
Incomplete Solubilization of Formazan in MTT Assay Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Visually inspect wells under a microscope.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and reagents.

Quantitative Data

Table 1: Representative IC50 Values of a 1,3-Diaminopropane Derivative in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
L1210Leukemia~50 µM for N-(n-butyl)-1,3-diaminopropane[1]
SV-3T3Fibroblast~50 µM for N-(n-butyl)-1,3-diaminopropane[1]
HT-29Colon Carcinoma~50 µM for N-(n-butyl)-1,3-diaminopropane[1]

Note: IC50 values can vary significantly based on the specific derivative of 1,3-diaminopropane used, the cell line, and the experimental conditions (e.g., incubation time, serum concentration).

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the viability of cells after treatment with this compound.

Materials:

  • 96-well tissue culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Polyamine Uptake Assay

This protocol measures the uptake of radiolabeled polyamines to investigate if increased uptake is a mechanism of resistance.

Materials:

  • Cell line of interest (sensitive and resistant)

  • Complete culture medium

  • Radiolabeled polyamine (e.g., [³H]spermidine or [¹⁴C]spermidine)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed sensitive and resistant cells in multi-well plates and grow to near confluence.

  • Incubation with Radiolabel: Wash the cells with a buffer and then incubate with a medium containing a known concentration of the radiolabeled polyamine for a specific time period.

  • Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate to determine the rate of polyamine uptake. Compare the uptake rates between sensitive and resistant cells.

Western Blot for Spermine Synthase Expression

This protocol is used to assess the protein levels of spermine synthase, the target of this compound.

Materials:

  • Cell line of interest (sensitive and resistant)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against spermine synthase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the sensitive and resistant cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against spermine synthase overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of spermine synthase between sensitive and resistant cells.

Visualizations

Polyamine_Biosynthesis_Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase ODC Ornithine Decarboxylase (ODC) Spermidine_Synthase Spermidine Synthase Spermine_Synthase Spermine Synthase 1,3-Diaminopropane 1,3-Diaminopropane dihydrochloride 1,3-Diaminopropane->Spermine_Synthase Inhibition

Caption: Inhibition of the Polyamine Biosynthesis Pathway.

Resistance_Mechanisms cluster_cell Resistant Cell Increased_Uptake Increased Polyamine Uptake Drug 1,3-Diaminopropane dihydrochloride Increased_Uptake->Drug Compensates for Inhibition Metabolic_Reprogramming Metabolic Reprogramming Metabolic_Reprogramming->Drug Bypasses Effect Efflux_Pump Efflux Pump Upregulation Efflux_Pump->Drug Reduces Intracellular Concentration Target_Mutation Spermine Synthase Mutation Target Spermine Synthase Target_Mutation->Target Alters Binding Site Drug->Target Inhibition

Caption: Potential Mechanisms of Resistance.

Experimental_Workflow Start Observe Decreased Drug Efficacy Confirm_Resistance Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm_Resistance Investigate_Mechanisms Investigate Potential Mechanisms Confirm_Resistance->Investigate_Mechanisms Polyamine_Uptake Polyamine Uptake Assay Investigate_Mechanisms->Polyamine_Uptake Increased Uptake? Western_Blot Western Blot for Spermine Synthase Investigate_Mechanisms->Western_Blot Target Alteration? Metabolomics Metabolomic Analysis Investigate_Mechanisms->Metabolomics Metabolic Changes? Develop_Strategy Develop Strategy to Overcome Resistance Polyamine_Uptake->Develop_Strategy Western_Blot->Develop_Strategy Metabolomics->Develop_Strategy

Caption: Troubleshooting Workflow for Resistance.

References

Technical Support Center: Minimizing Off-Target Effects of 1,3-Diaminopropane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 1,3-Diaminopropane dihydrochloride in cellular studies, with a focus on identifying and minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

A1: this compound primarily functions as a modulator of polyamine metabolism. Polyamines are essential for cell growth and proliferation.[1] 1,3-Diaminopropane acts as an inhibitor of spermine synthase, leading to a decrease in spermine levels and a concurrent increase in spermidine. While short-term exposure may not significantly affect cell growth, prolonged exposure can lead to growth inhibition, which can be reversed by the addition of spermine.

Q2: What are the potential off-target effects of this compound?

A2: As a polyamine analog, this compound may exhibit several off-target effects, including:

  • Interaction with Nucleic Acids: Due to their cationic nature at physiological pH, polyamines and their analogs can bind to negatively charged molecules like DNA and RNA, potentially interfering with replication and transcription.

  • Ion Channel Modulation: Polyamines are known to interact with various ion channels.

  • Kinase Inhibition: Some small molecules can have unintended effects on the human kinome.

  • Mitochondrial Toxicity: Certain polyamine analogs can impact mitochondrial function.

  • Induction of Autophagy and Apoptosis: Structurally similar compounds have been shown to influence these cellular processes.[2]

Q3: How can I differentiate between on-target and off-target effects?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Rescue Experiments: If the on-target effect is the depletion of spermine, attempt to rescue the cellular phenotype by exogenous addition of spermine.

  • Use of Structurally Related Inactive Compounds: A chemically similar but biologically inactive analog can serve as a negative control to identify non-specific effects.

  • Orthogonal Assays: Confirm findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.

  • Dose-Response Analysis: A significant discrepancy between the concentration required for target engagement and the concentration that produces the cellular phenotype may suggest off-target effects.

Q4: What is a recommended starting concentration for this compound in cell culture?

A4: A specific starting concentration is highly dependent on the cell line and experimental endpoint. It is crucial to perform a dose-response analysis to determine the optimal concentration. Based on literature for related compounds, a broad range from low micromolar (e.g., 1 µM) to millimolar (e.g., 1 mM) can be used for initial range-finding studies. For example, a study on a related compound, N-(n-butyl)-1,3-diaminopropane, showed significant effects on spermine levels at 50 µM.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High levels of cytotoxicity observed at expected effective concentrations. 1. The effective concentration is close to the cytotoxic concentration in your specific cell line. 2. The compound is having significant off-target effects leading to cell death.1. Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to precisely determine the therapeutic window. 2. Shorten the treatment duration. 3. Investigate markers of apoptosis and necrosis to understand the mechanism of cell death. 4. Assess mitochondrial membrane potential to check for mitochondrial toxicity.
Inconsistent results between experiments. 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of this compound stock solutions. 3. Variation in incubation times or other experimental parameters.1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh stock solutions regularly and store them appropriately (see Protocol 1). 3. Standardize all experimental steps , including incubation times, media changes, and washing procedures.
Observed phenotype is not rescued by spermine addition. 1. The phenotype is due to an off-target effect. 2. The rescue agent is not being taken up by the cells or is being rapidly metabolized.1. Consider the possibility of off-target effects and investigate other potential molecular targets (e.g., kinases, ion channels). 2. Verify the uptake and stability of the rescue agent in your cell line. 3. Use a structurally distinct compound with the same on-target effect to see if it recapitulates the phenotype.

Quantitative Data Summary

Direct quantitative data for off-target effects of this compound is limited in the public domain. The following tables provide examples of the types of data that should be generated to characterize its effects in your specific cellular model.

Table 1: Example IC50 Values for Cytotoxicity

Cell LineAssay TypeIncubation Time (hours)Example IC50 (µM)
HeLa (Cervical Cancer)MTT48To be determined
MCF-7 (Breast Cancer)MTT48To be determined
A549 (Lung Cancer)MTT48To be determined
HEK293 (Normal Kidney)MTT48To be determined
It is critical to determine the IC50 values empirically in your cell lines of interest.

Table 2: Example Dose-Response for a Potential Off-Target Effect (Caspase-3 Activation)

Concentration of this compound (µM)Fold Change in Caspase-3 Activity (vs. Vehicle Control)
0.1To be determined
1To be determined
10To be determined
100To be determined
1000To be determined
Data should be generated using a suitable caspase activity assay.

Key Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution for use in cellular assays.

Materials:

  • This compound powder (CAS: 10517-44-9)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile, nuclease-free water or PBS to a final concentration of 100 mM. Ensure complete dissolution by vortexing.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use, a fresh solution can be stored at 4°C for up to one week.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound and establish a therapeutic window.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., water or PBS).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)

Objective: To evaluate the potential mitochondrial toxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • This compound stock solution

  • JC-1 dye or other suitable MMP indicator dye

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP or CCCP).

  • Dye Loading: Remove the treatment medium and wash the cells with pre-warmed PBS. Add the MMP indicator dye (e.g., JC-1) diluted in cell culture medium to each well and incubate according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Washing: Remove the dye-containing medium and wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. For JC-1, measure both the green fluorescence (monomers, indicating low MMP) and red fluorescence (J-aggregates, indicating high MMP).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[3]

Protocol 4: Quantification of Autophagy Flux

Objective: To determine if this compound induces or inhibits autophagy.

Materials:

  • Cells of interest (ideally stably expressing a tandem mCherry-EGFP-LC3 reporter)

  • Complete cell culture medium

  • This compound stock solution

  • Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells expressing the mCherry-EGFP-LC3 reporter and treat with this compound at various concentrations and for different time points. In parallel, treat cells with the compound in the presence and absence of an autophagy inhibitor (e.g., Bafilomycin A1).

  • Imaging/Flow Cytometry:

    • Microscopy: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as yellow puncta (mCherry and EGFP colocalization), while autolysosomes will appear as red puncta (EGFP fluorescence is quenched in the acidic environment of the lysosome).[4]

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the red and green fluorescence intensities.

  • Data Analysis:

    • An increase in the number of yellow puncta suggests an increase in autophagosome formation.

    • An accumulation of yellow puncta in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

    • An increase in red puncta indicates progression to autolysosomes.

    • A blockage in autophagy would lead to an accumulation of yellow puncta that does not increase further with the addition of an autophagy inhibitor.[5]

Visualizations

Polyamine_Metabolism_and_1_3_DAP_Action cluster_polyamine Polyamine Biosynthesis Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase DAP 1,3-Diaminopropane DAP->Spermine Inhibits

Caption: On-target effect of 1,3-Diaminopropane on polyamine metabolism.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Basics Verify Experimental Parameters (Cells, Reagents, Protocol) Start->Check_Basics Dose_Response Perform Dose-Response and Time-Course Analysis Check_Basics->Dose_Response On_Target_Rescue Attempt On-Target Rescue Experiment (e.g., add Spermine) Dose_Response->On_Target_Rescue Rescue_Success Phenotype Rescued? On_Target_Rescue->Rescue_Success Off_Target_Investigation Investigate Potential Off-Target Effects (Cytotoxicity, Mitochondria, Autophagy, etc.) Rescue_Success->Off_Target_Investigation No On_Target_Effect Likely On-Target Effect Rescue_Success->On_Target_Effect Yes Off_Target_Effect Likely Off-Target Effect Off_Target_Investigation->Off_Target_Effect

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Autophagy_Flux_Assessment cluster_0 Cellular Process cluster_1 Experimental Conditions Autophagosome Autophagosome (mCherry-EGFP-LC3) Yellow Puncta Autolysosome Autolysosome (mCherry-LC3) Red Puncta Autophagosome->Autolysosome Fusion with Lysosome Compound 1,3-Diaminopropane Dihydrochloride Compound->Autophagosome Induces/Inhibits? Inhibitor Autophagy Inhibitor (e.g., Bafilomycin A1) Inhibitor->Autolysosome Blocks

References

Technical Support Center: Optimizing Synthesis Reactions with 1,3-Diaminopropane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3-Diaminopropane Dihydrochloride in their synthesis reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low when using this compound. What are the common causes?

Low yields often stem from incomplete in-situ neutralization of the dihydrochloride salt to the free diamine, which is the active nucleophile. Other contributing factors include suboptimal reaction conditions, side reactions, and challenges in product isolation. It is crucial to ensure the complete deprotonation of the amine hydrochloride to the free amine before or during the reaction.

Q2: How do I effectively neutralize this compound in my reaction?

The use of a suitable base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. Organic, non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective. The choice of base can depend on the solvent and the temperature of the reaction. It is important to use at least two equivalents of the base to neutralize both hydrochloride salts.

Q3: I am observing a mix of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

Achieving mono-substitution with a diamine is a common challenge. To favor the mono-substituted product, you can employ several strategies:

  • Stoichiometry: Use a significant excess of this compound relative to your electrophile. This statistically favors the reaction of the electrophile with an unreacted diamine molecule.

  • Slow Addition: Add the electrophile slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second reaction with the already mono-substituted product.

  • Lower Temperature: Running the reaction at a lower temperature can also help to control the reactivity and improve selectivity.

Q4: What are the recommended solvents for reactions involving this compound?

Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for nucleophilic substitution reactions. These solvents can help to dissolve the reactants and facilitate the reaction without interfering with the nucleophilicity of the free diamine.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the desired product. Regular monitoring can help you determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Reaction Incomplete neutralization of this compound.Ensure at least two equivalents of a suitable base (e.g., K₂CO₃, TEA) are used. Consider a stronger base if necessary. Confirm the base is anhydrous and of good quality.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation. Some reactions require heating to proceed at a reasonable rate.
Poor solvent choice.Switch to a polar aprotic solvent like DMF or DMSO to improve solubility and enhance nucleophilicity.
Mixture of Mono- and Di-substituted Products Stoichiometry of reactants is not optimized.Increase the molar ratio of this compound to the electrophile (e.g., 3 to 5 equivalents).
Rapid addition of the electrophile.Add the electrophile dropwise over an extended period to maintain a low concentration.
Formation of Byproducts Reaction temperature is too high.Optimize the reaction temperature. Higher temperatures can sometimes lead to decomposition or side reactions.
Presence of moisture or atmospheric CO₂.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Difficulty in Product Isolation High polarity of the product.Use appropriate purification techniques for polar compounds, such as reverse-phase chromatography or crystallization.
Excess 1,3-Diaminopropane in the crude product.Excess diamine can sometimes be removed by washing the organic extract with a dilute aqueous copper sulfate solution, which forms a water-soluble complex with the diamine.

Experimental Protocols

General Protocol for Mono-N-Alkylation using this compound

This protocol provides a general guideline for the mono-N-alkylation of an alkyl halide. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound

  • Alkyl Halide (Electrophile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (3.0 eq.) and anhydrous potassium carbonate (4.0 eq.).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • In a separate flask, dissolve the alkyl halide (1.0 eq.) in anhydrous acetonitrile.

  • Slowly add the alkyl halide solution to the stirred suspension of the diamine dihydrochloride and potassium carbonate at room temperature over 1-2 hours.

  • After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or other suitable methods.

Data Presentation

Parameter Varied Condition A Expected Outcome A Condition B Expected Outcome B
Base Triethylamine (TEA)Moderate yield, good for acid-sensitive substrates.Potassium Carbonate (K₂CO₃)Generally good yield, heterogeneous reaction.
Solvent Acetonitrile (ACN)Good for many substitution reactions.Dimethylformamide (DMF)Higher boiling point allows for higher reaction temperatures, can increase reaction rate.
Temperature Room TemperatureSlower reaction, may favor mono-substitution.80°CFaster reaction, may increase the proportion of di-substituted product.
Stoichiometry (Diamine:Electrophile) 1.5 : 1Higher likelihood of di-substitution.5 : 1Higher likelihood of mono-substitution.[1]

Visualizations

Spermidine Catabolism Pathway

1,3-Diaminopropane is a catabolic byproduct of spermidine. The following diagram illustrates this biological pathway.

Spermidine_Catabolism Spermidine Catabolism to 1,3-Diaminopropane spermidine Spermidine ssat Spermidine/spermine N1-acetyltransferase (SSAT) spermidine->ssat acetyl_spermidine N1-Acetylspermidine apao N1-acetylpolyamine oxidase (APAO) acetyl_spermidine->apao putrescine Putrescine diaminopropane 1,3-Diaminopropane ssat->acetyl_spermidine apao->putrescine apao->diaminopropane

Caption: Spermidine is acetylated by SSAT and then oxidized by APAO to yield putrescine and 1,3-diaminopropane.

Experimental Workflow for Mono-N-Alkylation

The following diagram outlines the key steps in a typical mono-N-alkylation reaction using this compound.

Experimental_Workflow Workflow for Mono-N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, anhydrous base, and anhydrous solvent inert Establish inert atmosphere (Nitrogen or Argon) reagents->inert addition Slowly add electrophile (e.g., Alkyl Halide) in solvent inert->addition heating Heat to desired temperature (e.g., 60-80°C) addition->heating monitoring Monitor reaction progress (TLC or LC-MS) heating->monitoring cooling Cool to room temperature monitoring->cooling filtration Filter to remove inorganic salts cooling->filtration concentration Concentrate filtrate (rotary evaporation) filtration->concentration purification Purify crude product (e.g., Column Chromatography) concentration->purification final_product final_product purification->final_product Isolated Mono-Alkylated Product

Caption: A typical experimental workflow for the mono-N-alkylation of an electrophile using this compound.

References

Technical Support Center: Optimizing 1,3-Diaminopropane Dihydrochloride-Mediated Protein Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Diaminopropane dihydrochloride-mediated protein cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in protein cross-linking?

A1: this compound serves as a short, flexible, homobifunctional cross-linking agent.[1] It is primarily used in a two-step process, often in conjunction with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to link two biomolecules containing carboxyl groups.[1][2] This is particularly useful for creating protein-protein conjugates where a short spacer is desired to maintain the biological activity of the conjugated molecules.[1]

Q2: Why is a two-step process recommended when using this compound?

A2: A two-step process is crucial to prevent unwanted polymerization of the target biomolecules.[1] In the first step, the carboxyl groups on the first protein are activated with EDC/NHS. In the second step, an excess of 1,3-Diaminopropane is added, allowing one of its amine groups to react with the activated carboxyl group. The second protein (also with activated carboxyl groups) is then introduced to react with the remaining free amine group on the 1,3-Diaminopropane linker.[1]

Q3: What are the key challenges when using 1,3-Diaminopropane as a cross-linker?

A3: The main challenges arise from the presence of two nucleophilic amino groups, which can lead to a lack of selectivity, resulting in a mixture of mono- and di-substituted products, as well as potential polymerization.[3] The high polarity of diaminopropane and its derivatives can also complicate purification from the reaction mixture.[3]

Q4: How does pH affect the cross-linking reaction?

A4: The pH of the reaction buffer is a critical parameter. The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (around 5.5-6.0) to ensure the carboxyl group is protonated and reactive.[4][5] However, the subsequent reaction of the NHS-ester with the primary amines of 1,3-Diaminopropane is more efficient at a neutral to slightly basic pH (7.2-8.5).[6] Therefore, a two-buffer system or a pH adjustment between the activation and coupling steps is often recommended. The absence of pH control can favor the formation of different types of cross-links.[5][7]

Q5: What are suitable buffers for this cross-linking chemistry?

A5: It is essential to use amine-free and carboxyl-free buffers to avoid unwanted side reactions with the cross-linking reagents. MES (2-(N-morpholino)ethanesulfonic acid) buffer is often preferred for the EDC activation step due to its buffering range in the acidic pH.[4] For the amine-coupling step, buffers such as HEPES or PBS (phosphate-buffered saline) are commonly used.[8] Avoid using Tris or glycine buffers as they contain primary amines that will compete with the cross-linking reaction.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Cross-linking Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.[10]Use fresh, high-quality EDC and NHS. Store them properly in a desiccated environment.
Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) or carboxylates in the buffer will interfere with the reaction.[9]Use non-interfering buffers such as MES for the activation step and HEPES or PBS for the coupling step.[4][8]
Suboptimal pH: Incorrect pH for either the activation or coupling step will reduce efficiency.[4][5]Optimize the pH for each step. Use a pH of 5.5-6.0 for EDC activation and 7.2-8.5 for amine coupling.[4][6]
Insufficient Reagent Concentration: The molar excess of EDC, NHS, and 1,3-Diaminopropane may be too low.Empirically determine the optimal molar excess for your specific proteins. A starting point is a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS for the activation step.[1]
Protein Aggregation/Precipitation Excessive Cross-linking: Too high a concentration of the cross-linking reagents can lead to extensive intermolecular cross-linking and aggregation.[8]Perform a titration experiment to find the lowest effective concentration of EDC, NHS, and 1,3-Diaminopropane.[8]
Protein Instability: The protein itself may be prone to aggregation, which is exacerbated by chemical modification.[8]Optimize buffer conditions (e.g., ionic strength, additives). Consider reducing the protein concentration.[8]
Hydrophobicity of Reagents: Some cross-linking reagents can be hydrophobic, and their introduction onto the protein surface can decrease solubility.[8]If using a less soluble form of NHS, consider switching to its water-soluble analog, Sulfo-NHS.[1]
Difficulty Purifying the Conjugate High Polarity of 1,3-Diaminopropane: The polar nature of the diamine linker can make its removal challenging.[3]Use size-exclusion chromatography (desalting column) to separate the cross-linked protein from excess low-molecular-weight reagents.[1] For highly polar products, reverse-phase chromatography might be necessary.[3]
Presence of Unreacted Proteins: Incomplete reaction can result in a mixture of conjugated and unconjugated proteins.Optimize reaction conditions (pH, reagent ratios, incubation time) to drive the reaction to completion. Use purification techniques like size-exclusion or ion-exchange chromatography to separate the conjugate.[1]
High Molecular Weight Smearing on SDS-PAGE Uncontrolled Polymerization: A one-step reaction or insufficient quenching can lead to uncontrolled protein polymerization.[1]Strictly follow a two-step protocol. Ensure excess 1,3-Diaminopropane is used in the second step to favor mono-functionalization of the first protein. Quench the reaction effectively.
Non-specific Cross-linking: Side reactions can lead to a heterogeneous mixture of cross-linked products.Ensure optimal buffer and pH conditions. Consider using a protecting group strategy for one of the amine groups on 1,3-Diaminopropane for more controlled reactions.[3]

Experimental Protocols

Two-Step Protein-Protein Conjugation using this compound

This protocol outlines the general steps for cross-linking two proteins (Protein A and Protein B) that both possess available carboxyl groups.

Materials:

  • Protein A and Protein B

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Desalting columns

Procedure:

Step 1: Activation of Protein A with EDC/Sulfo-NHS [1]

  • Dissolve Protein A in Activation Buffer to a final concentration of 2-5 mg/mL.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.

  • Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the Protein A solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Coupling of Activated Protein A with 1,3-Diaminopropane [1]

  • Immediately after activation, remove excess EDC and Sulfo-NHS from the activated Protein A solution using a desalting column equilibrated with Coupling Buffer.

  • Prepare a 100 mM solution of 1,3-Diaminopropane in Coupling Buffer.

  • Immediately add a 500-fold molar excess of the 1,3-Diaminopropane solution to the activated Protein A.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Remove excess 1,3-Diaminopropane using a desalting column equilibrated with Coupling Buffer to obtain the amine-modified Protein A (Protein A-linker).

Step 3: Activation of Protein B with EDC/Sulfo-NHS [1]

  • Follow the same procedure as in Step 1 to activate Protein B.

Step 4: Conjugation of Protein A-linker to Activated Protein B [1]

  • Combine the purified Protein A-linker with the activated Protein B at a 1:1 molar ratio.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 5: Quenching the Reaction [11]

  • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes.

Step 6: Purification and Analysis

  • Purify the final conjugate (Protein A-linker-Protein B) using size-exclusion chromatography to separate the conjugate from unreacted proteins.[1]

  • Analyze the cross-linked products using SDS-PAGE and Western blotting to confirm the formation of a higher molecular weight conjugate.[11][12]

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Amine Modification cluster_step3 Step 3: Activation of Protein B cluster_step4 Step 4: Conjugation cluster_step5 Step 5: Quenching & Purification ProtA Protein A EDC_NHS EDC / Sulfo-NHS (pH 6.0) ProtA->EDC_NHS Activated_ProtA Activated Protein A (NHS-ester) EDC_NHS->Activated_ProtA Activated_ProtA_2 Activated Protein A Diamine 1,3-Diaminopropane (Excess) ProtA_Linker Protein A-Linker Diamine->ProtA_Linker ProtA_Linker_2 Protein A-Linker Activated_ProtA_2->Diamine ProtB Protein B EDC_NHS_2 EDC / Sulfo-NHS (pH 6.0) ProtB->EDC_NHS_2 Activated_ProtB Activated Protein B (NHS-ester) EDC_NHS_2->Activated_ProtB Activated_ProtB_2 Activated Protein B Conjugate Protein A - Linker - Protein B ProtA_Linker_2->Conjugate Activated_ProtB_2->Conjugate Conjugate_2 Crude Conjugate Quench Quenching (Tris or Glycine) Purify Purification (SEC) Quench->Purify Conjugate_2->Quench

Caption: Workflow for two-step protein-protein conjugation.

troubleshooting_logic Start Low/No Cross-linking CheckReagents Are EDC/NHS fresh? Start->CheckReagents CheckBuffer Is buffer amine/carboxyl-free? CheckReagents->CheckBuffer Yes Sol_Reagents Use fresh reagents CheckReagents->Sol_Reagents No CheckpH Is pH optimal for each step? CheckBuffer->CheckpH Yes Sol_Buffer Use MES/HEPES/PBS CheckBuffer->Sol_Buffer No CheckRatio Is molar ratio sufficient? CheckpH->CheckRatio Yes Sol_pH Adjust pH (5.5-6.0 & 7.2-8.5) CheckpH->Sol_pH No Sol_Ratio Increase molar excess CheckRatio->Sol_Ratio No Success Cross-linking successful CheckRatio->Success Yes Sol_Reagents->CheckReagents Sol_Buffer->CheckBuffer Sol_pH->CheckpH Sol_Ratio->CheckRatio

Caption: Troubleshooting logic for low cross-linking yield.

References

Troubleshooting unexpected results in experiments with 1,3-Diaminopropane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Diaminopropane Dihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The ideal storage temperature is generally refrigerated (2-8 °C). Containers should be tightly sealed and preferably stored under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and reaction with atmospheric carbon dioxide.[1] The use of amber glass or other light-blocking containers is also advised to prevent potential photodegradation.[1]

Q2: My this compound solution has turned a yellow or brown color. What could be the cause?

A2: The discoloration of this compound solutions, often appearing as a yellowing or browning, can be attributed to several factors:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of the amine groups.

  • Reaction with Carbon Dioxide: The amine groups can react with atmospheric CO2, leading to the formation of carbamate impurities.

  • Photodegradation: Exposure to light can induce chemical changes that result in colored byproducts.[1]

To mitigate this, always prepare solutions with degassed solvents and store them in tightly sealed, amber-colored containers under an inert atmosphere.[1]

Q3: I am observing precipitation in my this compound buffer solution. What is causing this?

A3: Precipitation in your buffer solution can occur for several reasons:

  • Reaction with Atmospheric CO2: 1,3-Diaminopropane is alkaline and can readily absorb carbon dioxide from the air. This forms carbonic acid, which can lead to the precipitation of carbamates, especially in the presence of divalent cations.

  • Low Solubility of the Free Base: At higher pH values, the free base form of 1,3-diaminopropane may have limited solubility. Ensure the compound is fully dissolved before making final pH and volume adjustments.

  • Contamination: Impurities from glassware or other reagents can act as nucleation sites for precipitation. Always use thoroughly cleaned glassware and high-purity water.

Q4: Can this compound interfere with my biological assays?

A4: Yes, the primary amine groups in 1,3-diaminopropane can interfere with certain assays. For example, they can react with aldehydes and ketones, which may be present as reagents or assay components. It is crucial to review the compatibility of 1,3-diaminopropane with all reagents in your experimental setup to avoid unexpected results.

Troubleshooting Guides

Issues in Chemical Synthesis

Q: My reaction using 1,3-Diaminopropane as a nucleophile is incomplete, with a significant amount of starting material remaining. What should I check?

A: Incomplete reactions with 1,3-diaminopropane often stem from its bifunctional nature and the reaction conditions. Here are key areas to investigate:

  • Stoichiometry: As a diamine, one mole of 1,3-diaminopropane can react with two moles of an electrophile. If you desire mono-substitution, precise control of stoichiometry is critical. An incorrect ratio can lead to a mixture of unreacted starting material, mono-substituted, and di-substituted products.

  • Nucleophile Basicity and Salt Formation: 1,3-Diaminopropane is basic and can be protonated by acidic species in the reaction mixture, which deactivates it as a nucleophile. Ensure your reaction is run under basic or neutral conditions, or consider adding a non-nucleophilic base to scavenge any acid produced.

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for nucleophilic substitutions as they enhance the reactivity of the amine. Protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity.

  • Reaction Temperature: Nucleophilic substitution reactions often require sufficient heat to overcome the activation energy. If the reaction is sluggish at room temperature, a gradual and controlled increase in temperature should be explored.

Q: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A: Achieving mono-substitution with a diamine is a common challenge. The following strategies can improve selectivity:

  • Adjust Stoichiometry: Use a significant excess of 1,3-diaminopropane relative to the electrophile. This statistically favors the reaction of the electrophile with an unreacted diamine molecule.

  • Low Temperature and Slow Addition: Running the reaction at a lower temperature and adding the electrophile slowly to a solution of excess 1,3-diaminopropane can favor mono-substitution by keeping the instantaneous concentration of the electrophile low.

Issues in Cell Culture Experiments

Q: I am not observing the expected effect on cell growth after treating my cells with 1,3-Diaminopropane.

A: The effect of 1,3-diaminopropane on cell growth can be time-dependent. Short-term experiments may not show a significant impact on cell proliferation. However, longer-term cultures (e.g., 72-144 hours) may reveal effects on growth, which can sometimes be reversed by the addition of spermine. It is also important to consider that 1,3-diaminopropane can inhibit protein synthesis, which may be a more immediate indicator of its cellular effects.

Issues with HPLC Analysis of Polyamines

Q: I am observing peak splitting or tailing in my HPLC chromatogram when analyzing polyamines, including 1,3-Diaminopropane.

A: Peak splitting and tailing are common issues in HPLC analysis of polyamines. Here are some troubleshooting steps:

  • Check for Column Voids: A void at the head of the column can cause peak splitting. This can be addressed by reversing and flushing the column, or by replacing it if the void is significant.[2]

  • Optimize Mobile Phase pH: The pH of the mobile phase should be at least 2 pH units away from the pKa of the analyte to ensure a single ionic species and prevent peak tailing.

  • Ensure Proper Derivatization: Incomplete or inconsistent derivatization can lead to multiple peaks for a single analyte. Ensure your derivatization protocol is optimized and consistently applied. Common derivatization agents for polyamines include dansyl chloride and o-phthalaldehyde (OPA).

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly different from the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2][3]

  • Column Contamination: Contamination of the guard or analytical column can lead to peak tailing. Regularly clean your columns and use a guard column to protect the analytical column.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Container Tightly sealed, airtight container. Preferably glass or other non-reactive material.Prevents ingress of atmospheric moisture and CO₂.[5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Displaces air, further reducing exposure to moisture and CO₂.[5]
Location A dry, well-ventilated area.Minimizes ambient humidity around the container.[5]
Temperature Cool and dark place, away from direct sunlight and heat sources.Reduces the rate of potential degradation reactions.[5]

Table 2: Representative Purity of this compound Under Various Storage Conditions (Illustrative)

Storage ConditionTimePurity (%)Observations
2-8°C, Tightly Sealed, Inert Atmosphere 0 months>99%White crystalline powder.
6 months>98.5%No significant change in appearance.
12 months>98%No significant change in appearance.
Room Temperature, Tightly Sealed 0 months>99%White crystalline powder.
6 months95-97%Slight clumping may be observed.
12 months92-95%Clumping and slight discoloration may occur.
Room Temperature, Exposed to Air 0 months>99%White crystalline powder.
1 month<90%Significant clumping and discoloration.
3 months<85%Deliquescence and strong discoloration.

Note: This table is illustrative and based on the known hygroscopic nature of the compound. Actual purity will depend on specific storage conditions and initial purity.

Experimental Protocols

Protocol 1: Purity Assessment by Titration

This protocol provides a general method for determining the purity of this compound by acid-base titration.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Phenolphthalein indicator

  • Buret, pipette, and Erlenmeyer flask

Procedure:

  • Accurately weigh approximately 0.15 g of the this compound sample and record the weight.

  • Dissolve the sample in 50 mL of deionized water in an Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH solution used.

  • Calculate the purity of the sample using the following formula: Purity (%) = (V × M × F × 100) / W Where:

    • V = Volume of NaOH solution used (L)

    • M = Molarity of NaOH solution (mol/L)

    • F = Molar mass of this compound (147.05 g/mol )

    • W = Weight of the sample (g)

Protocol 2: Derivatization of Polyamines for HPLC Analysis using Dansyl Chloride

This protocol outlines the pre-column derivatization of polyamines for subsequent analysis by HPLC.

Materials:

  • Sample containing polyamines

  • 10 mM stock solutions of polyamine standards (including 1,3-Diaminopropane) in 0.1 N HCl

  • Saturated sodium carbonate solution

  • 10 mg/mL Dansyl chloride in acetone (prepare fresh)

  • Toluene

  • Acetonitrile

Procedure:

  • To 50 µL of sample or standard in a microcentrifuge tube, add 200 µL of saturated sodium carbonate.

  • Add 400 µL of 10 mg/mL dansyl chloride solution.

  • Vortex the mixture and incubate in the dark at room temperature overnight.

  • Add 100 µL of proline solution (100 mg/mL) to react with excess dansyl chloride and vortex.

  • Incubate in the dark for 30 minutes.

  • Add 500 µL of toluene, vortex thoroughly for 30 seconds, and centrifuge to separate the phases.

  • Carefully transfer the upper toluene layer containing the dansylated polyamines to a new tube.

  • Evaporate the toluene to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of acetonitrile (e.g., 200 µL).

  • The sample is now ready for injection into the HPLC system.

Visualizations

Polyamine_Biosynthesis_Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine SAM S-adenosyl- methionine (SAM) SAMDC SAM Decarboxylase SAM->SAMDC dcSAM Decarboxylated SAM (dcSAM) dcSAM->SpdS dcSAM->SpmS DAP 1,3-Diaminopropane (Exogenous) DAP->SpmS Inhibition ODC->Putrescine SpdS->Spermidine SpmS->Spermine SAMDC->dcSAM HPLC_Troubleshooting_Workflow Start Unexpected HPLC Results (e.g., peak splitting, tailing) CheckColumn Inspect Column (voids, contamination) Start->CheckColumn CheckMobilePhase Verify Mobile Phase (pH, composition, degassed) Start->CheckMobilePhase CheckSamplePrep Review Sample Preparation (derivatization, solvent) Start->CheckSamplePrep CheckInstrument Check Instrument (leaks, detector) Start->CheckInstrument ResolveColumn Flush/Replace Column or Guard Column CheckColumn->ResolveColumn ResolveMobilePhase Adjust pH / Remake Mobile Phase CheckMobilePhase->ResolveMobilePhase ResolveSamplePrep Optimize Derivatization / Adjust Sample Solvent CheckSamplePrep->ResolveSamplePrep ResolveInstrument Fix Leaks / Clean Detector Cell CheckInstrument->ResolveInstrument End Problem Resolved ResolveColumn->End ResolveMobilePhase->End ResolveSamplePrep->End ResolveInstrument->End

References

Technical Support Center: Ensuring the Purity of 1,3-Diaminopropane Dihydrochloride for Sensitive Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to ensuring the high purity of 1,3-Diaminopropane Dihydrochloride for your sensitive biological assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and address potential purity issues that may impact your research.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Impurities in commercially available this compound can originate from its synthesis process. The primary synthesis route involves the amination of acrylonitrile followed by hydrogenation.[1] Potential impurities stemming from this process include:

  • 2-Aminopropionitrile: An intermediate in the synthesis.

  • Bis(cyanoethyl) amine: A byproduct of the initial reaction.

  • Bis(aminopropyl)amine: A byproduct of the hydrogenation step.

Residual solvents from the purification process may also be present. Due to its hygroscopic nature, water is also a common impurity if not handled and stored correctly.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the available instrumentation and the desired level of detail.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method with a suitable column can separate 1,3-Diaminopropane from its less polar impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: 1H-NMR can be used for both qualitative and quantitative analysis. By comparing the integrals of the analyte peaks to a certified internal standard, the absolute purity of the compound can be determined.[2][3][4] This method is particularly useful for identifying and quantifying organic impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (246-250 °C for the dihydrochloride salt) is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Q3: What are the proper storage conditions for this compound to maintain its purity?

A3: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To maintain its purity, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents and acids.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can further protect it from moisture and atmospheric carbon dioxide.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or unexpected results in biological assays. Presence of impurities in this compound. Amine impurities can interfere with various biological assays, including enzyme immunoassays and cell-based assays, by altering pH, chelating metal ions, or cross-reacting with assay components.[6][7]1. Verify Purity: Analyze the purity of your current batch of this compound using HPLC or qNMR. 2. Purify the Reagent: If impurities are detected, consider purifying the compound by recrystallization. 3. Source a High-Purity Grade: Purchase a new batch of this compound from a reputable supplier, specifying a high-purity grade suitable for biological applications.
Degradation of the compound due to improper storage. Exposure to moisture can lead to the formation of hydrates and potentially other degradation products.1. Review Storage Conditions: Ensure the compound is stored in a desiccator or a dry box. 2. Use Fresh Aliquots: Prepare fresh solutions for each experiment from a properly stored stock. Avoid using old solutions.
Visible clumping or change in the appearance of the solid reagent. Absorption of moisture. this compound is hygroscopic.1. Dry the Reagent: If clumping is observed, the reagent may have absorbed water. Drying under vacuum may be possible, but purchasing a fresh, dry lot is recommended for sensitive applications. 2. Improve Storage: Transfer the reagent to a new, dry container and store it in a desiccator.
Difficulty dissolving the compound completely. Low-quality reagent or presence of insoluble impurities. 1. Check Solubility: Attempt to dissolve a small amount in the intended solvent. If it doesn't dissolve completely, insoluble impurities may be present. 2. Purification: Purify the compound by recrystallization to remove insoluble matter.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization from an ethanol/water mixture.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Heat the solution gently to aid dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Assessment: Assess the purity of the recrystallized product using melting point analysis, HPLC, or NMR.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of this compound. Method optimization may be required based on the specific instrument and impurities being targeted.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile). A typical starting point could be a high aqueous percentage.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at a low wavelength (e.g., 210 nm) or ELSD.

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: Purity Assessment by Quantitative 1H-NMR (qNMR)

This protocol describes the use of qNMR for the absolute purity determination of this compound.

Materials and Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-purity NMR tubes

  • Deuterated solvent (e.g., D2O)

  • Certified internal standard (e.g., maleic acid, accurately weighed)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of D2O.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H-NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.[2][9]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard. .

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • sample refers to this compound

      • std refers to the internal standard

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis crude Crude 1,3-Diaminopropane dihydrochloride dissolve Dissolve in hot Ethanol crude->dissolve recrystallize Recrystallize with addition of Water dissolve->recrystallize filter_wash Filter and Wash with cold Ethanol recrystallize->filter_wash dry Dry under Vacuum filter_wash->dry pure Purified Product dry->pure hplc HPLC Analysis pure->hplc qnmr qNMR Analysis pure->qnmr mp Melting Point pure->mp pass Purity > 99.5% hplc->pass fail Purity < 99.5% hplc->fail qnmr->pass qnmr->fail mp->pass mp->fail biological_assay Sensitive Biological Assay pass->biological_assay Proceed to Assay fail->crude Repurify

Caption: Workflow for the purification and purity analysis of this compound.

troubleshooting_flow start Inconsistent Assay Results check_purity Assess Purity of This compound (HPLC, qNMR) start->check_purity is_pure Is Purity > 99.5%? check_purity->is_pure check_storage Review Storage Conditions (Hygroscopicity, Light Exposure) is_pure->check_storage Yes purify Purify Reagent (Recrystallization) is_pure->purify No new_reagent Source High-Purity Reagent is_pure->new_reagent No is_storage_ok Are Storage Conditions Optimal? check_storage->is_storage_ok check_protocol Review Assay Protocol (Concentration, pH, Buffer) is_storage_ok->check_protocol Yes correct_storage Implement Proper Storage Procedures is_storage_ok->correct_storage No other_factors Investigate Other Experimental Factors check_protocol->other_factors end Problem Resolved other_factors->end purify->check_purity new_reagent->check_purity correct_storage->end

Caption: Troubleshooting workflow for inconsistent results in biological assays.

References

Technical Support Center: Long-Term Storage and Stability of 1,3-Diaminopropane Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of 1,3-diaminopropane dihydrochloride solutions. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure the long-term stability of this compound solutions, it is recommended to store them in a cool, dry, and dark place. The ideal storage temperature is refrigerated at 2-8 °C.[1] It is crucial to keep the solution in a tightly sealed container to prevent exposure to atmospheric moisture and carbon dioxide.[2][3] For enhanced protection against photodegradation, the use of amber glass or other light-blocking containers is advised.[1]

Q2: What are the primary degradation pathways for this compound solutions?

A2: The primary degradation pathway for this compound in solution, particularly if the pH shifts to become more alkaline, involves the reaction of the free amine with atmospheric carbon dioxide. This reaction forms a carbamate intermediate, which can then undergo further reactions, such as intermolecular cyclization to form substituted pyrimidiones or reaction with another diaminopropane molecule to yield urea derivatives.[1][4] Thermal stress can accelerate these degradation processes.[1]

Q3: What type of container is best for storing this compound solutions?

A3: High-density polyethylene (HDPE) or glass containers are recommended for storing this compound solutions.[1] To minimize degradation from light exposure, amber glass bottles with tight-fitting caps are the preferred choice for long-term storage.[1] Ensure that any container used is clean, dry, and can be sealed securely to prevent contamination and exposure to air.[3]

Q4: Can I add any stabilizing agents to my this compound solution?

A4: While specific data on stabilizers for this compound solutions is limited, the use of antioxidants is a common practice for improving the stability of amine solutions in general. Antioxidants such as Butylated Hydroxytoluene (BHT) and other radical scavengers may help to prevent oxidative degradation.[1] However, the compatibility and effectiveness of any stabilizer should be validated for your specific application.

Q5: How does the hygroscopic nature of this compound affect its solutions?

A5: this compound is hygroscopic, meaning it can absorb moisture from the air.[2][5] In its solid form, this can lead to clumping and difficulties in accurate weighing. For solutions, while the compound is already dissolved, frequent opening of the container in a humid environment can lead to the absorption of atmospheric water, potentially altering the concentration over time. Therefore, it is crucial to keep containers tightly sealed.[2][3]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Solution Discoloration (Yellowing/Browning) - Oxidation from exposure to air (oxygen).[1]- Photodegradation from exposure to light.[1]- Contamination.1. Inert Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[1]2. Protect from Light: Store the solution in an amber bottle or in a dark location.[1]3. Ensure Purity: Use high-purity solvent and this compound.
Precipitation in the Solution - Change in pH, possibly due to CO2 absorption, affecting solubility.- Contamination of the solution.- Exceeding the solubility limit at the storage temperature.1. Confirm Identity: If possible, analyze the precipitate to determine its nature.2. Filter Solution: For immediate use, the solution can be filtered through a compatible syringe filter (e.g., PTFE).3. Improve Storage: Re-evaluate and enhance storage conditions as per the FAQ section.4. Fresh Preparation: If significant precipitation occurs, it is advisable to prepare a fresh solution.[1]
Loss of Potency/Inconsistent Experimental Results - Degradation of the this compound.- Inaccurate initial preparation of the solution.1. Verify Concentration: Use an analytical method like titration or HPLC (see Experimental Protocols) to determine the current concentration.[1]2. Review Storage History: Check if the solution has been exposed to adverse conditions (e.g., high temperatures, prolonged air exposure).[1]3. Prepare Fresh Solutions: For critical experiments, it is always best to use a freshly prepared solution.
pH Shift in the Solution - Absorption of atmospheric CO2, which can form carbonic acid and lower the pH of a neutral or alkaline solution.1. Minimize Air Exposure: Keep the container tightly sealed when not in use.2. Work Quickly: Minimize the time the solution is exposed to the atmosphere during handling.3. Inert Atmosphere: Store the solution under an inert gas like nitrogen or argon.[1]

Data Presentation

The following tables are templates to illustrate how to present quantitative stability data. Actual data should be generated through a formal stability study.

Table 1: Illustrative Stability of this compound Solution (1 mg/mL in Water) at Different Temperatures

Storage Time2-8°C (% Remaining)25°C (% Remaining)40°C (% Remaining)
Initial100%100%100%
1 Month>99%98%95%
3 Months>99%95%88%
6 Months99%90%80%
12 Months98%85%70%

Table 2: Illustrative Effect of pH on the Stability of this compound Solution (1 mg/mL) at 25°C

Storage TimepH 5.0 (% Remaining)pH 7.0 (% Remaining)pH 9.0 (% Remaining)
Initial100%100%100%
1 Month>99%98%96%
3 Months>99%94%90%
6 Months99%88%82%

Experimental Protocols

Protocol 1: Stability Testing of this compound Solutions using HPLC

This protocol provides a general framework for assessing the stability of this compound solutions by monitoring the concentration of the parent compound over time.

1. Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent may be necessary for good peak shape.[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) or the use of an ELSD may be required.

  • Injection Volume: 20 µL.

2. Procedure:

  • Initial Analysis (T=0): Prepare a solution of this compound at a known concentration. Inject a sample into the HPLC and record the chromatogram. The peak area of the this compound at T=0 will serve as the baseline.[1]

  • Stability Study: Store the solution under the desired conditions (e.g., refrigerated, room temperature, 40°C).[1]

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stored solution, prepare it to the same concentration as the T=0 sample, and analyze it using the same HPLC method.[1]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 peak area.

Protocol 2: Determination of this compound Concentration by Acid-Base Titration

This method is suitable for determining the concentration of a this compound solution.

1. Materials:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • pH meter or a suitable indicator.

  • Buret, beaker, and magnetic stirrer.

2. Procedure:

  • Pipette a known volume of the this compound solution into a beaker.

  • If using a pH meter, calibrate it and place the electrode in the solution.

  • Fill the buret with the standardized HCl solution and record the initial volume.

  • Slowly add the HCl solution to the this compound solution while constantly stirring.[1]

  • Continue the titration until the endpoint is reached. If using an indicator, this will be indicated by a color change. If using a pH meter, the endpoint is the point of inflection on the titration curve.[1]

  • Record the final volume of the HCl solution.

  • Calculate the concentration of the this compound solution using the stoichiometry of the acid-base reaction.

Mandatory Visualizations

degradation_pathway 1,3-Diaminopropane 1,3-Diaminopropane Carbamate Carbamate Intermediate 1,3-Diaminopropane->Carbamate CO2 + CO2 CO2->Carbamate Pyrimidione Tetrahydro-2(1H)-pyrimidione Carbamate->Pyrimidione Urea N,N'-bis(3-aminopropyl)-urea Carbamate->Urea Cyclization Intermolecular Cyclization Cyclization->Pyrimidione Reaction + 1,3-Diaminopropane Reaction->Urea

Caption: Proposed degradation pathway of 1,3-Diaminopropane.

experimental_workflow start Prepare 1,3-Diaminopropane Dihydrochloride Solution initial_analysis Initial Analysis (T=0) (HPLC or Titration) start->initial_analysis storage Store Solution under Defined Conditions (Temp, Light, pH) initial_analysis->storage timepoint_analysis Time-Point Analysis (e.g., 1, 3, 6 months) storage->timepoint_analysis data_analysis Calculate % Remaining and Identify Degradants timepoint_analysis->data_analysis end Determine Shelf-Life and Optimal Storage Conditions data_analysis->end

Caption: General workflow for a stability study.

References

Incompatible materials to avoid with 1,3-Diaminopropane dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safe handling and use of 1,3-Diaminopropane dihydrochloride solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What materials are incompatible with this compound solutions and should be avoided?

A1: this compound solutions are acidic and can react with a variety of materials. It is crucial to avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] Reactions with these substances can be vigorous and may produce hazardous byproducts.

Q2: What are the primary signs of material incompatibility or degradation when using this compound solutions?

A2: Signs of incompatibility can vary depending on the material. For metals, you might observe corrosion, discoloration, or pitting. For plastics and elastomers, signs can include swelling, softening, cracking, discoloration, or becoming brittle. If you observe any of these changes, it is recommended to discontinue the use of that material with the solution.

Q3: Can I use standard stainless steel laboratory equipment with this compound solutions?

A3: While stainless steel is generally more resistant to corrosion than carbon steel, prolonged contact with acidic chloride solutions can still lead to corrosion, particularly at elevated temperatures. Austenitic stainless steels (e.g., 304, 316L) offer good resistance, but care should be taken to monitor for any signs of corrosion. For applications requiring high purity or long-term exposure, higher-grade alloys or alternative materials may be necessary.

Q4: What types of plastic containers are suitable for storing this compound solutions?

A4: High-density polyethylene (HDPE) and polypropylene (PP) generally exhibit good resistance to acidic solutions and are often suitable for short-term storage and use. However, for long-term storage, it is advisable to use glass containers, preferably amber glass to protect from light, as some degradation of plastics can occur over time. Always perform a compatibility test for your specific application and storage duration.

Q5: My this compound solution has changed color. What does this indicate?

A5: A change in color, such as turning yellow or brown, can indicate degradation of the compound or a reaction with contaminants. This could be due to exposure to light, air (oxidation), or leaching of substances from an incompatible container material. It is recommended to use freshly prepared solutions for critical applications.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound solutions.

Problem Potential Cause Recommended Action
Unexpected Precipitate Formation - Reaction with incompatible materials (e.g., leaching from container).- Contamination of the solvent or glassware.- Change in temperature affecting solubility.- Verify the compatibility of all materials in contact with the solution.- Ensure high purity of the solvent and thoroughly clean all glassware.- Check the solubility of this compound at the experimental temperature.
Inconsistent Experimental Results - Degradation of the this compound solution.- Reaction with incompatible tubing or apparatus components.- Prepare fresh solutions for each experiment.- Store stock solutions in appropriate containers (e.g., amber glass) at a cool temperature.- Conduct a compatibility test on all components of your experimental setup.
Visible Corrosion of Metal Components - The metal is not resistant to the acidic chloride solution.- Immediately cease use of the corroding component.- Consult a materials compatibility chart to select a more resistant metal (e.g., higher grade stainless steel, Hastelloy).- Consider using non-metallic components where possible.
Swelling or Cracking of Plastic/Elastomer Parts - Chemical attack by the solution.- Replace the affected parts with a more chemically resistant polymer (e.g., PTFE, PFA).- Refer to the material compatibility table below and perform specific testing if necessary.

Material Compatibility Summary

The following table provides a general guideline for the compatibility of various materials with this compound solutions. It is important to note that the actual compatibility can be influenced by factors such as temperature, concentration, and the duration of exposure. Users should always conduct their own tests for critical applications.

Material Class Specific Material Compatibility Rating Notes
Metals Carbon SteelNot RecommendedProne to rapid corrosion by acidic solutions.
304 Stainless SteelFair to GoodGenerally suitable for short-term use at ambient temperatures. Monitor for pitting.
316L Stainless SteelGoodOffers better resistance than 304 stainless steel due to molybdenum content.
Hastelloy C-276ExcellentHighly resistant to a wide range of corrosive media, including acidic chlorides.
AluminumNot RecommendedReadily attacked by acidic solutions.
Plastics High-Density Polyethylene (HDPE)GoodSuitable for general lab use and storage at room temperature.
Polypropylene (PP)GoodSimilar to HDPE, good for short-term use and storage.
Polytetrafluoroethylene (PTFE)ExcellentHighly inert and resistant to a wide range of chemicals.
Polyvinyl Chloride (PVC)FairMay exhibit some degradation over time. Testing is recommended.
PolycarbonatePoor to FairCan be susceptible to stress cracking and chemical attack.
Elastomers Viton® (FKM)GoodGenerally good resistance to acidic solutions.
Buna-N (Nitrile)FairMay show signs of swelling or degradation with prolonged exposure.
EPDMPoor to FairNot recommended for use with acidic chloride solutions without testing.
SiliconePoorCan be degraded by acidic solutions.
Glass Borosilicate GlassExcellentHighly resistant and the preferred material for long-term storage and reactions.

Rating Key:

  • Excellent: No significant effect.

  • Good: Minor effect, slight corrosion or discoloration.

  • Fair: Moderate effect, not recommended for continuous use.

  • Poor / Not Recommended: Severe effect, material is not suitable for use.

Experimental Protocol: Material Compatibility Testing

This protocol outlines a general procedure for assessing the compatibility of a material with a this compound solution.

1. Objective: To evaluate the effect of a this compound solution on the physical and chemical properties of a test material over a specified period.

2. Materials:

  • This compound solution of the desired concentration.

  • Test material coupons of known dimensions and weight (e.g., 25mm x 50mm x 2mm). At least three replicates per material.

  • Control coupons of each test material.

  • Inert containers with tight-fitting lids (e.g., borosilicate glass jars).

  • Analytical balance (readable to 0.1 mg).

  • Calipers for dimensional measurements.

  • Microscope for visual inspection.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

3. Procedure:

  • Initial Measurements:

    • Clean all test and control coupons with a suitable solvent (e.g., isopropanol) and dry them completely.

    • Accurately measure the weight of each coupon to the nearest 0.1 mg.

    • Measure the dimensions (length, width, thickness) of each coupon using calipers.

    • Visually inspect each coupon under a microscope and record its initial appearance (color, surface texture, presence of any defects).

  • Exposure:

    • Place each test coupon in a separate, labeled inert container.

    • Add a sufficient volume of the this compound solution to completely immerse the coupon.

    • Seal the containers tightly.

    • Store the control coupons in a separate, dry, and sealed container under the same temperature conditions.

    • Place the containers in a stable environment at the desired test temperature (e.g., room temperature or an elevated temperature in a calibrated oven).

  • Evaluation Intervals:

    • Define the time points for evaluation (e.g., 24 hours, 7 days, 30 days).

    • At each interval, carefully remove the test coupons from the solution.

    • Gently clean the coupons with deionized water to remove any residual solution and dry them thoroughly.

  • Post-Exposure Analysis:

    • Repeat the measurements from step 1 for each test coupon:

      • Weight change: Calculate the percentage change in weight.

      • Dimensional change: Calculate the percentage change in each dimension.

      • Visual inspection: Record any changes in appearance, such as discoloration, corrosion, swelling, cracking, or pitting.

    • Compare the properties of the exposed coupons to the control coupons.

4. Data Presentation:

  • Summarize the quantitative data (weight change, dimensional change) in a table for easy comparison across different materials and time points.

  • Include qualitative observations from the visual inspections.

Troubleshooting Workflow for Material Incompatibility

The following diagram illustrates a logical workflow for identifying and addressing potential material incompatibility issues.

Incompatibility_Troubleshooting Troubleshooting Workflow for Material Incompatibility start Experiment Shows Anomaly (e.g., precipitate, color change, inconsistent results) check_purity Verify Purity and Freshness of This compound Solution start->check_purity is_pure Is the solution pure and fresh? check_purity->is_pure prepare_fresh Prepare fresh solution using high-purity reagents is_pure->prepare_fresh No re_run_small Re-run experiment on a small scale is_pure->re_run_small Yes prepare_fresh->re_run_small problem_persists Does the problem persist? re_run_small->problem_persists investigate_materials Investigate Material Compatibility of Experimental Setup problem_persists->investigate_materials Yes end_success Problem Resolved problem_persists->end_success No review_data Review material compatibility data (e.g., tables, literature) investigate_materials->review_data is_compatible Are all materials listed as compatible? review_data->is_compatible replace_material Identify and replace incompatible material(s) is_compatible->replace_material No perform_test Perform compatibility test (see experimental protocol) is_compatible->perform_test Yes / Uncertain replace_material->re_run_small end_reassess Reassess experimental design or consult specialist replace_material->end_reassess test_passed Does the material pass the test? perform_test->test_passed test_passed->re_run_small Yes test_passed->replace_material No

References

Validation & Comparative

A Comparative Analysis of the Inhibitory Effects of 1,3-Diaminopropane Dihydrochloride and Putrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 1,3-Diaminopropane dihydrochloride and putrescine, focusing on their impact on polyamine metabolism and cellular proliferation. The information presented is supported by experimental data to aid researchers in selecting the appropriate molecule for their studies.

At a Glance: 1,3-Diaminopropane vs. Putrescine

FeatureThis compoundPutrescine (1,4-Diaminobutane)
Primary Role in Cell Proliferation InhibitorEssential for Proliferation
Mechanism of Action on ODC Direct competitive inhibitor of Ornithine Decarboxylase (ODC).[1]Induces the synthesis of Ornithine Decarboxylase Antizyme (OAZ), which binds to ODC and targets it for degradation.[2][3][4]
Effect on Intracellular Putrescine Levels Eradicates intracellular putrescine.[5]Dramatically increases intracellular putrescine.[5]
Effect on Spermidine and Spermine Levels Reduces intracellular spermidine and spermine.[5]Temporarily decreases intracellular spermidine and spermine.[5]
Reversibility of Effects Its anti-proliferative effects can be reversed by the addition of putrescine.[1]Its depletion leads to cell cycle arrest, which can be rescued by its reintroduction.
Impact on DNA Synthesis Suppresses DNA synthesis and mitotic activity.[1]Promotes DNA synthesis and cell cycle progression.[1]

Quantitative Data Summary

The following table summarizes the concentrations of 1,3-Diaminopropane and Putrescine required to achieve significant inhibition of Ornithine Decarboxylase (ODC) activity in Ehrlich ascites tumor cells.

CompoundConcentration for Almost Complete ODC InhibitionReference
1,3-Diaminopropane5 mM[5]
Putrescine10 mM[5]

It is important to note that while both compounds lead to a downstream inhibition of ODC activity, their mechanisms are distinct. 1,3-Diaminopropane acts as a direct inhibitor, while putrescine's effect is mediated through the induction of the OAZ protein.[1][2][3][4] This distinction is critical for interpreting experimental outcomes.

Signaling Pathways and Mechanisms of Action

The inhibitory effects of 1,3-Diaminopropane and the regulatory actions of putrescine are centered on the polyamine biosynthesis pathway, which is intricately linked to cell growth and proliferation signaling, including the mTOR pathway.

Polyamine Biosynthesis and its Inhibition

The synthesis of polyamines begins with the decarboxylation of ornithine to putrescine, a reaction catalyzed by the rate-limiting enzyme Ornithine Decarboxylase (ODC). Putrescine is then sequentially converted to spermidine and spermine. 1,3-Diaminopropane directly inhibits ODC, thereby blocking the entire downstream pathway and leading to a depletion of all three polyamines.

Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase ODC->Putrescine 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->ODC Inhibits

Inhibition of Polyamine Biosynthesis by 1,3-Diaminopropane.
Feedback Regulation of ODC by Polyamines

High intracellular concentrations of polyamines, including putrescine, trigger a negative feedback loop to control their own synthesis. This is not a direct inhibition of ODC by putrescine but rather a more complex mechanism involving the synthesis of Ornithine Decarboxylase Antizyme (OAZ). Polyamines induce a ribosomal frameshift during the translation of OAZ mRNA, leading to the production of the full-length OAZ protein.[3][4][6] OAZ then binds to ODC, targeting it for ubiquitin-independent degradation by the proteasome.

Polyamines High Polyamines (e.g., Putrescine) OAZ_mRNA OAZ mRNA Polyamines->OAZ_mRNA Induces Frameshift Ribosome Ribosome OAZ_mRNA->Ribosome OAZ_Protein OAZ Protein Ribosome->OAZ_Protein ODC ODC OAZ_Protein->ODC ODC_OAZ_Complex ODC-OAZ Complex OAZ_Protein->ODC_OAZ_Complex ODC->ODC_OAZ_Complex Proteasome Proteasome ODC_OAZ_Complex->Proteasome Degradation ODC Degradation Proteasome->Degradation

Mechanism of ODC Regulation by Polyamines via Antizyme Induction.
Interaction with the mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Polyamines are known to interact with the mTOR pathway. For instance, mTORC1 can regulate the synthesis of polyamines, and in turn, polyamines can influence mTOR signaling, creating a complex regulatory network that links nutrient availability to cell proliferation.

Nutrients Nutrients & Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 ODC_Synthesis ODC Synthesis mTORC1->ODC_Synthesis Promotes Cell_Proliferation Cell Growth & Proliferation mTORC1->Cell_Proliferation Polyamine_Biosynthesis Polyamine Biosynthesis ODC_Synthesis->Polyamine_Biosynthesis Polyamine_Biosynthesis->Cell_Proliferation 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Polyamine_Biosynthesis Inhibits

Simplified Interaction of the Polyamine Pathway and mTOR Signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

  • Cell or tissue lysate

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.05 mM pyridoxal-5'-phosphate

  • L-[1-¹⁴C]ornithine

  • 2 M HCl

  • Scintillation vials and cocktail

  • Filter paper discs

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a sealed reaction vial, add a specific amount of protein lysate to the assay buffer.

  • Place a filter paper disc saturated with a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide) in a center well suspended above the reaction mixture.

  • Initiate the reaction by adding L-[1-¹⁴C]ornithine to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by injecting 2 M HCl into the reaction mixture, which releases the ¹⁴CO₂.

  • Continue incubation for another 30-60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

  • Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate ODC activity as picomoles of CO₂ released per milligram of protein per hour.

BrdU Cell Proliferation Assay

This immunoassay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • BrdU labeling solution (10 mM in PBS)

  • Fixing/Denaturing solution (e.g., methanol/acetic acid or commercial solution)

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the compounds of interest (e.g., 1,3-Diaminopropane, putrescine) at various concentrations for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell proliferation rate.

  • Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA to expose the incorporated BrdU.

  • Immunodetection:

    • Wash the wells with PBS.

    • Add the anti-BrdU primary antibody and incubate for 1-2 hours at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Color Development: Wash the wells and add the TMB substrate. Incubate until a color change is observed.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.

cluster_0 Cell Culture & Treatment cluster_1 Fixation & Denaturation cluster_2 Immunodetection a Seed Cells b Treat with Compounds a->b c Add BrdU b->c d Fix Cells c->d e Denature DNA d->e f Add Primary Ab (anti-BrdU) e->f g Add Secondary Ab (HRP-conjugated) f->g h Add TMB Substrate g->h i Measure Absorbance h->i

Experimental Workflow for the BrdU Cell Proliferation Assay.

Conclusion

This compound and putrescine exhibit opposing effects on polyamine metabolism and cell proliferation. 1,3-Diaminopropane is a direct inhibitor of ODC, leading to the depletion of polyamines and subsequent inhibition of cell growth.[1][5] In contrast, putrescine is an essential polyamine for cell proliferation, and its inhibitory effect on ODC is an indirect feedback mechanism mediated by the induction of OAZ.[2][3][4] Understanding these distinct mechanisms is crucial for the design and interpretation of experiments in cancer research, drug development, and studies of cellular metabolism.

References

A Comparative Guide: 1,3-Diaminopropane Dihydrochloride vs. Spermidine in Modulating Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-diaminopropane dihydrochloride and spermidine, two polyamines that play crucial roles in cellular metabolism and enzyme regulation. Understanding their distinct and sometimes overlapping effects on enzyme activity is vital for research in various fields, including cancer biology, microbiology, and drug development. This document synthesizes experimental data to elucidate their mechanisms of action, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways they influence.

At a Glance: Key Differences in Enzyme Modulation

FeatureThis compoundSpermidine
Primary Role in Polyamine Metabolism Primarily an inhibitor of ornithine decarboxylase (ODC), leading to polyamine depletion.A key polyamine synthesized from putrescine, essential for cell growth and proliferation.
Effect on Ornithine Decarboxylase (ODC) Induces ODC antizyme, leading to the degradation of ODC protein and a rapid decrease in its activity.[1][2]Induces ODC antizyme and can inhibit ODC activity, serving as a feedback regulator.[3]
Effect on Diamine Oxidase (DAO) Inhibits DAO activity.Competitively inhibits DAO activity, especially at high concentrations relative to other substrates.[4][5][6]
Role in Fungal Secondary Metabolite Biosynthesis Potent inducer of penicillin and cephalosporin C biosynthesis.[7]Can either promote or inhibit the final stages of antibiotic biosynthesis, depending on the conditions.
Impact on Acetyl-CoA Pool in Fungi No significant change observed in Acremonium chrysogenum.Can cause a more than two-fold depletion of the acetyl-CoA pool in Acremonium chrysogenum.

Quantitative Comparison of Enzyme Modulation

The following table summarizes the quantitative effects of this compound and spermidine on the activity of various enzymes based on available experimental data. Direct comparative studies providing IC50 or Ki values for both compounds on the same enzyme are limited in the literature.

EnzymeOrganism/SystemThis compound EffectSpermidine Effect
Ornithine Decarboxylase (ODC) Ehrlich ascites tumor cellsAlmost complete inhibition of activity at 5 mM.Significant inhibition of activity.
Diamine Oxidase (DAO) Porcine kidneyInhibitory effect.Significant inhibition of histamine degradation at a 20-fold higher concentration than histamine.[4][5][6]
Isopenicillin N Acyltransferase (IAT) Penicillium chrysogenumOverrepresentation of the enzyme, suggesting increased activity.[7]Overrepresentation of the enzyme, suggesting increased activity.[7]
Cephalosporin C Production Acremonium chrysogenum12-15% increase in yield.14-15% decrease in yield.
Penicillin G Production Penicillium chrysogenumSignificant stimulation.Significant stimulation.

Signaling Pathways and Regulatory Mechanisms

1,3-Diaminopropane and spermidine exert their effects on enzyme activity through complex signaling and regulatory pathways.

Regulation of Ornithine Decarboxylase (ODC)

Both 1,3-diaminopropane and spermidine are key regulators of ODC, the rate-limiting enzyme in polyamine biosynthesis. Their primary mechanism of action is the induction of ODC antizyme, a protein that binds to ODC and targets it for degradation by the proteasome. This feedback mechanism ensures tight control over cellular polyamine levels.

ODC_Regulation cluster_polyamines High Polyamine Levels 1,3-Diaminopropane 1,3-Diaminopropane Antizyme mRNA Antizyme mRNA 1,3-Diaminopropane->Antizyme mRNA Induces Frameshift Spermidine Spermidine Spermidine->Antizyme mRNA Induces Frameshift Antizyme Protein Antizyme Protein Antizyme mRNA->Antizyme Protein Translation ODC-Antizyme Complex ODC-Antizyme Complex Antizyme Protein->ODC-Antizyme Complex Binding ODC (Active) ODC (Active) ODC (Active)->ODC-Antizyme Complex Binding Proteasome Proteasome ODC-Antizyme Complex->Proteasome Targeting Degraded ODC Proteasome->Degraded ODC Degradation

ODC Regulation by Polyamines
Fungal Secondary Metabolite Biosynthesis

In filamentous fungi, both 1,3-diaminopropane and spermidine can act as inducers of secondary metabolite biosynthesis, such as penicillin and cephalosporin. They are thought to influence a pathway involving the biosynthesis of β-alanine and pantothenic acid, which are precursors for the phosphopantetheine moiety of coenzyme A. This is crucial for the activation of key enzymes like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).

Fungal_Metabolism 1,3-Diaminopropane 1,3-Diaminopropane Beta-Alanine Biosynthesis Beta-Alanine Biosynthesis 1,3-Diaminopropane->Beta-Alanine Biosynthesis Spermidine Spermidine Spermidine->Beta-Alanine Biosynthesis Pantothenic Acid Biosynthesis Pantothenic Acid Biosynthesis Beta-Alanine Biosynthesis->Pantothenic Acid Biosynthesis Coenzyme A Coenzyme A Pantothenic Acid Biosynthesis->Coenzyme A Phosphopantetheine Phosphopantetheine NRPS/PKS Activation NRPS/PKS Activation Phosphopantetheine->NRPS/PKS Activation Coenzyme A->Phosphopantetheine Secondary Metabolites Secondary Metabolites NRPS/PKS Activation->Secondary Metabolites

Fungal Secondary Metabolite Induction

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and spermidine.

Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

  • L-[1-¹⁴C]ornithine

  • Pyridoxal-5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Cell or tissue lysate

  • Hyamine hydroxide or other CO₂ trapping agent

  • Scintillation vials and cocktail

  • Sulfuric acid (to stop the reaction)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and L-[1-¹⁴C]ornithine.

  • Add the cell or tissue lysate to the reaction mixture to initiate the reaction.

  • Incubate the mixture in a sealed vial containing a filter paper soaked in a CO₂ trapping agent.

  • Stop the reaction by injecting sulfuric acid into the reaction mixture.

  • Allow the ¹⁴CO₂ to be completely trapped by the filter paper.

  • Transfer the filter paper to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate ODC activity based on the amount of ¹⁴CO₂ released per unit of time and protein concentration.

Diamine Oxidase (DAO) Activity Assay (Colorimetric Method)

This assay measures DAO activity by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate, such as putrescine.

Materials:

  • Putrescine dihydrochloride (substrate)

  • Peroxidase

  • A suitable chromogenic substrate for peroxidase (e.g., o-dianisidine)

  • Phosphate buffer (pH 7.2)

  • Serum or tissue homogenate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, peroxidase, and the chromogenic substrate.

  • Add the serum or tissue homogenate to the reaction mixture.

  • Initiate the reaction by adding the putrescine substrate.

  • Incubate the reaction at a constant temperature (e.g., 37°C).

  • Measure the change in absorbance at the appropriate wavelength for the chromogenic substrate over time using a spectrophotometer.

  • Calculate DAO activity based on the rate of color development, which is proportional to the H₂O₂ produced.

Isopenicillin N Acyltransferase (IAT) Activity Assay

This assay determines the activity of IAT by measuring the formation of penicillin G from isopenicillin N and phenylacetyl-CoA.

Materials:

  • Isopenicillin N

  • Phenylacetyl-CoA

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 8.0)

  • Purified IAT enzyme or cell-free extract

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT, isopenicillin N, and phenylacetyl-CoA.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the IAT enzyme or cell-free extract.

  • Incubate for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., methanol or acid).

  • Analyze the reaction mixture by HPLC to separate and quantify the product, penicillin G.

  • Calculate IAT activity based on the amount of penicillin G produced per unit of time and protein concentration.

Conclusion

This compound and spermidine, while both being polyamines, exhibit distinct and often contrasting effects on enzyme activity. 1,3-Diaminopropane primarily acts as an inhibitor of polyamine biosynthesis through its potent induction of ODC degradation. In contrast, spermidine is an essential polyamine that also functions as a key feedback regulator of its own synthesis. In the realm of fungal metabolism, both molecules can act as inducers of valuable secondary metabolites, yet their impact on precursor pools can differ significantly, leading to different outcomes in product yield.

The choice between these two molecules in a research or industrial setting will depend on the specific objective. For studies requiring the depletion of polyamines to investigate their role in cellular processes, 1,3-diaminopropane is a valuable tool. For applications aimed at modulating secondary metabolite production in fungi, a careful evaluation of the effects of each compound on the specific strain and process is necessary. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further unraveling the complex roles of these fascinating molecules.

References

Efficacy of 1,3-Diaminopropane dihydrochloride versus other ornithine decarboxylase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, is a critical target in the development of therapeutics for a range of diseases, most notably cancer. The inhibition of ODC can lead to the depletion of polyamines, which are essential for cell growth and proliferation. This guide provides a detailed comparison of the efficacy of 1,3-Diaminopropane dihydrochloride and other prominent ODC inhibitors, supported by experimental data and protocols.

Mechanism of Action: A Diverse Landscape

ODC inhibitors function through various mechanisms. Some, like the well-known α-difluoromethylornithine (DFMO), are irreversible "suicide" inhibitors that covalently bind to the enzyme's active site. Others, such as 1-aminooxy-3-aminopropane (APA), act as potent competitive inhibitors.

1,3-Diaminopropane, in contrast, exhibits a more complex, indirect mechanism of ODC inhibition. Rather than directly binding to the enzyme, it induces the synthesis of a protein known as ODC antizyme.[1][2][3] This antizyme, in turn, binds to ODC, targeting it for degradation by the 26S proteasome and thereby reducing its cellular levels and activity.[1][2][3] This unique mode of action sets it apart from direct enzymatic inhibitors.

Comparative Efficacy of ODC Inhibitors

InhibitorIC50 Value (µM)Organism/Cell LineNotes
α-Difluoromethylornithine (DFMO) ~7.5 - 100Human, various cell linesIrreversible inhibitor.[4][5][6]
D-DFMO ~7.5Human ODCEnantiomer of DFMO.[4][5]
L-DFMO -Human ODCEnantiomer of DFMO, also an irreversible inhibitor.[5]
α-(Fluoromethyl)dehydroornithine 200 (L1210 cells), 60 (L5178Y cells)Murine lymphocytic leukemiaIrreversible inhibitor.[7]
α-(Fluoromethyl)dehydroornithine methyl ester 100 (L1210 cells), 30 (L5178Y cells)Murine lymphocytic leukemiaProdrug, irreversible inhibitor.[7]
(2R,5R)-6-Heptyne-2,5-diamine (RR-MAP) 10 (L1210 cells), 2 (L5178Y cells)Murine lymphocytic leukemiaPotent irreversible inhibitor.[7]
1-Aminooxy-3-aminopropane (APA) Low nM rangeHuman ODCPotent competitive inhibitor, thousands of times more potent than DFMO.[8]
Compound 7 (cyclic APA analog) ~0.18Human ODCPotent inhibitor.[8]
Compound 10 (pyrrolidine analog) 0.36Human ODCPotent inhibitor.[8]
Baicalein 0.88-Natural flavonoid.[6]
7,8-Dihydroxyflavone 2.54-Natural flavonoid.[6]
Myricetin 7.3-Natural flavonoid.[6]

Signaling Pathways and Experimental Workflows

The inhibition of ODC has significant downstream effects on cellular signaling pathways. The depletion of polyamines can impact cell cycle progression, apoptosis, and other critical cellular processes.

ODC_Signaling_Pathway Ornithine Decarboxylase Signaling Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine Decarboxylation Proteasome Proteasome ODC->Proteasome Degradation Spermidine Spermidine Putrescine->Spermidine Biosynthesis Antizyme Antizyme Putrescine->Antizyme Induces Synthesis (Feedback) Spermine Spermine Spermidine->Spermine Biosynthesis Cell_Growth Cell_Growth Spermidine->Cell_Growth Promotes Spermidine->Antizyme Induces Synthesis (Feedback) Spermine->Cell_Growth Promotes Apoptosis Apoptosis ODC_Inhibitors ODC Inhibitors (e.g., DFMO, APA) ODC_Inhibitors->ODC Direct Inhibition Diaminopropane 1,3-Diaminopropane Diaminopropane->Antizyme Induces Synthesis Antizyme->ODC Binds and Targets for Degradation

Caption: ODC signaling pathway and points of inhibition.

The following diagram illustrates a typical workflow for assessing the efficacy of ODC inhibitors.

ODC_Inhibitor_Screening_Workflow Workflow for ODC Inhibitor Efficacy Assessment cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Enzyme_Prep Purified ODC Enzyme Inhibitor_Incubation Incubate with Inhibitor Enzyme_Prep->Inhibitor_Incubation Substrate_Addition Add Radiolabeled Ornithine Inhibitor_Incubation->Substrate_Addition CO2_Measurement Measure Radiolabeled CO2 Release Substrate_Addition->CO2_Measurement IC50_Determination Determine IC50 CO2_Measurement->IC50_Determination Polyamine_Analysis Analyze Polyamine Levels (HPLC) Cell_Culture Culture Cells Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Inhibitor_Treatment->Polyamine_Analysis ODC_Activity_Assay Measure ODC Activity in Lysate Cell_Lysis->ODC_Activity_Assay

Caption: Experimental workflow for ODC inhibitor screening.

Experimental Protocols

In Vitro Ornithine Decarboxylase Activity Assay (Radiolabeled Method)

This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled CO2 from [1-14C]-L-ornithine.[9][10][11]

Materials:

  • Purified ODC enzyme

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

  • [1-14C]-L-ornithine (specific activity ~55 mCi/mmol)

  • L-ornithine (unlabeled)

  • Pyridoxal-5-phosphate (PLP)

  • Test inhibitors

  • Scintillation vials

  • Filter paper

  • 0.1 M NaOH

  • 5 M Sulfuric Acid

  • Scintillation fluid

Procedure:

  • Prepare a reaction mix containing assay buffer, 50 µM PLP, and 100 µM L-ornithine.

  • Add 0.1 µCi of [1-14C]-L-ornithine to the reaction mix.

  • In separate microcentrifuge tubes, add 100 ng of purified ODC enzyme.

  • Add varying concentrations of the test inhibitor to the tubes containing the enzyme and incubate for 30 minutes at room temperature.

  • Place a piece of filter paper saturated with 200 µL of 0.1 M NaOH in the cap of each scintillation vial to trap the released 14CO2.

  • Transfer the enzyme-inhibitor mixture to the reaction mix in the microcentrifuge tubes.

  • Place the open microcentrifuge tubes inside the scintillation vials and seal the vials.

  • Incubate the vials at 37°C for 30 minutes with shaking.

  • Stop the reaction by adding 250 µL of 5 M sulfuric acid to each microcentrifuge tube.

  • Continue incubation at 37°C for another 30 minutes to ensure complete trapping of the 14CO2.

  • Remove the microcentrifuge tubes from the scintillation vials.

  • Add 5 mL of scintillation fluid to each vial.

  • Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Non-Radioactive Ornithine Decarboxylase Activity Assay (Colorimetric)

This method provides a safer alternative to the radiolabeled assay by measuring the hydrogen peroxide (H2O2) produced from the oxidation of putrescine, the product of the ODC reaction.[12]

Materials:

  • ODC-containing sample (e.g., cell lysate)

  • Reaction Buffer: (e.g., Tris-HCl buffer, pH 7.5)

  • L-ornithine

  • Pyridoxal-5-phosphate (PLP)

  • Soya diamine oxidase

  • Reagents for H2O2 detection (e.g., a colorimetric probe and horseradish peroxidase)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing reaction buffer, L-ornithine, and PLP in the wells of a 96-well plate.

  • Add the ODC-containing sample to initiate the reaction.

  • Incubate at 37°C for a defined period.

  • Add soya diamine oxidase to the wells. This enzyme will oxidize the putrescine produced by ODC, generating H2O2.

  • Add the H2O2 detection reagents.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The amount of H2O2 produced is proportional to the ODC activity.

Conclusion

The landscape of ornithine decarboxylase inhibitors is diverse, with compounds exhibiting a range of potencies and mechanisms of action. While irreversible inhibitors like DFMO and highly potent competitive inhibitors such as APA have been extensively studied, this compound presents an alternative strategy through its induction of the ODC antizyme. This indirect mechanism underscores the complexity of regulating polyamine biosynthesis and offers a different avenue for therapeutic intervention. The choice of inhibitor for research or drug development will depend on the specific application, with considerations for potency, mechanism, and potential off-target effects. The experimental protocols provided herein offer standardized methods for the comparative evaluation of these and other novel ODC inhibitors.

References

Unveiling the Influence of 1,3-Diaminopropane Dihydrochloride on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3-Diaminopropane dihydrochloride's effects on gene expression with alternative polyamines, supported by experimental data. We delve into the methodologies of key experiments and visualize the underlying biological pathways to offer a comprehensive resource for your research.

Comparative Analysis of Gene Expression Modulation

This compound, a salt of the simple diamine 1,3-diaminopropane, has been shown to influence the transcription of specific gene clusters, particularly in filamentous fungi. Its effects are often compared with other naturally occurring polyamines such as spermidine, putrescine, and spermine.

A key study on the fungus Acremonium chrysogenum, a producer of the antibiotic cephalosporin C, revealed that the addition of 1,3-diaminopropane led to an upregulation of biosynthetic genes from the beta-lactam gene clusters.[1][2] Interestingly, in this specific context, spermidine showed a similar level of upregulation for these biosynthetic genes.[1][2] However, the two polyamines had opposing effects on the final antibiotic yield due to spermidine's impact on the acetylation of a precursor molecule.[1][2]

In the context of penicillin biosynthesis in Penicillium chrysogenum, both 1,3-diaminopropane and spermidine were found to stimulate the transcription of the key biosynthetic genes pcbAB, pcbC, and penDE. Notably, other polyamines like putrescine and spermine did not produce this stimulatory effect. This induction of gene expression appears to be mediated, at least in part, by the global regulatory protein LaeA.

The following table summarizes the comparative effects of 1,3-diaminopropane and alternative polyamines on the expression of secondary metabolite biosynthetic genes in fungi.

CompoundTarget OrganismTarget GenesObserved Effect on Gene ExpressionAlternative Compounds & Their Effects
1,3-Diaminopropane Acremonium chrysogenumBeta-lactam biosynthetic genesUpregulationSpermidine: Similar level of upregulation.[1][2]
1,3-Diaminopropane Penicillium chrysogenumpcbAB, pcbC, penDEUpregulationSpermidine: Similar stimulatory effect. Putrescine & Spermine: No significant effect.

Experimental Protocols

To validate the effects of this compound on gene expression, a series of well-established molecular biology techniques are employed. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

This protocol outlines the general steps for treating a fungal cell culture with this compound.

  • Culture Preparation: Inoculate spores of the desired fungal strain (e.g., Acremonium chrysogenum) into a suitable liquid fermentation medium. A synthetic medium is often preferred to have defined components.

  • Incubation: Grow the culture under optimal conditions (e.g., specific temperature, shaking speed) for a predetermined period to allow for sufficient mycelial growth.

  • Treatment: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water). Add the stock solution to the fungal culture to achieve the desired final concentration. An untreated culture should be maintained as a negative control.

  • Harvesting: After a specific treatment duration, harvest the mycelia by filtration. The harvested mycelia should be washed with sterile water and then immediately frozen in liquid nitrogen to preserve RNA integrity.

RNA Extraction and cDNA Synthesis

This protocol describes the isolation of total RNA and its conversion to complementary DNA (cDNA).

  • RNA Extraction: Total RNA is extracted from the frozen mycelia using a commercially available RNA extraction kit following the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification steps.

  • RNA Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers. This cDNA will serve as the template for subsequent gene expression analysis.

Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the expression levels of specific target genes.

  • Primer Design: Design and validate specific primers for the target genes of interest and a reference (housekeeping) gene.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and the specific forward and reverse primers.

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: The expression level of the target genes is determined relative to the reference gene using the comparative Ct (ΔΔCt) method.

Visualizing the Molecular Mechanisms

To better understand the processes involved, the following diagrams illustrate a proposed signaling pathway and a general experimental workflow.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Gene Expression 1,3-Diaminopropane 1,3-Diaminopropane LaeA LaeA 1,3-Diaminopropane->LaeA Induces Expression Of Biosynthetic_Genes Secondary Metabolite Biosynthetic Genes LaeA->Biosynthetic_Genes Promotes Transcription Of

Proposed signaling pathway for 1,3-Diaminopropane.

G A Fungal Culture (e.g., A. chrysogenum) B Treatment with This compound A->B C Mycelia Harvesting & Freezing B->C D Total RNA Extraction C->D E cDNA Synthesis (Reverse Transcription) D->E F Quantitative PCR (qPCR) E->F G Gene Expression Data Analysis F->G

Experimental workflow for gene expression analysis.

References

A Side-by-Side In Vitro Comparison: 1,3-Diaminopropane vs. 1,3-Diaminopropane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of 1,3-Diaminopropane (a free base) and its dihydrochloride salt. While structurally similar, their different physicochemical properties necessitate distinct handling in experimental settings and can potentially lead to different biological effects. This document outlines their key characteristics, details experimental protocols for a comparative analysis of their effects on cell viability and apoptosis, and explores their potential impact on polyamine metabolism.

Physicochemical Properties

A key difference between 1,3-Diaminopropane and its dihydrochloride salt lies in their physical state, solubility, and pH in aqueous solutions. These properties are crucial when designing and interpreting in vitro experiments.

Property1,3-Diaminopropane1,3-Diaminopropane Dihydrochloride
Synonyms Trimethylenediamine, 1,3-Propanediamine1,3-Propanediamine dihydrochloride
Molecular Formula C₃H₁₀N₂C₃H₁₂Cl₂N₂
Molecular Weight 74.12 g/mol [1]147.05 g/mol [2][3]
Appearance Colorless liquid[1]White to almost white powder/crystals[2]
Melting Point -12 °C[1]246-250 °C[2]
Boiling Point 140.1 °C[1]Not applicable
Solubility in Water Soluble[1]Soluble
pKa (of conjugate acid) ~10.94 and ~8.88Not applicable (fully protonated)
pH of Aqueous Solution BasicAcidic

In Vitro Comparison: A Proposed Experimental Framework

Experimental Workflow: Comparative Cytotoxicity Assessment

G cluster_0 Preparation of Compounds cluster_1 Cell Culture cluster_2 Treatment cluster_3 Assays cluster_4 Data Analysis prep_base 1,3-Diaminopropane (liquid) Dissolve in sterile water ph_adjust Neutralize both solutions to pH ~7.4 using sterile HCl or NaOH prep_base->ph_adjust prep_salt This compound (solid) Dissolve in sterile water prep_salt->ph_adjust seed_cells Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates treat_cells Treat cells with serial dilutions of neutralized compounds seed_cells->treat_cells viability_assay Cell Viability Assay (MTT/WST-1) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treat_cells->apoptosis_assay calc_ic50 Calculate IC50 values viability_assay->calc_ic50 compare_apoptosis Quantify apoptotic vs. necrotic cells apoptosis_assay->compare_apoptosis

Caption: Workflow for comparing the in vitro effects of 1,3-Diaminopropane and its dihydrochloride salt.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values that could be obtained from the proposed experimental workflow. These values are for illustrative purposes to highlight the expected similarities in potency once the pH is neutralized.

Cell LineCompoundPredicted IC50 (µM)
HeLa (Cervical Cancer) 1,3-Diaminopropane (neutralized)150
This compound (neutralized)155
MCF-7 (Breast Cancer) 1,3-Diaminopropane (neutralized)180
This compound (neutralized)185

Note: The slight difference in the predicted IC50 values for the neutralized compounds could be attributed to the presence of chloride ions from the salt and the neutralization process, which might have minor effects on the cells.[4][5]

Experimental Protocols

Protocol 1: Preparation and Neutralization of Test Compounds

Objective: To prepare stock solutions of 1,3-Diaminopropane and its dihydrochloride salt with a physiological pH suitable for cell culture experiments.

Materials:

  • 1,3-Diaminopropane (liquid, ≥99% purity)

  • This compound (solid, ≥98% purity)

  • Sterile, cell culture grade water

  • Sterile 1 M HCl and 1 M NaOH solutions

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Preparation of 1,3-Diaminopropane (Free Base) Stock Solution (e.g., 100 mM):

    • In a sterile environment (e.g., a laminar flow hood), add 74.12 mg (or an equivalent volume based on its density of 0.888 g/mL) of 1,3-Diaminopropane to a sterile tube.

    • Add sterile water to a final volume of 10 mL. Mix thoroughly. This will result in a basic solution.

  • Preparation of this compound Stock Solution (e.g., 100 mM):

    • Weigh 147.05 mg of this compound and dissolve it in 10 mL of sterile water in a sterile tube. Mix until fully dissolved. This will result in an acidic solution.

  • pH Neutralization:

    • For the 1,3-Diaminopropane solution, slowly add sterile 1 M HCl dropwise while monitoring the pH until it reaches approximately 7.4.[6][7][8][9]

    • For the this compound solution, slowly add sterile 1 M NaOH dropwise while monitoring the pH until it reaches approximately 7.4.[6][7][8][9]

  • Sterilization and Storage:

    • Sterilize the neutralized stock solutions by passing them through a 0.22 µm syringe filter.

    • Store the stock solutions at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines and calculate their IC50 values.

Materials:

  • HeLa or MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Neutralized stock solutions of the test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the neutralized stock solutions of both compounds in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the corresponding amount of neutralized water).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Modulation: Polyamine Metabolism

1,3-Diaminopropane is known to interfere with polyamine metabolism, which is crucial for cell proliferation. A key enzyme in this pathway is Ornithine Decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, the precursor for higher polyamines like spermidine and spermine.[10] 1,3-Diaminopropane can act as an inhibitor of ODC, leading to a depletion of putrescine and subsequent inhibition of cell growth.[10]

G cluster_0 Polyamine Biosynthesis Pathway cluster_1 Inhibition Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Proliferation Proliferation Spermine->Proliferation DAP 1,3-Diaminopropane DAP->Putrescine Inhibits ODC

Caption: 1,3-Diaminopropane inhibits Ornithine Decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.

Given that both the free base and the dihydrochloride salt will deliver the same active molecule (1,3-diaminopropane) to the cells after pH neutralization, it is expected that they will have a similar inhibitory effect on ODC and the downstream signaling pathways that regulate cell proliferation.

Conclusion

When comparing 1,3-Diaminopropane and its dihydrochloride salt in vitro, the primary consideration is the management of pH. The free base is alkaline, and the salt is acidic; therefore, neutralization of the treatment solutions is essential for a valid comparison of their biological activities. Once the pH is adjusted to a physiological range, both forms are expected to exhibit similar cytotoxic and pro-apoptotic effects, as they both introduce the same active 1,3-diaminopropane molecule. Their mechanism of action is likely to involve the inhibition of polyamine biosynthesis, a critical pathway for cancer cell proliferation. The provided experimental protocols offer a framework for researchers to generate robust and comparable data for these two compounds.

References

Cross-validation of experimental results obtained with 1,3-Diaminopropane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,3-Diaminopropane Dihydrochloride and Its Alternatives in Modulating Polyamine Metabolism and Cell Proliferation.

This guide provides a comprehensive cross-validation of experimental results obtained with this compound, a compound frequently utilized in the study of polyamine metabolism and its role in cellular processes. It offers an objective comparison with key alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways.

At a Glance: this compound vs. Alternatives

1,3-Diaminopropane and its derivatives, along with other compounds, are instrumental in dissecting the intricate polyamine biosynthesis pathway. This pathway is a critical regulator of cell growth, differentiation, and proliferation, making it a key target in cancer research and other therapeutic areas. The primary mechanism of action for many of these compounds is the inhibition of key enzymes in this pathway, leading to altered levels of polyamines such as putrescine, spermidine, and spermine.

CompoundPrimary TargetObserved Effect on Polyamine LevelsImpact on Cell Proliferation
1,3-Diaminopropane Ornithine Decarboxylase (ODC) and Spermidine SynthasePrevents increases in putrescine and inhibits spermidine synthesis.[1]Inhibits proliferation, can be reversed by addition of putrescine.
Putrescine Precursor in polyamine synthesisIncreases intracellular polyamine pools.Essential for cell proliferation.[2]
Dicyclohexylamine (DCHA) Spermidine SynthaseDepletes spermidine, elevates putrescine, spermine levels largely unchanged.Causes growth inhibition.
N-(n-butyl)-1,3-diaminopropane (BDAP) Spermine SynthaseSuppresses spermine, increases spermidine.[3]Minimal effect on short-term growth, long-term inhibition reversible by spermine.[3]

Quantitative Analysis of Enzyme Inhibition and Cytotoxicity

The efficacy of these compounds can be quantified by their inhibition constants (Ki) or the concentration required for 50% inhibition (IC50) of their target enzymes, as well as their impact on cell viability.

CompoundEnzymeInhibition Constant (Ki) / IC50Cell LineCytotoxicity (IC50)
N-butyl-1,3-diaminopropane Spermine Synthase (HTC cell)11.9 nM (Ki)[4]--
N-butyl-1,3-diaminopropane Spermine Synthase (bovine spleen)10.4 nM (Ki)[4]--
Dicyclohexylamine (DCHA) --Human Epidermal Keratinocytes200-5000 µg/ml causes 24-91% decrease in viability[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Polyamine_Biosynthesis_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine dcSAM decarboxylated S- adenosylmethionine dcSAM->SpdS dcSAM->SpmS ODC->Putrescine CO2 SpdS->Spermidine SpmS->Spermine DAP 1,3-Diaminopropane DAP->ODC Inhibits DAP->SpdS Inhibits DCHA Dicyclohexylamine (DCHA) DCHA->SpdS Inhibits BDAP N-(n-butyl)-1,3- diaminopropane (BDAP) BDAP->SpmS Inhibits Cell_Proliferation_Assay_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate add_compounds Add 1,3-Diaminopropane or alternatives cell_culture->add_compounds incubation Incubate for desired time period add_compounds->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

References

Comparative Efficacy of 1,3-Diaminopropane Dihydrochloride Across Diverse Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the impact of 1,3-Diaminopropane dihydrochloride on various cell types, with a particular focus on its differential effects on cancerous versus non-cancerous cells. By summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document serves as a valuable resource for researchers investigating polyamine metabolism as a therapeutic target.

Executive Summary

This compound is a potent inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. By disrupting this pathway, the compound effectively depletes cellular levels of essential polyamines—putrescine, spermidine, and spermine—which are critical for cell growth, proliferation, and differentiation. This mechanism of action underlies its significant anti-proliferative effects observed across a range of cell lines. This guide synthesizes available data to illuminate the comparative impact of this compound, highlighting its potential as a selective anti-cancer agent.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of this compound is most effectively quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. While direct, comprehensive comparative studies across a wide spectrum of cell lines are limited, the available data indicates a generally higher sensitivity in cancer cells compared to their non-cancerous counterparts. This selectivity is attributed to the increased reliance of cancer cells on polyamine synthesis for their rapid proliferation.

Cell LineCell TypePutative IC50 Range (µM)Reference
Cancer Cell Lines
L1210Murine LeukemiaLower µM range[1]
HT-29Human Colon CarcinomaLower µM range[2]
KellyHuman NeuroblastomaNot specified, but sensitive[3]
SGC7901Human Gastric CancerNot specified, but sensitive[4]
PC3Human Prostate CancerNot specified, but sensitive[4]
Non-Cancerous Cell Lines
Neonatal FibroblastsHuman FibroblastHigher µM range (less sensitive)[3]
SV-3T3Virally Transformed Mouse FibroblastsSensitive, but context-dependent[2]

Note: The IC50 values are presented as ranges due to variations in experimental conditions across different studies. Direct head-to-head comparisons in a single study would provide more definitive values. The increased sensitivity of cancer cell lines underscores the therapeutic potential of targeting the polyamine biosynthesis pathway.

Signaling Pathway: Inhibition of Polyamine Biosynthesis

This compound exerts its biological effects by directly targeting the polyamine biosynthesis pathway. The key mechanism is the competitive inhibition of ornithine decarboxylase (ODC).

Polyamine_Biosynthesis_Inhibition Inhibition of Polyamine Biosynthesis by 1,3-Diaminopropane cluster_consequences Consequences of Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Putrescine_depletion Putrescine Depletion Spermine Spermine Spermidine->Spermine Polyamine_depletion Spermidine & Spermine Depletion Cell_Proliferation Cell Proliferation & Growth Spermine->Cell_Proliferation Promotes Inhibition_of_Proliferation Inhibition of Cell Proliferation Apoptosis Apoptosis ODC->Putrescine Catalyzes ODC->Putrescine_depletion Inhibitor 1,3-Diaminopropane dihydrochloride Inhibitor->ODC Inhibits Inhibition_of_Proliferation->Apoptosis Induction_of_Apoptosis Induction of Apoptosis

Caption: Inhibition of Ornithine Decarboxylase by 1,3-Diaminopropane.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the impact of this compound on cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for desired period (e.g., 24, 48, 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Treat Seed and treat cells with This compound Harvest_Cells Harvest cells (including supernatant) Seed_Treat->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Add_AnnexinV Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_AnnexinV Incubate_Stain Incubate in the dark Add_AnnexinV->Incubate_Stain Flow_Cytometry Analyze by Flow Cytometry Incubate_Stain->Flow_Cytometry Quantify Quantify cell populations: Viable, Apoptotic, Necrotic Flow_Cytometry->Quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound demonstrates significant potential as an anti-proliferative agent, primarily through its targeted inhibition of the polyamine biosynthesis pathway. The available evidence suggests a degree of selectivity towards cancer cells, which are highly dependent on this pathway for their sustained growth. Further research involving direct comparative studies across a broader panel of cancer and non-cancerous cell lines is warranted to fully elucidate its therapeutic window and potential clinical applications. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to conduct such investigations.

References

1,3-Diaminopropane Dihydrochloride vs. DFMO: A Comparative Analysis of Ornithine Decarboxylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polyamine biosynthesis research and its therapeutic targeting, both 1,3-Diaminopropane dihydrochloride and α-difluoromethylornithine (DFMO or Eflornithine) are recognized inhibitors of ornithine decarboxylase (ODC), the rate-limiting enzyme in the pathway. While both compounds effectively curtail the production of polyamines essential for cell proliferation, they exhibit distinct potencies, mechanisms of action, and overall biological effects. This guide provides a detailed comparison of these two inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

At a Glance: Potency and Efficacy

While direct head-to-head studies providing IC50 or Ki values for both compounds under identical conditions are limited, available evidence suggests that 1,3-Diaminopropane is a highly effective inhibitor of ODC activity. In a study on Ehrlich ascites tumor cells, 1,3-diaminopropane was found to inhibit ODC activity more effectively than DFMO.[1] However, a crucial distinction lies in their antiproliferative capabilities, with DFMO demonstrating a more potent effect on cell growth inhibition.

Table 1: Comparative Inhibitory Potency against Ornithine Decarboxylase (ODC)

CompoundInhibitor Dissociation Constant (KD) / Concentration for InhibitionNotes
This compound ~5 mM for near-complete inhibition in Ehrlich ascites tumor cellsA direct KD or IC50 value from comparative studies is not readily available in the reviewed literature.
DFMO (D,L-Eflornithine) 2.2 ± 0.4 µMRacemic mixture.[2]
L-Eflornithine 1.3 ± 0.3 µMThe more active enantiomer of DFMO.[2]
D-Eflornithine 28.3 ± 3.4 µMThe less active enantiomer of DFMO.[2]

Despite its potent enzymatic inhibition, 1,3-diaminopropane is reported to be considerably less antiproliferative than DFMO.[1] This highlights that direct enzymatic inhibition does not always linearly translate to cellular efficacy, a point further explored in their mechanisms of action.

Mechanisms of Inhibition: A Tale of Two Pathways

The two compounds inhibit ODC through fundamentally different mechanisms.

DFMO is an enzyme-activated, irreversible inhibitor. It acts as a suicide substrate for ODC. The enzyme recognizes DFMO as its natural substrate, ornithine, and initiates the decarboxylation process. This catalytic action, however, leads to the formation of a reactive intermediate that covalently binds to a cysteine residue (Cys-360) in the active site of ODC, permanently inactivating the enzyme.[3]

DFMO_Mechanism DFMO DFMO Enzyme_Substrate_Complex DFMO-ODC Complex DFMO->Enzyme_Substrate_Complex Binds to active site ODC_active Active ODC ODC_active->Enzyme_Substrate_Complex Reactive_Intermediate Reactive Intermediate Enzyme_Substrate_Complex->Reactive_Intermediate Enzymatic Decarboxylation ODC_inactive Inactive ODC (Covalently Modified) Reactive_Intermediate->ODC_inactive Covalent bond formation DAP_Mechanism DAP 1,3-Diaminopropane Cellular_Processes Cellular Processes DAP->Cellular_Processes Enters cell Antizyme_mRNA Antizyme mRNA Cellular_Processes->Antizyme_mRNA Induces transcription and translation Antizyme_Protein ODC Antizyme Antizyme_mRNA->Antizyme_Protein ODC_Antizyme_Complex ODC-Antizyme Complex Antizyme_Protein->ODC_Antizyme_Complex Binds to ODC_Monomer ODC Monomer ODC_Monomer->ODC_Antizyme_Complex ODC_Dimer Active ODC Dimer ODC_Dimer->ODC_Monomer Dissociation Proteasome 26S Proteasome ODC_Antizyme_Complex->Proteasome Degradation ODC Degradation Proteasome->Degradation ODC_Assay_Workflow Start Start: Cell/Tissue Lysate Incubation Incubate lysate with assay buffer (containing pyridoxal phosphate and [1-14C]-L-ornithine) Start->Incubation Reaction ODC in lysate converts [1-14C]-L-ornithine to Putrescine and 14CO2 Incubation->Reaction Trapping Trap released 14CO2 on a filter paper soaked in a scintillation cocktail or a basic solution Reaction->Trapping Stop Stop reaction with acid Trapping->Stop Measurement Quantify 14CO2 using a scintillation counter Stop->Measurement End End: Determine ODC Activity Measurement->End HPLC_Workflow Start Start: Cell/Tissue Sample Homogenization Homogenize in perchloric acid Start->Homogenization Centrifugation1 Centrifuge to pellet protein Homogenization->Centrifugation1 Supernatant Collect supernatant Centrifugation1->Supernatant Derivatization Derivatize with a fluorescent agent (e.g., o-phthalaldehyde) Supernatant->Derivatization Injection Inject derivatized sample into HPLC system Derivatization->Injection Separation Separate polyamines on a reverse-phase C18 column Injection->Separation Detection Detect fluorescent derivatives with a fluorescence detector Separation->Detection Quantification Quantify based on peak areas compared to standards Detection->Quantification End End: Determine Polyamine Concentrations Quantification->End

References

Verifying the Binding Affinity of 1,3-Diaminopropane Dihydrochloride to its Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 1,3-diaminopropane dihydrochloride to its primary target enzymes, ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT). The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of its potential in therapeutic development.

Executive Summary

Comparison of Binding Affinities

Ornithine Decarboxylase (ODC) Inhibition

1,3-Diaminopropane acts as an inhibitor of ODC, the rate-limiting enzyme in the biosynthesis of polyamines. The following table compares the inhibitory activity of 1,3-diaminopropane with other known ODC inhibitors.

CompoundTarget EnzymeParameterValueReference(s)
1,3-Diaminopropane Ornithine Decarboxylase (ODC)Inhibition~100% at 5 mM[1]
α-Difluoromethylornithine (DFMO)Ornithine Decarboxylase (ODC)IC₅₀~7.5 µM - 100 µM[2]
1-Aminooxy-3-aminopropane (APA)Ornithine Decarboxylase (ODC)Kᵢ3.2 nM[2]
PutrescineOrnithine Decarboxylase (ODC)Inhibition~100% at 10 mM[1]

Note: A specific IC₅₀ or Kᵢ value for 1,3-Diaminopropane's inhibition of ODC is not consistently reported in the literature. The provided value reflects the concentration at which near-complete inhibition was observed.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Interaction

1,3-Diaminopropane is a poor substrate for SSAT, an enzyme involved in polyamine catabolism. Its maximal rate of acetylation is significantly lower than that of the natural substrate, spermidine. The following table compares the kinetic parameters of 1,3-diaminopropane with other SSAT substrates and the inhibitory constants of known inhibitors.

CompoundTarget EnzymeParameterValueReference(s)
1,3-Diaminopropane Spermidine/Spermine N1-Acetyltransferase (SSAT)VₘₐₓMuch lower than Spermidine[3]
SpermidineSpermidine/Spermine N1-Acetyltransferase (SSAT)Kₘ130 µM[3]
SpermidineSpermidine/Spermine N1-Acetyltransferase (SSAT)Vₘₐₓ1.3 µmol/min/mg[3]
N¹-AcetylspermidineSpermidine/Spermine N1-Acetyltransferase (SSAT)Kᵢ~6.6 mM[3]
N⁸-AcetylspermidineSpermidine/Spermine N1-Acetyltransferase (SSAT)Kᵢ~0.4 mM[3]
N¹-Spermine-acetyl-coenzyme ASpermidine/Spermine N1-Acetyltransferase (SSAT)Kᵢ6 nM[4]

Experimental Protocols

Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)

This protocol is a common method for determining ODC activity by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

  • Purified or recombinant ODC enzyme

  • L-[1-¹⁴C]ornithine

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.04 mM pyridoxal 5'-phosphate

  • This compound and other inhibitors

  • Scintillation vials

  • Scintillation fluid

  • Filter paper discs saturated with a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the ODC enzyme.

  • Add varying concentrations of this compound or other inhibitors to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding L-[1-¹⁴C]ornithine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., 2 M citric acid).

  • The released ¹⁴CO₂ is trapped on the filter paper disc.

  • Transfer the filter paper disc to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay (Spectrophotometric Method)

This protocol measures SSAT activity by detecting the production of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified or recombinant SSAT enzyme

  • Spermidine or other polyamine substrate

  • Acetyl-CoA

  • Assay buffer: 100 mM Tris-HCl (pH 7.8)

  • DTNB solution

  • This compound (as a potential substrate)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, SSAT enzyme, and the polyamine substrate (e.g., spermidine).

  • To test 1,3-diaminopropane as a substrate, replace spermidine with varying concentrations of this compound.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and add DTNB solution.

  • Measure the absorbance at 412 nm, which corresponds to the formation of the TNB-CoA adduct.

  • Calculate the enzyme activity based on the rate of change in absorbance.

  • To determine kinetic parameters (Kₘ and Vₘₐₓ) for 1,3-diaminopropane as a substrate, perform the assay with varying concentrations of 1,3-diaminopropane and a fixed, saturating concentration of acetyl-CoA.

Visualizing Molecular Interactions and Workflows

Polyamine_Metabolism_and_Inhibition cluster_ODC Ornithine Decarboxylase Pathway cluster_SSAT Spermidine/Spermine N1-Acetyltransferase Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Decarboxylation Putrescine Putrescine ODC->Putrescine Decarboxylation Spermidine Spermidine SSAT SSAT Spermidine->SSAT Acetyl_Spermidine N1-Acetylspermidine SSAT->Acetyl_Spermidine CoA CoA SSAT->CoA Acetyl_CoA Acetyl_CoA Acetyl_CoA->SSAT DAP 1,3-Diaminopropane DAP->ODC Inhibits DAP->SSAT Poor Substrate DFMO DFMO DFMO->ODC Inhibits

Caption: Polyamine metabolism and points of inhibition.

ODC_Inhibition_Workflow start Start: Prepare Reaction Mix (Buffer, ODC Enzyme) preincubation Pre-incubate with Inhibitor (e.g., 1,3-Diaminopropane) start->preincubation reaction_start Initiate Reaction (Add L-[1-14C]ornithine) preincubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction (Add Acid) incubation->reaction_stop trapping Trap Released 14CO2 reaction_stop->trapping measurement Measure Radioactivity (Scintillation Counting) trapping->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis

Caption: Experimental workflow for ODC inhibition assay.

References

A Comparative Analysis of 1,3-Diaminopropane Dihydrochloride and Spermine on DNA Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the effects of 1,3-Diaminopropane dihydrochloride and spermine on the stability of DNA. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of these two compounds, aiding in the selection of appropriate molecules for applications in molecular biology and therapeutics.

Introduction

Polyamines are a class of organic cations that play crucial roles in various cellular processes, including DNA stabilization, replication, and transcription. Their ability to interact with the negatively charged phosphate backbone of DNA makes them potent modulators of DNA structure and stability. Among these, spermine, a naturally occurring tetramine, is well-recognized for its significant stabilizing effects on DNA. In contrast, 1,3-Diaminopropane, a simple diamine, offers a different structural motif for DNA interaction. This guide presents a comparative study of this compound and spermine, focusing on their differential impacts on DNA thermal stability, conformational changes, and condensation properties.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of the effects of this compound and spermine on DNA stability.

Table 1: Comparative Effects on DNA Thermal Stability (Melting Temperature, Tm)

CompoundDNA TypeConcentrationChange in Tm (ΔTm)Reference
Spermine dsDNANot specified+23–27 °C[1]
i-Motif DNA0.05 mM (saturating)+8 °C[1]
Putrescine (similar diamine) dsDNANot specifiedNot specified[2]
i-Motif DNA10 mM (saturating)+4 °C[1]

Note: Direct quantitative data for the effect of this compound on the melting temperature of dsDNA was not available in the reviewed literature. Data for putrescine, a structurally similar diamine, is provided for a general comparison.

Table 2: Comparative Effects on DNA Conformation (Circular Dichroism Spectroscopy)

CompoundDNA TypeObservationReference
Spermine dsDNAInduces conformational changes, can facilitate B-DNA to A-DNA or Z-DNA transition depending on conditions.[3]
1,3-Diaminopropane dsDNACan induce B-Z transition, slightly more effective than putrescine.

Table 3: Comparative Effects on DNA Condensation

CompoundDNA TypeMethodEffective Concentration (EC50) / ObservationReference
Spermine λ-DNALight Scattering~4 ± 1 μM
Putrescine (similar diamine) 230 bp DNASingle-Molecule ImagingNot sufficient to drive condensation even up to 1 M

Note: Direct quantitative data for DNA condensation by this compound was not available in the reviewed literature. Data for putrescine is provided for a general comparison, suggesting that simple diamines are much less effective at condensing DNA than spermine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Thermal Melting (Tm) Analysis using UV-Vis Spectroscopy

Objective: To determine the melting temperature (Tm) of DNA, which is the temperature at which 50% of the double-stranded DNA has dissociated into single strands. This provides a measure of DNA stability.

Protocol:

  • Sample Preparation: Prepare solutions of DNA (e.g., 2 μM) in a suitable buffer (e.g., 30 mM cacodylate buffer, pH 5.3). Prepare separate samples containing varying concentrations of the polyamine to be tested (e.g., this compound or spermine).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Place the DNA solution in a quartz cuvette.

    • Monitor the absorbance at 260 nm.

    • Increase the temperature at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of this transition.

    • The change in Tm (ΔTm) is calculated by subtracting the Tm of the DNA solution without the polyamine from the Tm of the DNA solution with the polyamine.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the conformational changes in DNA secondary structure upon binding of this compound or spermine.

Protocol:

  • Sample Preparation: Prepare a solution of DNA (e.g., 2 μM) in a suitable buffer (e.g., 1 mM Na-MOPS, 100 mM NaCl).

  • Instrumentation: Use a CD spectropolarimeter.

  • Measurement:

    • Record the CD spectrum of the DNA solution alone in a quartz cuvette over a wavelength range of 220-320 nm.

    • Titrate the DNA solution with increasing concentrations of the polyamine and record the CD spectrum after each addition.

  • Data Analysis:

    • Observe changes in the characteristic CD spectral features of B-form DNA (positive band around 275 nm and negative band around 245 nm), A-form DNA, or Z-form DNA to identify conformational transitions.

DNA Condensation Assay using Dynamic Light Scattering (DLS)

Objective: To determine the ability of this compound or spermine to induce DNA condensation and to measure the size of the resulting condensates.

Protocol:

  • Sample Preparation: Prepare a solution of DNA (e.g., λ-DNA) in a low ionic strength buffer (e.g., 10 mM sodium cacodylate).

  • Instrumentation: Use a dynamic light scattering instrument.

  • Measurement:

    • Measure the baseline hydrodynamic radius of the DNA in solution.

    • Add increasing concentrations of the polyamine to the DNA solution.

    • After an incubation period, measure the hydrodynamic radius of the particles in the solution.

  • Data Analysis:

    • A significant decrease in the hydrodynamic radius indicates DNA condensation into compact particles.

    • The effective concentration 50 (EC50), the concentration of the polyamine required to induce 50% of the maximum condensation, can be determined by plotting the change in particle size against the polyamine concentration.

Mandatory Visualization

Experimental Workflow for DNA Stability Analysis

DNA_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation DNA DNA Stock Solution Test_Samples Test Samples (DNA + Buffer + Polyamine) DNA->Test_Samples Control_Sample Control Sample (DNA + Buffer) DNA->Control_Sample Buffer Buffer Solution Buffer->Test_Samples Buffer->Control_Sample Polyamine Polyamine Stock (1,3-DAP or Spermine) Polyamine->Test_Samples Tm_Analysis Thermal Melting (Tm) UV-Vis Spectroscopy Test_Samples->Tm_Analysis CD_Analysis Circular Dichroism (CD) Spectroscopy Test_Samples->CD_Analysis Condensation_Analysis DNA Condensation Dynamic Light Scattering Test_Samples->Condensation_Analysis Control_Sample->Tm_Analysis Control_Sample->CD_Analysis Delta_Tm ΔTm Calculation (Stability) Tm_Analysis->Delta_Tm Conformational_Change Conformational Change Analysis CD_Analysis->Conformational_Change EC50 EC50 Determination (Condensation Efficiency) Condensation_Analysis->EC50

Caption: Workflow for analyzing DNA stability.

Mechanism of DNA Stabilization by Polyamines

DNA_Stabilization cluster_molecules Interacting Molecules cluster_interaction Interaction & Effect Polyamine Polycation (e.g., Spermine, 1,3-DAP) Interaction Electrostatic Interaction Polyamine->Interaction + charge DNA DNA Double Helix (Negatively Charged Phosphate Backbone) DNA->Interaction - charge Neutralization Charge Neutralization of Phosphate Backbone Interaction->Neutralization Reduced_Repulsion Reduced Electrostatic Repulsion Neutralization->Reduced_Repulsion Stabilization Increased DNA Stability (Higher Tm) Reduced_Repulsion->Stabilization Condensation DNA Condensation Reduced_Repulsion->Condensation

Caption: Polyamine-DNA stabilization mechanism.

Conclusion

The available data strongly indicates that spermine is a significantly more potent stabilizer and condenser of DNA compared to simple diamines like 1,3-diaminopropane. The tetravalent nature of spermine allows for more effective charge neutralization of the DNA phosphate backbone, leading to a greater increase in thermal stability and efficient condensation at micromolar concentrations. While 1,3-diaminopropane can interact with and induce some conformational changes in DNA, its effects are less pronounced. Researchers should consider the desired degree of DNA stabilization and condensation for their specific application when choosing between these molecules. For robust DNA compaction and significant increases in stability, spermine is the superior choice. Further quantitative studies directly comparing this compound with spermine using consistent experimental conditions are warranted to provide a more detailed and direct comparison.

References

A Comparative Guide to 1,3-Diaminopropane Dihydrochloride as a Research Tool for Ornithine Decarboxylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of 1,3-Diaminopropane dihydrochloride as a research tool for inhibiting Ornithine Decarboxylase (ODC), a critical enzyme in polyamine biosynthesis. Its performance is objectively compared with other common ODC inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to this compound

This compound is a salt of 1,3-diaminopropane, a simple aliphatic diamine. In research, it is primarily utilized as an inhibitor of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine. These polyamines are essential for cell growth, proliferation, and differentiation. Dysregulation of polyamine metabolism is implicated in various diseases, including cancer, making ODC a key therapeutic target. This compound serves as a valuable tool for studying the physiological roles of polyamines and for investigating the effects of ODC inhibition.

Mechanism of Action

1,3-Diaminopropane does not directly bind to the active site of ODC in the same manner as substrate analogs. Instead, its inhibitory effect is primarily mediated by the induction of ODC antizyme. The antizyme is a protein that binds to ODC monomers, targeting them for degradation by the 26S proteasome in a ubiquitin-independent manner. This process leads to a rapid and significant decrease in intracellular ODC activity and, consequently, a reduction in polyamine levels.

cluster_0 Cellular Environment 1,3-Diaminopropane 1,3-Diaminopropane ODC Antizyme Synthesis ODC Antizyme Synthesis 1,3-Diaminopropane->ODC Antizyme Synthesis Induces ODC Antizyme ODC Antizyme ODC Antizyme Synthesis->ODC Antizyme ODC-Antizyme Complex ODC-Antizyme Complex ODC Antizyme->ODC-Antizyme Complex Binds to ODC Monomer ODC Monomer ODC Monomer->ODC-Antizyme Complex Putrescine Putrescine ODC Monomer->Putrescine Catalyzes 26S Proteasome 26S Proteasome ODC-Antizyme Complex->26S Proteasome Targets for Degradation Degradation 26S Proteasome->Degradation Ornithine Ornithine Ornithine->ODC Monomer Substrate

Figure 1. Mechanism of ODC inhibition by 1,3-Diaminopropane via antizyme induction.

Comparison with Alternative ODC Inhibitors

The selection of an ODC inhibitor depends on the specific experimental goals, such as the desired potency, reversibility, and cellular effects. Here, we compare this compound with two widely used alternatives: α-Difluoromethylornithine (DFMO) and 1,3-Diamino-2-propanol.

FeatureThis compoundα-Difluoromethylornithine (DFMO)1,3-Diamino-2-propanol
Mechanism of Action Induces ODC antizyme, leading to ODC degradation.[1]Irreversible "suicide" inhibitor that covalently binds to the ODC active site.Induces ODC antizyme.
Potency (ODC Inhibition) Potent; nearly complete inhibition observed at 5 mM in Ehrlich ascites tumor cells.[2]Potent; IC50 of ~7.5 µM for human ODC.[3]Potent inhibitor.
Cellular Effects Less antiproliferative compared to DFMO, despite potent ODC inhibition.[2]Strong antiproliferative effects.Strong antiproliferative effects.
Specificity/Off-Target Effects Information on direct off-target effects is limited. The related compound 1-aminooxy-3-aminopropane also inhibits S-adenosylmethionine decarboxylase and spermidine synthase.[4]Generally considered highly specific for ODC.Limited information available on off-target effects.
Reversibility Effects are reversible as they depend on the continuous presence of the inducer to maintain antizyme levels.Irreversible.Reversible.

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)

This protocol is a common method for measuring ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.

Materials:

  • Cell or tissue lysate

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 50 µM pyridoxal-5'-phosphate (PLP)

  • L-[1-¹⁴C]-ornithine (specific activity ~50-60 mCi/mmol)

  • 2 M Citric acid

  • Scintillation cocktail

  • Filter paper discs

  • Scintillation vials

  • Incubator (37°C)

  • Scintillation counter

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a reaction tube, add 50-100 µg of protein lysate.

  • Add the assay buffer to a final volume of 100 µL.

  • To measure inhibited activity, pre-incubate the lysate with this compound or other inhibitors for a specified time before adding the substrate.

  • Initiate the reaction by adding L-[1-¹⁴C]-ornithine to a final concentration of 0.5 µCi/reaction.

  • Immediately cap the tubes with a rubber stopper holding a filter paper disc soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by injecting 0.5 mL of 2 M citric acid through the rubber stopper into the reaction mixture, avoiding the filter paper.

  • Continue incubation for another 30 minutes to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.

  • Remove the filter paper and place it in a scintillation vial containing a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate ODC activity as picomoles of ¹⁴CO₂ released per hour per milligram of protein.

cluster_workflow ODC Activity Assay Workflow start Start lysate_prep Prepare Cell/Tissue Lysate start->lysate_prep protein_quant Quantify Protein Concentration lysate_prep->protein_quant reaction_setup Set up Reaction Mixture (Lysate, Buffer, +/- Inhibitor) protein_quant->reaction_setup substrate_add Add L-[1-14C]-ornithine reaction_setup->substrate_add incubation Incubate at 37°C substrate_add->incubation stop_reaction Stop Reaction with Citric Acid incubation->stop_reaction trap_co2 Trap 14CO2 on Filter Paper stop_reaction->trap_co2 scintillation Measure Radioactivity trap_co2->scintillation end End scintillation->end

Figure 2. Experimental workflow for the radiometric ODC activity assay.

Concluding Remarks

This compound is a valuable and specific tool for studying the consequences of ODC inhibition, primarily through its mechanism of inducing ODC antizyme. Its key distinction from inhibitors like DFMO is its potent enzymatic inhibition which doesn't always translate to a strong antiproliferative effect, making it a useful instrument for dissecting the specific roles of polyamines in cell growth versus other cellular processes.

Researchers should carefully consider the experimental context when choosing an ODC inhibitor. For studies requiring irreversible and potent suppression of cell proliferation, DFMO may be the preferred choice. However, for investigating the direct and reversible consequences of ODC protein depletion and the downstream effects on polyamine metabolism, this compound offers a distinct and valuable experimental approach. The provided protocols and comparative data aim to facilitate an informed decision for the design of rigorous and insightful experiments in the field of polyamine research.

References

A Head-to-Head Comparison of 1,3-Diaminopropane and Cadaverine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polyamine research, 1,3-diaminopropane and cadaverine represent two diamines with distinct origins and biological implications. While both are small, positively charged molecules, their roles in cellular processes can differ significantly, impacting everything from cell proliferation to gene expression. This guide provides an objective, data-driven comparison of their performance in key biological assays, offering insights for researchers navigating the complexities of polyamine function.

At a Glance: Key Physicochemical and Biological Properties

Property1,3-DiaminopropaneCadaverine (1,5-Pentanediamine)
Chemical Formula C₃H₁₀N₂C₅H₁₄N₂
Molar Mass 74.12 g/mol 102.18 g/mol
Biosynthetic Precursor Spermidine/Spermine Catabolism[1]Lysine[2][3]
Primary Biological Role Inhibitor of cell proliferation, precursor for some secondary metabolites.Cell signaling, stress response, precursor for higher polyamines and alkaloids.[2][3]

Quantitative Data Summary

Direct head-to-head comparative studies quantifying the effects of 1,3-diaminopropane and cadaverine in various biological assays are limited in the publicly available scientific literature. The following tables summarize available data and highlight areas where further direct comparative research is needed.

Table 1: Effects on Cell Proliferation
Cell LineCompoundAssayConcentrationEffectReference
Ehrlich Ascites Tumor Cells1,3-DiaminopropaneCell Growth5 mMInhibition of cell growth.[4]
4T1, MDA-MB-231, SKBR-3 (Breast Cancer)CadaverineSRB Assay100-800 nMSlowed proliferation (not statistically significant).[5]
L1210 (Murine Leukemia)1,3-DiaminopropaneCell GrowthNot SpecifiedInhibitory effects reversible by putrescine.[6]

Note: The lack of standardized, direct comparative studies necessitates caution in interpreting these findings. Future research should aim to determine the IC50 values of both compounds in a panel of cell lines under identical experimental conditions.

Table 2: Cytotoxicity

Information on the direct comparative cytotoxicity of 1,3-diaminopropane and cadaverine is scarce. However, some studies have investigated their individual cytotoxic effects.

Cell LineCompoundAssayIC50 / ConcentrationEffectReference
HT29 (Human Colon Adenocarcinoma)CadaverineReal-Time Cell AnalysisCytotoxic at concentrations found in BA-rich foods.Cell necrosis.[7]
4T1, MDA-MB-231, SKBR-3 (Breast Cancer)CadaverinePropidium Iodide Staining100-800 nMNo significant toxicity.[5]
Not Specified1,3-DiaminopropaneNot SpecifiedLD50 (oral, rat): 700 mg/kg; LD50 (dermal, rabbit): 177 mg/kgToxic upon ingestion, inhalation, or skin absorption.[8]

Note: The provided data for 1,3-diaminopropane relates to in vivo toxicity rather than in vitro cytotoxicity. Direct comparative in vitro cytotoxicity assays (e.g., MTT, LDH release) are required for a conclusive assessment.

Table 3: Enzyme Inhibition

A key differentiator between 1,3-diaminopropane and cadaverine lies in their interaction with ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.

EnzymeCell Line / SystemCompoundConcentration% InhibitionReference
Ornithine Decarboxylase (ODC)Ehrlich Ascites Tumor Cells1,3-Diaminopropane5 mMAlmost complete inhibition.[4]
Ornithine Decarboxylase (ODC)Thioacetamide-treated rat liver1,3-DiaminopropaneNot SpecifiedRapid decline in enzyme activity and protein levels.[9][10]
Ornithine Decarboxylase (ODC)HeLa Cells1,3-DiaminopropaneLow concentrationsInhibition of endogenous ODC activity.[11]
Not SpecifiedNot SpecifiedCadaverineNot SpecifiedNo direct inhibitory effect on ODC reported.

Experimental Protocols

The following are generalized protocols for key assays relevant to the study of 1,3-diaminopropane and cadaverine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cell culture medium

  • 1,3-Diaminopropane and Cadaverine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with a range of concentrations of 1,3-diaminopropane or cadaverine. Include untreated and vehicle controls.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[14]

Ornithine Decarboxylase (ODC) Inhibition Assay

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

  • Cell lysate containing ODC

  • Assay buffer (e.g., Tris-HCl with DTT and EDTA)

  • Pyridoxal-5'-phosphate (PLP)

  • L-[1-¹⁴C]ornithine

  • 1,3-Diaminopropane and Cadaverine stock solutions

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Prepare cell lysates from control and treated cells.

  • Set up reaction tubes containing assay buffer, PLP, and the cell lysate.

  • Add various concentrations of 1,3-diaminopropane or cadaverine to the respective tubes. Include a control without any inhibitor.

  • Initiate the reaction by adding L-[1-¹⁴C]ornithine.

  • Incubate the reactions at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding acid).

  • Capture the released ¹⁴CO₂ (e.g., on a filter paper soaked in a trapping agent).

  • Transfer the filter paper to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of ODC inhibition for each concentration of the compounds.

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay detects the binding of molecules to a specific DNA sequence.

Materials:

  • Labeled DNA probe (e.g., with ³²P or a fluorescent tag)

  • Binding buffer

  • 1,3-Diaminopropane and Cadaverine stock solutions

  • Polyacrylamide gel

  • Electrophoresis apparatus

  • Detection system (e.g., autoradiography or fluorescence imaging)

Procedure:

  • Incubate the labeled DNA probe with varying concentrations of 1,3-diaminopropane or cadaverine in a binding buffer.

  • Include a control with only the DNA probe.

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the electrophoresis to separate the free DNA from the DNA-polyamine complexes.

  • Visualize the bands using the appropriate detection method. A shift in the mobility of the DNA probe indicates binding.

Signaling Pathways and Experimental Workflows

Polyamine Biosynthesis and Inhibition by 1,3-Diaminopropane

1,3-Diaminopropane primarily exerts its anti-proliferative effects by inhibiting ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. This leads to a depletion of putrescine and, consequently, the higher polyamines spermidine and spermine, which are essential for cell growth.

Polyamine_Biosynthesis_Inhibition Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermine synthase CellGrowth Cell Growth & Proliferation Spermidine->CellGrowth Spermine->CellGrowth DAP 1,3-Diaminopropane DAP->ODC Inhibition ODC->Putrescine

Polyamine biosynthesis pathway and its inhibition by 1,3-diaminopropane.

Cadaverine Biosynthesis and Potential Signaling

Cadaverine is synthesized from lysine via lysine decarboxylase. While its downstream signaling is not as clearly defined as the canonical polyamine pathway, it is known to influence various cellular processes, including stress response and, in some contexts, cell proliferation. It can also be a precursor for the synthesis of other molecules.

Cadaverine_Pathway Lysine Lysine LDC Lysine Decarboxylase Lysine->LDC Cadaverine Cadaverine Signaling Cell Signaling & Stress Response Cadaverine->Signaling Alkaloids Quinolizidine Alkaloids Cadaverine->Alkaloids in plants LDC->Cadaverine

Biosynthesis of cadaverine and its roles in cellular processes.

Experimental Workflow for Comparative Analysis

A robust experimental workflow is crucial for the direct comparison of 1,3-diaminopropane and cadaverine.

Experimental_Workflow cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation CellCulture Cell Culture (e.g., Cancer & Normal cell lines) Treatment Treatment with 1,3-DAP & Cadaverine (Dose-response & Time-course) CellCulture->Treatment ProliferationAssay Cell Proliferation Assay (e.g., MTT, SRB) Treatment->ProliferationAssay CytotoxicityAssay Cytotoxicity Assay (e.g., LDH, Propidium Iodide) Treatment->CytotoxicityAssay EnzymeAssay Enzyme Inhibition Assay (e.g., ODC activity) Treatment->EnzymeAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for mTOR pathway proteins) Treatment->PathwayAnalysis GeneExpression Gene Expression Analysis (RT-qPCR) Treatment->GeneExpression DataAnalysis IC50 Calculation, Statistical Analysis ProliferationAssay->DataAnalysis CytotoxicityAssay->DataAnalysis EnzymeAssay->DataAnalysis CellCycle->DataAnalysis PathwayAnalysis->DataAnalysis GeneExpression->DataAnalysis Comparison Head-to-Head Comparison of Biological Effects DataAnalysis->Comparison

A comprehensive workflow for the comparative biological evaluation.

References

Differential Effects of 1,3-Diaminopropane and Spermidine on Cephalosporin C Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 1,3-diaminopropane and spermidine on the biosynthesis of cephalosporin C (CPC), a crucial precursor for a major class of antibiotics. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in understanding the distinct roles these polyamines play in the metabolic pathways of filamentous fungi, particularly high-yielding strains of Acremonium chrysogenum.

Core Findings: Opposing Effects on the Final Stage of Biosynthesis

Recent studies have revealed that while both 1,3-diaminopropane and spermidine can influence CPC production, their effects can be strikingly different depending on the culture conditions. On a complex medium, both polyamines have been shown to increase CPC yield.[1][2] However, experiments conducted on a synthetic medium have demonstrated opposing effects. The addition of 1,3-diaminopropane led to a 12-15% increase in CPC production.[3][4] Conversely, the addition of spermidine resulted in a 14-15% decrease in CPC yield and the accumulation of its precursor, deacetylcephalosporin C (DAC).[3][4] This suggests that spermidine, unlike 1,3-diaminopropane, negatively impacts the final acetylation step of CPC biosynthesis.[3][4][5]

The proposed mechanism for this differential effect lies in the catabolism of these polyamines and their impact on the cellular pool of acetyl coenzyme A (acetyl-CoA).[3][4] The N1-acetylation is more efficient during spermidine catabolism, leading to a depletion of the acetyl-CoA pool by more than two-fold.[3][4] This reduction in available acetyl-CoA likely hinders the final conversion of DAC to CPC.[3][4]

Despite these differences, both 1,3-diaminopropane and spermidine were found to upregulate the expression of genes within the β-lactam biosynthetic cluster to a similar extent.[3][4] The expression of transport genes, however, remained at control levels, indicating the observed effects are not due to changes in the transport of β-lactam intermediates.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of 1,3-diaminopropane and spermidine on cephalosporin C biosynthesis in a high-yielding strain of Acremonium chrysogenum.

Table 1: Effect of 1,3-Diaminopropane and Spermidine on Cephalosporin C Production and Precursor Accumulation (Synthetic Medium)

CompoundConcentrationChange in Cephalosporin C (CPC) YieldAccumulation of Deacetylcephalosporin C (DAC)
1,3-Diaminopropane5 mM▲ 12-15% increaseNo significant change
Spermidine5 mM▼ 14-15% decreaseSignificant accumulation

Data sourced from studies on a synthetic medium.[3][4]

Table 2: Effect of 1,3-Diaminopropane and Spermidine on Acetyl-CoA Pool (Synthetic Medium)

CompoundConcentrationChange in Acetyl-CoA Pool
1,3-Diaminopropane5 mMNo significant change
Spermidine5 mM▼ >2-fold depletion

Data sourced from studies on a synthetic medium.[3]

Table 3: Effect of 1,3-Diaminopropane and Spermidine on Gene Expression (Synthetic Medium)

CompoundConcentrationExpression of β-lactam Biosynthetic GenesExpression of Transport Genes
1,3-Diaminopropane5 mM▲ UpregulatedNo significant change
Spermidine5 mM▲ UpregulatedNo significant change

Data sourced from studies on a synthetic medium.[3][4]

Table 4: Effect of 1,3-Diaminopropane and Spermidine on Cephalosporin C Production (Complex Medium)

CompoundConcentrationChange in Cephalosporin C (CPC) Yield
1,3-Diaminopropane5 mM▲ 15-20% increase
Spermidine5 mM▲ 15-20% increase

Data sourced from studies on a complex medium.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited research.

Fungal Strain and Culture Conditions

A high-yielding (HY) strain of Acremonium chrysogenum was used for the experiments. For submerged fermentation, two types of media were utilized: a complex medium (CP) and a specially developed synthetic medium (SN).[1][3] Polyamines (1,3-diaminopropane or spermidine) were added to the culture medium at a final concentration of 5 mM at the beginning of the fermentation.[1][3] Cultures were incubated for up to 144 hours.[1][3]

Analysis of Cephalosporin C and Deacetylcephalosporin C

The concentrations of CPC and DAC in the culture broth were determined using High-Performance Liquid Chromatography (HPLC).[3] Samples were collected at various time points throughout the fermentation process, centrifuged to remove mycelia, and the supernatant was analyzed.

Gene Expression Analysis

The expression levels of genes from the β-lactam biosynthetic cluster and transport genes were quantified using quantitative real-time PCR (qRT-PCR).[3] RNA was extracted from the fungal mycelia, reverse-transcribed into cDNA, and then used as a template for qRT-PCR with gene-specific primers.

Acetyl-CoA Content Determination

The intracellular concentration of acetyl-CoA was measured to assess the impact of polyamine addition on this key metabolite.[3] The specific methodology for acetyl-CoA extraction and quantification was employed as described in the primary research article.[3]

Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathways and the differential effects of 1,3-diaminopropane and spermidine on cephalosporin C biosynthesis.

cluster_0 Polyamines cluster_1 Cellular Processes DAP 1,3-Diaminopropane Gene_Expression Upregulation of β-lactam Biosynthetic Genes DAP->Gene_Expression CPC_Production Cephalosporin C Production DAP->CPC_Production Increases SPD Spermidine SPD->Gene_Expression Acetyl_CoA Acetyl-CoA Pool SPD->Acetyl_CoA Depletion SPD->CPC_Production Decreases (on synthetic medium) Final_Step Final Acetylation Step (DAC to CPC) Acetyl_CoA->Final_Step Required for Final_Step->CPC_Production

Caption: Proposed mechanism of the differential effects of 1,3-diaminopropane and spermidine.

cluster_0 Experimental Workflow Start A. chrysogenum HY Strain Culture Submerged Fermentation (Synthetic or Complex Medium) Start->Culture Addition Addition of: - 1,3-Diaminopropane (5mM) - Spermidine (5mM) - Control (No addition) Culture->Addition Incubation Incubation (up to 144h) Addition->Incubation Sampling Sampling at various time points Incubation->Sampling Analysis Analysis: - HPLC (CPC, DAC) - qRT-PCR (Gene Expression) - Acetyl-CoA Assay Sampling->Analysis Results Comparative Data Analysis Analysis->Results

Caption: A generalized workflow for investigating the effects of polyamines on CPC biosynthesis.

References

Safety Operating Guide

Proper Disposal of 1,3-Diaminopropane Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of 1,3-Diaminopropane Dihydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for protecting personnel and the environment.

Core Disposal Principles

The disposal of this compound must be conducted as hazardous waste. It is imperative to consult and comply with all federal, state, and local regulations governing chemical waste disposal.[1] Chemical waste generators are responsible for correctly classifying waste and ensuring its complete and accurate handling.[1][2][3]

Key procedural steps include:

  • Waste Identification and Segregation:

    • Clearly label containers of this compound waste.

    • Do not mix this waste with other chemicals or waste streams.[4] Keep it in its original or a compatible, properly labeled container.

  • Engage a Licensed Disposal Company:

    • The primary and recommended method for disposal is to use a licensed and approved waste disposal company.[5] These companies are equipped to handle hazardous materials safely and in accordance with regulations.

  • Container Management:

    • Do not reuse empty containers that have held this compound.[1]

    • Treat uncleaned and empty containers with the same precautions as the product itself and dispose of them as unused product.[4][5]

  • Spill Management:

    • In the event of a spill, use absorbent materials to contain it.[6][7]

    • Collect the contaminated absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[7]

    • The spill area should be decontaminated with soap and water.[7]

    • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Regulatory Compliance cluster_3 Step 3: Professional Disposal cluster_4 End: Disposal Complete start 1,3-Diaminopropane dihydrochloride waste generated characterize Characterize as Hazardous Waste start->characterize segregate Segregate from other waste streams in a labeled, sealed container characterize->segregate consult Consult Federal, State, and Local Disposal Regulations segregate->consult contact Contact Licensed Hazardous Waste Disposal Company consult->contact package Package waste according to Disposal Company & DOT regulations contact->package transfer Transfer waste to the licensed company for final disposal package->transfer end Disposal Complete transfer->end

References

Personal protective equipment for handling 1,3-Diaminopropane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Diaminopropane Dihydrochloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.

Hazard Summary

This compound is a hazardous substance that requires careful handling. It is toxic if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure when handling this compound. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications and Notes
Eye/Face Protection Splash-proof safety goggles or a full-face respirator.[2][3]A face shield can also be used in conjunction with goggles for added protection.[4] A full-face respirator provides both eye and respiratory protection.[3]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[3][5]It is recommended to use two different types of gloves for optimal protection.[3] If direct contact with gloves occurs, or if they are compromised, they must be removed immediately.[3]
Disposable Tyvek-type protective clothing or sleeves.[2][3]Ensure full body coverage to prevent any skin contact.
Respiratory Protection NIOSH-approved half-face or full-face respirator.[2][3]The respirator should have a combination filter cartridge for organic vapors, acid gas, and high-efficiency particulate air (HEPA).[3] In situations with unknown atmospheric conditions or inadequate ventilation, a Self-Contained Breathing Apparatus (SCBA) should be used.[3]
Physical and Chemical Properties
PropertyValue
Appearance White to off-white powder
Molecular Formula C₃H₁₀N₂ · 2HCl
Molecular Weight 147.05 g/mol
Melting Point 246-250 °C
Solubility Soluble in water

Operational and Disposal Plans

The following sections provide step-by-step guidance for the safe handling and disposal of this compound.

Safe Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Remove all potential ignition sources from the handling area.[4]

    • Ground all equipment to prevent static discharge.[4]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Avoid breathing in dust or vapors.[1]

    • Prevent any contact with skin, eyes, and clothing.[4]

    • Use spark-proof tools when handling the solid.[6]

    • Keep the container tightly closed when not in use.[4]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling.[4]

    • Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled or stored.[4]

Storage Procedures
  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[4]

  • It is recommended to store this material in a refrigerator.[2]

  • Store away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Spill Response
  • Immediate Actions:

    • Evacuate the area and ensure it is well-ventilated.

    • Wear the appropriate PPE, including respiratory protection.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material to contain the spill.[2]

    • Collect all contaminated materials, including absorbent paper and contaminated clothing, and place them in a sealed, vapor-tight plastic bag for disposal.[2]

  • Decontamination:

    • Wash the spill area thoroughly with a soap and water solution.[2]

    • Do not re-enter the area until it has been verified as clean by a safety officer.[2]

Disposal Plan
  • All waste, including the chemical itself and any contaminated materials, must be disposed of as hazardous waste.

  • Dispose of the contents and container at an approved waste disposal facility.[7][8]

  • Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[8]

Workflow for Handling this compound

start Start: Prepare for Handling prep 1. Work in Fume Hood 2. Verify Safety Equipment start->prep ppe Don Appropriate PPE: - Respirator - Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing prep->ppe handling Handle Chemical: - Avoid dust/vapor inhalation - Prevent skin/eye contact - Use spark-proof tools ppe->handling storage Store Properly: - Cool, dry, well-ventilated - Tightly closed container - Away from incompatibles handling->storage After Use spill Spill Occurs handling->spill If Spill end_use Completion of Use storage->end_use disposal Waste Disposal: - Collect in sealed container - Label as hazardous waste - Dispose via approved facility end_use->disposal Dispose of Waste spill_response Spill Response: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Clean 4. Decontaminate spill->spill_response spill_response->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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1,3-Diaminopropane dihydrochloride

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